Crinecerfont hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H29Cl2FN2OS |
|---|---|
Molecular Weight |
519.5 g/mol |
IUPAC Name |
4-(2-chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C27H28ClFN2OS.ClH/c1-6-11-31(24(13-19-8-9-19)20-10-7-16(2)23(29)14-20)27-30-26(18(4)33-27)21-12-17(3)25(32-5)15-22(21)28;/h1,7,10,12,14-15,19,24H,8-9,11,13H2,2-5H3;1H |
InChI Key |
BMXALUHUEGRRCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CC2CC2)N(CC#C)C3=NC(=C(S3)C)C4=C(C=C(C(=C4)C)OC)Cl)F.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Crinecerfont hydrochloride mechanism of action in congenital adrenal hyperplasia
An In-depth Technical Guide to the Mechanism of Action of Crinecerfont Hydrochloride in Congenital Adrenal Hyperplasia
Introduction
Congenital Adrenal Hyperplasia (CAH) encompasses a group of autosomal recessive disorders characterized by enzymatic defects in adrenal steroidogenesis. The most common form, accounting for approximately 95% of cases, is caused by a deficiency in the 21-hydroxylase enzyme, a critical component in the synthesis of cortisol.[1] This deficiency disrupts the normal production of cortisol, leading to a cascade of pathophysiological consequences orchestrated by the hypothalamic-pituitary-adrenal (HPA) axis. The standard of care has traditionally involved lifelong glucocorticoid (GC) replacement therapy to correct the cortisol deficiency. However, controlling the concurrent androgen excess often requires supraphysiologic GC doses, which carry a significant burden of long-term metabolic, cardiovascular, and bone-related complications.[2][3][4][5]
Crinecerfont (CRENESSITY™), a novel, oral, selective corticotropin-releasing factor type 1 (CRF1) receptor antagonist, represents a paradigm shift in the management of CAH.[1] Developed by Neurocrine Biosciences, it is the first new treatment for CAH in over 70 years, offering a steroid-independent mechanism to control androgen excess.[1][6][7] This technical guide provides a comprehensive overview of the mechanism of action of crinecerfont, supported by quantitative data from pivotal clinical trials and detailed experimental methodologies.
Pathophysiology of Congenital Adrenal Hyperplasia
In healthy individuals, the HPA axis maintains hormonal homeostasis through a tightly regulated negative feedback loop. The hypothalamus secretes corticotropin-releasing factor (CRF), which stimulates the anterior pituitary gland to release adrenocorticotropic hormone (ACTH).[1][8] ACTH then acts on the adrenal cortex to stimulate the production of cortisol. Sufficient circulating cortisol levels inhibit the release of both CRF and ACTH, thus downregulating its own production.
In classic 21-hydroxylase deficiency CAH, the impaired synthesis of cortisol prevents this critical negative feedback.[8][9][10] The resulting unabated secretion of CRF from the hypothalamus leads to chronic hypersecretion of ACTH from the pituitary.[1] This persistent ACTH stimulation causes adrenal hyperplasia and shunts the accumulated cortisol precursors, such as 17-hydroxyprogesterone (17OHP), into the androgen synthesis pathway. The consequent overproduction of adrenal androgens (e.g., androstenedione and testosterone) is responsible for the virilizing signs and long-term complications of the disease.[1][8]
Core Mechanism of Action of Crinecerfont
Crinecerfont is a potent and selective antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor.[2][11] The CRF1 receptors are abundantly expressed in the pituitary gland and are the primary mediators of CRF's stimulatory effect on ACTH secretion.[2]
By competitively blocking the binding of endogenous CRF to its receptors in the pituitary, crinecerfont directly addresses the source of ACTH overproduction.[2][11] This targeted intervention reduces the secretion of ACTH, which in turn decreases the downstream stimulation of the adrenal cortex.[2] The result is a significant reduction in the production and circulating levels of adrenal androgens and their precursors, achieved through a glucocorticoid-independent mechanism.[12] This allows for the management of hyperandrogenism while enabling a reduction in the daily glucocorticoid dose towards more physiologic levels, thereby mitigating the risks associated with long-term steroid overexposure.[2][3][13]
Clinical Efficacy: Quantitative Data Summary
The efficacy of crinecerfont has been demonstrated in a comprehensive clinical trial program, including Phase 2 studies and the pivotal Phase 3 CAHtalyst studies in both adult and pediatric populations.
Phase 2 Studies: Hormone Reduction
Initial open-label Phase 2 studies established proof-of-concept by demonstrating rapid and significant reductions in key hormone levels after 14 days of treatment.
Table 1: Median Percent Reduction in Hormone Levels after 14 Days of Crinecerfont
| Population | Crinecerfont Dose | ACTH Reduction | 17OHP Reduction | Androstenedione Reduction | Reference(s) |
|---|---|---|---|---|---|
| Adults (n=8) | 100 mg twice daily | -66% | -64% | -64% | [1][9][14][15] |
| Adolescents (n=8) | 50 mg twice daily | -57% | -69% | -58% |[1][16] |
In the adult study, 73% of female participants (8 of 11) achieved a reduction in testosterone of 50% or greater.[9][14][15]
Phase 3 CAHtalyst Studies: Glucocorticoid Reduction and Androgen Control
The Phase 3 CAHtalyst program confirmed these findings in larger, placebo-controlled, double-blind trials, with primary endpoints focused on both androgen control and the ability to reduce supraphysiologic GC doses.
Table 2: Key Efficacy Endpoints from the Phase 3 CAHtalyst Adult Study (24 Weeks)
| Endpoint | Crinecerfont (n=122) | Placebo (n=60) | LS Mean Difference | P-value | Reference(s) |
|---|---|---|---|---|---|
| % Change in GC Dose from Baseline | -27.3% | -10.3% | -17.0% | <0.001 | [4][13][17] |
| Patients Achieving Physiologic GC Dose | 63% | 18% | - | <0.001 | [4][17] |
| Change in Androstenedione at Week 4 (ng/dL) | -299 | +45.5 | -345 | <0.001 | [4][17] |
LS Mean = Least-Squares Mean. Physiologic GC dose was defined as ≤11 mg/m²/day of hydrocortisone equivalents.
Table 3: Key Efficacy Endpoints from the Phase 3 CAHtalyst Pediatric Study (28 Weeks)
| Endpoint | Crinecerfont (n=69) | Placebo (n=34) | LS Mean Difference | P-value | Reference(s) |
|---|---|---|---|---|---|
| Change in Androstenedione at Week 4 (nmol/L) | -6.9 | +2.5 | -9.3 | 0.0002 | [18] |
| % Change in GC Dose from Baseline at Week 28 | -18.0% | +5.6% | -23.5% | <0.0001 | [18][19] |
| Patients Achieving Physiologic GC Dose at Week 28 | 30% | 0% | - | - |[5] |
Experimental Protocols and Methodologies
The clinical development of crinecerfont involved rigorous study designs to evaluate its safety, tolerability, and efficacy.
Phase 2 Open-Label Study (Adults - NCT03525886)
-
Study Design: An open-label, sequential cohort study conducted at 6 centers in the United States.[9][14][15]
-
Participants: 18 adults (11 women, 7 men) aged 18 to 50 years with a confirmed diagnosis of 21-hydroxylase deficiency CAH.[9][15]
-
Intervention: Participants received oral crinecerfont for 14 consecutive days across four different dosing regimens (50 mg once daily, 100 mg once daily, and 100 mg twice daily).[9][14]
-
Methodology: Serial blood sampling was conducted at baseline and on day 14 to assess 24-hour profiles of hormone concentrations. Samples were analyzed for plasma ACTH and serum 17OHP, androstenedione, and testosterone.[8][10]
-
Primary Outcomes: The main outcomes were the changes in ACTH, 17OHP, androstenedione, and testosterone from baseline to day 14.[9][14]
Phase 3 CAHtalyst Randomized Controlled Trials (Adult - NCT04490915; Pediatric - NCT04806451)
The Phase 3 program consisted of two separate, multinational, randomized, double-blind, placebo-controlled trials for adults and children.[12][17][20]
-
Study Design: Participants were randomized in a 2:1 ratio to receive either crinecerfont or a placebo. The trials included an initial period (4 weeks) on a stable GC dose, followed by a GC dose-reduction and optimization period (20 weeks for adults, 24 for pediatrics).[4][17][19][21] This was followed by an open-label treatment period.[12][20][22]
-
Participants: The adult trial enrolled 182 patients, while the pediatric trial enrolled 103 patients (aged 2-17 years) with classic CAH due to 21-hydroxylase deficiency.[17][19][23]
-
Intervention: Crinecerfont or a matching placebo was administered orally twice daily.[20][22] During the dose-reduction phase, investigators adjusted the GC dose to the lowest level that maintained androstenedione control (defined as ≤120% of the baseline value or within the normal reference range).[4][17][19]
-
Primary Efficacy Endpoints:
-
Key Secondary Endpoints: Included the proportion of patients achieving a physiologic GC dose and the change in androstenedione levels at various time points.[17][19]
Conclusion
This compound introduces a targeted, non-glucocorticoid therapeutic strategy for the management of congenital adrenal hyperplasia. Its mechanism as a CRF1 receptor antagonist directly interrupts the pathophysiologic driver of androgen excess by reducing pituitary ACTH secretion.[2][9][11] Robust quantitative data from a comprehensive clinical trial program have demonstrated that this mechanism translates into significant clinical efficacy, allowing for both the reduction of harmful adrenal androgens and a substantial decrease in the daily glucocorticoid burden for both adult and pediatric patients.[13][17][18] This dual benefit has the potential to fundamentally improve long-term outcomes and quality of life for individuals with CAH.[13][18]
References
- 1. Crinecerfont for classic congenital adrenal hyperplasia | MedRAC@UNC [medrac.web.unc.edu]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medscape.com [medscape.com]
- 4. experts.umn.edu [experts.umn.edu]
- 5. contemporarypediatrics.com [contemporarypediatrics.com]
- 6. Neurocrine Biosciences Announces U.S. FDA Accepts New Drug Applications and Grants Priority Review for Crinecerfont for Pediatric and Adult Patients with CAH [prnewswire.com]
- 7. patientcareonline.com [patientcareonline.com]
- 8. Crinecerfont, a CRF1 Receptor Antagonist, Lowers Adrenal Androgens in Adolescents With Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. crenessity.com [crenessity.com]
- 12. biospace.com [biospace.com]
- 13. Neurocrine Biosciences Publishes Phase 3 Study Results of Crinecerfont for CAH in NEJM [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. experts.umn.edu [experts.umn.edu]
- 16. espeyearbook.org [espeyearbook.org]
- 17. Phase 3 Trial of Crinecerfont in Adult Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. hcplive.com [hcplive.com]
- 19. nadf.us [nadf.us]
- 20. Global Safety and Efficacy Registration Study of Crinecerfont in Pediatric Participants With Classic Congenital Adrenal Hyperplasia (CAHtalyst Pediatric Study) [ctv.veeva.com]
- 21. researchgate.net [researchgate.net]
- 22. Crinecerfont for Congenital Adrenal Hyperplasia · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 23. trial.medpath.com [trial.medpath.com]
Crinecerfont Hydrochloride: A Deep Dive into a Selective CRF1 Receptor Antagonist for Congenital Adrenal Hyperplasia
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Crinecerfont hydrochloride (also known as NBI-74788) is a potent, orally active, non-peptide, selective corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[1] It represents a novel therapeutic approach for the management of classic congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency.[2][3] By targeting the CRF1 receptor in the pituitary, crinecerfont aims to reduce the excessive secretion of adrenocorticotropic hormone (ACTH), thereby decreasing the overproduction of adrenal androgens, a hallmark of CAH.[4][5] This mechanism of action allows for a reduction in the supraphysiologic doses of glucocorticoids typically required to manage the condition, potentially mitigating the long-term adverse effects associated with chronic steroid overexposure.[6][7] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data from clinical trials, and detailed experimental protocols.
Mechanism of Action: Targeting the HPA Axis
In classic CAH, a deficiency in the 21-hydroxylase enzyme impairs the synthesis of cortisol from its precursors in the adrenal glands.[8] The resulting low levels of cortisol lead to a loss of negative feedback on the hypothalamus and pituitary gland, causing an overproduction of corticotropin-releasing factor (CRF) and subsequently, ACTH.[7] This chronic elevation of ACTH stimulates the adrenal cortex, leading to the accumulation of cortisol precursors that are shunted into the androgen synthesis pathway, resulting in hyperandrogenism.[5]
Crinecerfont acts as a selective antagonist at the CRF1 receptor, which is predominantly expressed in the anterior pituitary.[9] By blocking the binding of CRF to its receptor, crinecerfont directly inhibits the signaling cascade that leads to ACTH release.[4] This targeted intervention reduces circulating ACTH levels, which in turn decreases the stimulus for adrenal androgen production, without directly interfering with the glucocorticoid or mineralocorticoid synthesis pathways.[10][11]
Signaling Pathway of CRF1 Receptor and Crinecerfont's Point of Intervention
The binding of CRF to the CRF1 receptor, a G-protein coupled receptor (GPCR), primarily activates the Gs-adenylate cyclase signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[12][13] PKA then phosphorylates various downstream targets, ultimately stimulating the synthesis and secretion of ACTH. The CRF1 receptor can also couple to other G-proteins to activate alternative signaling cascades, such as the phospholipase C (PLC)-protein kinase C (PKC) pathway.[14][15]
Quantitative Data from Clinical Trials
Crinecerfont has been evaluated in a series of clinical trials, including Phase 2 and the pivotal Phase 3 CAHtalyst studies in both adult and pediatric populations with classic CAH. The data consistently demonstrate its efficacy in reducing key biomarkers of hyperandrogenism and enabling a reduction in glucocorticoid dosage.
Table 1: Efficacy of Crinecerfont in Adult Patients with Classic CAH (CAHtalyst Adult Study)
| Endpoint | Crinecerfont (n=122) | Placebo (n=60) | p-value | Citation(s) |
| Primary Endpoint | ||||
| Mean % Change in Daily Glucocorticoid Dose from Baseline at Week 24 | -27.3% | -10.3% | <0.001 | [6] |
| Key Secondary Endpoints | ||||
| % of Patients Achieving a Physiologic GC Dose at Week 24 | 63% | 18% | <0.001 | [2][12] |
| Mean Change in Androstenedione from Baseline at Week 4 (ng/dL) | -299 | +45 | <0.001 | [2] |
| Mean Change in 17-OHP from Baseline at Week 4 (ng/dL) | -1,690 | +230 | <0.001 | [12] |
Table 2: Efficacy of Crinecerfont in Pediatric Patients (4-17 years) with Classic CAH (CAHtalyst Pediatric Study)
| Endpoint | Crinecerfont (n=69) | Placebo (n=34) | p-value | Citation(s) |
| Primary Endpoint | ||||
| Mean Change in Androstenedione from Baseline at Week 4 (ng/dL) | -197 | +71 | <0.001 | [6] |
| Key Secondary Endpoints | ||||
| Mean % Change in Daily Glucocorticoid Dose from Baseline at Week 28 | -18.0% | +5.6% | <0.001 | [3][6] |
| Mean Change in ACTH from Baseline at Week 4 (pg/mL) | -218 | -54 | <0.0001 | [16] |
| Mean Change in 17-OHP from Baseline at Week 4 (ng/dL) | -5,865 | +556 | <0.0001 | [16] |
Table 3: Pharmacokinetic Properties of Crinecerfont
| Parameter | Value | Citation(s) |
| Time to Peak Plasma Concentration (Tmax) | ~4 hours | [17] |
| Plasma Protein Binding | ≥99.9% | [17] |
| Metabolism | Primarily by CYP3A4, to a lesser extent by CYP2B6. Minor contributions from CYP2C8 and CYP2C19. | [17] |
| Elimination Half-life | Approximately 14 hours | [17] |
| Excretion | ~47.3% in feces (2.7% as unchanged drug), ~2% in urine. | [17] |
Table 4: Common Adverse Events Reported in Clinical Trials
| Adverse Event | Crinecerfont (Adults) | Placebo (Adults) | Crinecerfont (Pediatrics) | Placebo (Pediatrics) | Citation(s) |
| Fatigue | 25% | 15% | 7% | 0% | [3] |
| Headache | 16% | 15% | 25% | 6% | [3] |
| Dizziness | 8% | 3% | - | - | [3] |
| Arthralgia (Joint Pain) | 7% | 0% | - | - | [3] |
| Abdominal Pain | - | - | 13% | 0% | [3] |
| Nasal Congestion | - | - | 7% | 3% | [3] |
| Epistaxis (Nosebleed) | - | - | 4% | 0% | [3] |
Experimental Protocols
CRF1 Receptor Binding Assay (Representative Protocol)
This protocol describes a general method for assessing the binding affinity of a compound like crinecerfont to the CRF1 receptor, typically using a competitive radioligand binding assay with cell membranes from a cell line overexpressing the human CRF1 receptor, such as HEK293 cells.[18][19]
Materials:
-
HEK293 cells stably transfected with the human CRF1 receptor gene.
-
Cell culture medium and reagents.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2 mM EGTA, pH 7.4).
-
Radioligand (e.g., [125I]-Sauvagine or [3H]-Urocortin).[20][21]
-
Non-specific binding control (e.g., a high concentration of a known CRF1 receptor ligand).
-
This compound at various concentrations.
-
96-well filter plates and vacuum manifold.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293-CRF1 cells to a high density.
-
Harvest the cells and homogenize them in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed amount of the cell membrane preparation to each well.
-
Add increasing concentrations of this compound.
-
For total binding, add only the radioligand and buffer.
-
For non-specific binding, add the radioligand and a high concentration of a non-labeled CRF1 receptor ligand.
-
Initiate the binding reaction by adding a fixed concentration of the radioligand to all wells.
-
Incubate the plate at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plates.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the crinecerfont concentration.
-
Determine the IC50 value (the concentration of crinecerfont that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) from the IC50 using the Cheng-Prusoff equation.
-
In Vivo Efficacy Study in a CAH Animal Model (Representative Protocol)
This protocol outlines a general approach for evaluating the in vivo efficacy of crinecerfont in an animal model of CAH, such as a 21-hydroxylase knockout (Cyp21a1-/-) mouse model.[4][11]
Animals:
-
Cyp21a1-/- mice and wild-type littermates (as controls).
-
Animals are housed under standard laboratory conditions with a controlled light-dark cycle and access to food and water ad libitum.
Experimental Design:
-
Animal Grouping:
-
Divide the Cyp21a1-/- mice into at least two groups: a vehicle control group and a crinecerfont-treated group.
-
A group of wild-type mice serves as a healthy control.
-
-
Drug Administration:
-
Administer this compound or vehicle orally to the respective groups at a predetermined dose and frequency for a specified duration (e.g., daily for 2-4 weeks).
-
-
Sample Collection and Analysis:
-
Collect blood samples at baseline and at various time points throughout the study.
-
At the end of the treatment period, euthanize the animals and collect blood and adrenal glands.
-
Analyze plasma/serum for levels of ACTH, 17-hydroxyprogesterone (17-OHP), androstenedione, and corticosterone (the primary glucocorticoid in rodents) using methods like ELISA or LC-MS/MS.
-
-
Adrenal Gland Analysis:
-
Weigh the adrenal glands.
-
Perform histological analysis of the adrenal glands to assess for changes in adrenal morphology and hyperplasia.
-
-
Data Analysis:
-
Compare the hormone levels and adrenal weights between the crinecerfont-treated group, the vehicle-treated Cyp21a1-/- group, and the wild-type control group using appropriate statistical tests (e.g., ANOVA, t-test).
-
Conclusion
This compound is a promising, first-in-class, selective CRF1 receptor antagonist that offers a novel, non-glucocorticoid-based approach to the management of classic congenital adrenal hyperplasia. By directly targeting the overactive HPA axis at the level of the pituitary, crinecerfont has demonstrated the ability to significantly reduce adrenal androgen production and allow for a reduction in the daily glucocorticoid dose to more physiologic levels in both adult and pediatric patients. The extensive clinical trial data support its efficacy and a generally well-tolerated safety profile. The experimental methodologies outlined provide a framework for the continued investigation and understanding of this new class of therapeutic agents for CAH and potentially other conditions driven by HPA axis dysregulation.
References
- 1. Neurocrine Biosciences Presents Data on Treatment of Adolescent Patients with Classic Congenital Adrenal Hyperplasia at ENDO 2022 | Neurocrine Biosciences [neurocrine.gcs-web.com]
- 2. Neurocrine Biosciences Presents One-Year Data Showing Sustained Efficacy of CRENESSITY® (crinecerfont) in Adult Patients, at ENDO 2025 [prnewswire.com]
- 3. hcplive.com [hcplive.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 7. Crinecerfont for classic congenital adrenal hyperplasia | MedRAC@UNC [medrac.web.unc.edu]
- 8. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 10. Crinecerfont Lowers Elevated Hormone Markers in Adults With 21-Hydroxylase Deficiency Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Models of Congenital Adrenal Hyperplasia for Gene Therapies Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmacytimes.com [pharmacytimes.com]
- 13. Future Directions in the Management of Classic Congenital Adrenal Hyperplasia Due to 21-Hydroxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]
- 16. SUN-434 Crinecerfont Reduces Plasma Adrenocorticotropic Hormone and Serum 17-Hydroxyprogesterone Levels in Children and Adolescents with Classic Congenital Adrenal Hyperplasia: 1-Year Results from the CAHtalystTM Pediatric Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
- 18. researchgate.net [researchgate.net]
- 19. Using HEK Cells for Receptor Binding Assays [cytion.com]
- 20. Synthesis and Evaluation of Candidate PET Radioligands for Corticotropin-Releasing Factor Type-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Labelling of CRF1 and CRF2 receptors using the novel radioligand, [3H]-urocortin - PubMed [pubmed.ncbi.nlm.nih.gov]
Crinecerfont Hydrochloride: A Novel Approach to Reducing ACTH and Adrenal Androgens in Congenital Adrenal Hyperplasia
An In-depth Technical Guide
This technical guide provides a comprehensive overview of the mechanism of action, clinical efficacy, and experimental validation of crinecerfont hydrochloride in the management of Congenital Adrenal Hyperplasia (CAH). It is intended for researchers, scientists, and drug development professionals interested in the pharmacological modulation of the hypothalamic-pituitary-adrenal (HPA) axis.
Introduction to Congenital Adrenal Hyperplasia and the Unmet Need
Congenital Adrenal Hyperplasia (CAH) is a group of autosomal recessive disorders characterized by enzymatic defects in adrenal steroidogenesis. The most common form, accounting for approximately 95% of cases, is caused by a deficiency of the 21-hydroxylase enzyme. This deficiency impairs the synthesis of cortisol, leading to a loss of negative feedback on the hypothalamus and pituitary gland. The consequence is a chronic overproduction of corticotropin-releasing factor (CRF) and adrenocorticotropic hormone (ACTH), which in turn drives adrenal hyperplasia and the shunting of steroid precursors towards the androgen synthesis pathway.
The conventional treatment for CAH involves lifelong glucocorticoid replacement therapy to correct the cortisol deficiency and suppress excess ACTH and androgen production. However, the supraphysiologic doses of glucocorticoids often required to control hyperandrogenism are associated with significant long-term side effects, including Cushing's syndrome, metabolic disturbances, osteoporosis, and impaired growth. This creates a significant therapeutic challenge: balancing the need to control androgen excess with the desire to minimize the adverse effects of glucocorticoid overtreatment.
This compound (also known as NBI-74788) has emerged as a novel, non-steroidal therapeutic agent that offers a targeted approach to this problem.
Mechanism of Action of this compound
Crinecerfont is a potent and selective antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor. The CRF1 receptor is predominantly expressed in the anterior pituitary gland and plays a pivotal role in the HPA axis by mediating the stimulatory effect of CRF on ACTH release.
By competitively blocking the binding of CRF to its receptor, crinecerfont directly inhibits the signaling cascade that leads to ACTH synthesis and secretion. This targeted action at the pituitary level reduces the primary driver of adrenal androgen overproduction in CAH, independent of glucocorticoid feedback. The reduction in ACTH leads to a subsequent decrease in the adrenal production of androgens and their precursors, such as 17-hydroxyprogesterone (17-OHP) and androstenedione.
This mechanism allows for a reduction in the required glucocorticoid dosage to physiological replacement levels, thereby potentially mitigating the long-term complications associated with supraphysiologic steroid use.
Pharmacokinetics and Metabolism
Crinecerfont is orally administered and is primarily metabolized by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2B6, CYP2C8, and CYP2C19. Its plasma protein binding is high, exceeding 99.9%. The effective half-life of crinecerfont is approximately 14 hours. Co-administration with strong or moderate CYP3A4 inducers may decrease crinecerfont exposure, potentially reducing its efficacy.
Clinical Efficacy in Reducing ACTH and Adrenal Androgens
The clinical development program for crinecerfont has demonstrated its efficacy in reducing key hormonal markers of CAH in both adult and pediatric populations.
Phase 2 Clinical Trial Data
An open-label, sequential-cohort Phase 2 study (NCT03525886) evaluated the safety, tolerability, and efficacy of different crinecerfont dosing regimens in adults with CAH due to 21-hydroxylase deficiency. Participants were treated for 14 consecutive days. The results showed that crinecerfont treatment led to clinically meaningful reductions in ACTH and adrenal androgens.
| Hormone | Dosing Regimen | Median Percent Reduction from Baseline |
| ACTH | 100 mg twice daily | -66% |
| 17-OHP | 100 mg twice daily | -64% |
| Androstenedione | 100 mg twice daily | -64% |
| Table 1: Median Percent Reduction in Hormones in Adults with CAH after 14 Days of Crinecerfont Treatment (100 mg twice daily). |
In the same study, 73% of female participants (8 out of 11) experienced a reduction in testosterone levels of 50% or greater. Male participants showed median decreases in the androstenedione/testosterone ratio ranging from 26% to 65%. A Phase 2 study in adolescents (14-17 years) also demonstrated notable reductions in adrenal androgens and their precursors after 14 days of oral crinecerfont, with a 57% median reduction in ACTH, 69% in 17OHP, and 58% in androstenedione.
Phase 3 Clinical Trial Data (CAHtalyst™ Program)
The efficacy of crinecerfont was further established in the Phase 3 CAHtalyst™ program, which included randomized, double-blind, placebo-controlled studies in both adult and pediatric patients with classic CAH.
This study enrolled 182 adults with CAH. The primary endpoint was the percent change in the daily glucocorticoid dose from baseline to week 24 while maintaining androstenedione control.
| Endpoint | Crinecerfont Group | Placebo Group | P-value |
| Change in Glucocorticoid Dose at Week 24 | -27.3% | -10.3% | <0.001 |
| Patients Achieving a Physiologic Glucocorticoid Dose at Week 24 | 62.7% | 17.5% | <0.001 |
| Change in Androstenedione at Week 4 | -299 ng/dL | +45.5 ng/dL | <0.001 |
| Table 2: Key Efficacy Endpoints from the CAHtalyst™ Adult Phase 3 Study. |
A similar Phase 3 study in pediatric patients with CAH also demonstrated the superiority of crinecerfont over placebo in reducing androstenedione levels and enabling a reduction in glucocorticoid dosage.
Experimental Protocols
The clinical development of crinecerfont has been supported by robust and well-designed clinical trials. Below are the methodologies for the key studies cited.
Phase 2 Open-Label Study in Adults (NCT03525886)
-
Study Design: Open-label, sequential cohort design.
-
Participants: Men and women aged 18 to 50 years with a confirmed diagnosis of classic CAH due to 21-hydroxylase deficiency.
-
Intervention: Four crinecerfont dosing regimens were administered orally for 14 consecutive days: 50 mg once daily at bedtime, 100 mg once daily at bedtime, 100 mg once daily in the evening, and 100 mg twice daily.
-
Main Outcome Measures: Changes from baseline to day 14 in ACTH, 17-OHP, androstenedione, and testosterone.
-
Hormone Analysis: Specific laboratory methods for hormone analysis were not detailed in the provided search results.
Phase 3 Randomized, Double-Blind, Placebo-Controlled Study in Adults (CAHtalyst™ - NCT04490915)
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.
-
Participants: 182 adults with classic CAH due to 21-hydroxylase deficiency.
-
Intervention: Participants were randomized in a 2:1 ratio to receive either crinecerfont or placebo for 24 weeks.
-
Glucocorticoid Dose Titration: The study design allowed for the reduction of glucocorticoid doses while maintaining androstenedione levels at or below 120% of baseline.
-
Primary Efficacy Endpoint: Percent change in the daily glucocorticoid dose from baseline to week 24 with maintenance of androstenedione control.
-
Key Secondary Endpoints: Proportion of patients achieving a physiologic glucocorticoid dose and the change in androstenedione levels at week 4.
-
Hormone Analysis: Specific laboratory methods for hormone analysis were not detailed in the provided search results.
Safety and Tolerability
Across clinical trials, crinecerfont has been generally well-tolerated. The most common adverse events reported in the adult Phase 3 study were fatigue and headache. Serious adverse events were infrequent and not attributed to the study drug.
Conclusion
This compound represents a significant advancement in the pharmacological management of congenital adrenal hyperplasia. Its targeted mechanism of action as a CRF1 receptor antagonist directly addresses the underlying pathophysiology of ACTH overproduction, leading to a significant reduction in adrenal androgens. The robust clinical trial data demonstrate that crinecerfont not only improves biochemical control of the disease but also allows for a meaningful reduction in the daily glucocorticoid dose, potentially lessening the long-term burden of steroid-related comorbidities. As the first new treatment for classic CAH in several decades, crinecerfont offers a promising new therapeutic strategy for this patient population.
Preclinical Profile of Crinecerfont Hydrochloride: A Technical Guide for Drug Development Professionals
An In-depth Examination of the Nonclinical Data Underlying the First-in-Class CRF1 Receptor Antagonist for Congenital Adrenal Hyperplasia
Introduction
Crinecerfont hydrochloride (formerly known as NBI-74788) is a potent, selective, orally active, non-peptide corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[1] Developed by Neurocrine Biosciences, it represents a novel therapeutic approach for the management of Congenital Adrenal Hyperplasia (CAH), a group of autosomal recessive disorders characterized by impaired cortisol synthesis and consequent androgen excess.[2][3] By blocking CRF1 receptors in the pituitary, crinecerfont aims to reduce the release of adrenocorticotropic hormone (ACTH), thereby decreasing the production of adrenal androgens and mitigating the symptoms of CAH.[1] This document provides a comprehensive overview of the preclinical studies that have elucidated the pharmacological properties and safety profile of crinecerfont, offering a technical resource for researchers, scientists, and drug development professionals.
Mechanism of Action
Crinecerfont is a selective antagonist of the corticotropin-releasing factor (CRF) type 1 receptor.[4] It functions by blocking the binding of CRF to CRF1 receptors, which are abundant in the pituitary gland. This action inhibits the secretion of ACTH from the pituitary, leading to a reduction in ACTH-mediated adrenal androgen production.[4]
In Vitro Pharmacology
The foundational preclinical work on crinecerfont, then identified as SSR125543A, demonstrated its high affinity and selectivity for the CRF1 receptor. These in vitro studies were crucial in establishing the compound's potential as a targeted therapy.
Receptor Binding Affinity
SSR125543A exhibited nanomolar affinity for both human cloned and native CRF1 receptors. The compound showed a significant (1000-fold) selectivity for the CRF1 receptor over the CRF2α receptor and the CRF binding protein, indicating a highly specific interaction.[5]
| Receptor/Protein | pKi |
| Human Cloned CRF1 Receptor | 8.73 |
| Human Native CRF1 Receptor | 9.08 |
| Human CRF2α Receptor | < 5.5 |
| Human CRF Binding Protein | < 5.0 |
Table 1: Receptor Binding Affinity of SSR125543A[5]
Functional Antagonism
The antagonistic activity of SSR125543A was confirmed through functional assays that measured the downstream effects of CRF1 receptor activation.
cAMP Synthesis Inhibition: In human retinoblastoma Y79 cells, SSR125543A effectively antagonized CRF-induced stimulation of cyclic AMP (cAMP) synthesis, a key second messenger in the CRF signaling pathway.[5]
ACTH Secretion Inhibition: In mouse pituitary tumor AtT-20 cells, SSR125543A demonstrated a concentration-dependent inhibition of CRF-induced ACTH secretion. Importantly, the compound did not exhibit any agonist activity in these cellular models.[5]
| Assay | Cell Line | IC50 (nM) |
| cAMP Synthesis Inhibition | Human Retinoblastoma Y79 | 3.0 ± 0.4 |
| ACTH Secretion Inhibition | Mouse Pituitary Tumor AtT-20 | 5.2 ± 1.2 |
Table 2: In Vitro Functional Antagonism of SSR125543A[5]
Experimental Protocols
Receptor Binding Assays:
-
Human Cloned CRF1 and CRF2α Receptors: Membranes from CHO cells stably expressing the respective human receptors were used. Assays were performed in a final volume of 250 µl containing 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, 0.15 mM bacitracin, and [125I]o-sauvagine as the radioligand. Non-specific binding was determined in the presence of 1 µM human/rat CRF. The mixture was incubated for 2 hours at room temperature and then filtered. Radioactivity was measured using a gamma counter.[5]
-
Human Native CRF1 Receptors: Human cortex membranes were used, following a similar protocol as the cloned receptor assays.[5]
-
Human CRF Binding Protein: Recombinant human CRF-BP was incubated with [125I]human/rat CRF. The separation of bound from free radioligand was achieved by precipitation with polyethylene glycol.[5]
Functional Assays:
-
cAMP Synthesis: Y79 cells were incubated with the test compound for 15 minutes before the addition of 30 nM human/rat CRF for another 15 minutes in the presence of 1 mM isobutylmethylxanthine. The reaction was stopped, and cAMP levels were measured using a radioimmunoassay.[5]
-
ACTH Secretion: AtT-20 cells were incubated with the test compound for 30 minutes, followed by stimulation with 10 nM human/rat CRF for 30 minutes. The supernatant was collected, and ACTH levels were quantified using an enzyme-linked immunosorbent assay.[5]
In Vivo Pharmacology and Pharmacokinetics
Preclinical in vivo studies with SSR125543A were conducted in various animal models to assess its pharmacological effects and pharmacokinetic profile. While specific studies in a CAH animal model are not publicly detailed, research in other models provides valuable insights into the compound's in vivo activity.
Animal Models of Stress and Depression
SSR125543A demonstrated antidepressant- and anxiolytic-like effects in the Flinders Sensitive Line rat, a genetic animal model of depression. Chronic treatment for 14 days with intraperitoneal doses of 3, 10, 20, and 30 mg/kg significantly increased swimming behavior in the forced swim test.[6] In mice, SSR125543A at a dose of 10 mg/kg/day for two weeks was shown to prevent stress-induced cognitive deficits.[7]
Pharmacokinetics
Pharmacokinetic data from nonclinical studies informed the dosing regimens for clinical trials. The effective half-life of crinecerfont is approximately 14 hours.[4]
Nonclinical Toxicology
A comprehensive battery of nonclinical toxicology studies was conducted to evaluate the safety profile of crinecerfont. These studies were performed in accordance with regulatory guidelines and assessed potential effects on various organ systems.
Carcinogenesis, Mutagenesis, and Impairment of Fertility
Carcinogenicity: A 2-year carcinogenicity study was conducted in rats with oral gavage administration of crinecerfont at doses of 5, 15, and 100 mg/kg/day. An increased incidence of thyroid follicular cell combined adenomas and carcinomas was observed in female rats at the 100 mg/kg/day dose, which corresponds to approximately 4-fold higher than human exposure at the maximum recommended human dose (MRHD) based on AUC.[4]
Mutagenicity: Crinecerfont was not mutagenic or clastogenic in a standard battery of genotoxicity studies.[8]
Impairment of Fertility: In a study in rats, oral administration of crinecerfont at doses up to 1000 mg/kg/day did not affect male or female fertility or female reproductive performance. This dose resulted in exposures approximately 2-fold higher than the human exposure at the MRHD based on AUC.[4][8]
| Study | Species | Doses | Outcome |
| Carcinogenicity | Rat | 5, 15, 100 mg/kg/day | Increased thyroid follicular cell tumors in females at 100 mg/kg/day |
| Mutagenicity | N/A | N/A | Not mutagenic or clastogenic |
| Fertility | Rat | Up to 1000 mg/kg/day | No effects on fertility or reproductive performance |
Table 3: Summary of Nonclinical Toxicology Studies for Crinecerfont[4][8]
Developmental and Reproductive Toxicology
Developmental toxicity studies were conducted in pregnant rats and rabbits.
-
Rats: Oral administration of crinecerfont during the period of organogenesis at doses of 150, 500, and 2000 mg/kg/day did not result in any crinecerfont-related malformations at exposures up to 4-fold higher than the human exposure at the MRHD.[8]
-
Rabbits: Pregnant rabbits were administered oral doses of 100, 500, and 1000 mg/kg/day during organogenesis.[8]
In a pre- and postnatal developmental toxicity study in rats, oral administration of crinecerfont at doses of 15, 50, and 250 mg/kg/day during organogenesis and lactation did not lead to any changes in pup mortality, growth, sexual maturation, behavior, mating, and fertility, or ovarian and uterine parameters. The No Observed Adverse Effect Level (NOAEL) in dams was 250 mg/kg/day, corresponding to approximately 4-fold higher than human exposure at the MRHD.[4][8] Crinecerfont was found to be excreted in the milk of lactating rats.[4][8]
Conclusion
The preclinical data for this compound (NBI-74788/SSR125543A) establish it as a potent and highly selective CRF1 receptor antagonist. In vitro studies have quantified its high binding affinity and functional antagonism of the CRF1 receptor signaling pathway. Nonclinical toxicology studies have defined its safety profile, supporting its advancement into clinical development. While preclinical studies in a specific animal model of Congenital Adrenal Hyperplasia are not extensively detailed in publicly available literature, the foundational pharmacological and safety data provided a strong rationale for its investigation in patients with CAH. This comprehensive preclinical package was instrumental in guiding the design of the successful clinical trial program that ultimately led to its regulatory review for the treatment of this rare endocrine disorder.
References
- 1. Neurocrine Biosciences Announces Granting of Orphan Drug Status for NBI-77860 in Congenital Adrenal Hyperplasia [prnewswire.com]
- 2. Neurocrine Biosciences Provides Update on NBI-77860 Program for Congenital Adrenal Hyperplasia | Neurocrine Biosciences [neurocrine.gcs-web.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride (SSR125543A): a potent and selective corticotrophin-releasing factor(1) receptor antagonist. I. Biochemical and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antidepressant-like effects of CRF1 receptor antagonist SSR125543 in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The CRF₁ receptor antagonist SSR125543 prevents stress-induced cognitive deficit associated with hippocampal dysfunction: comparison with paroxetine and D-cycloserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Crinecerfont hydrochloride's effect on the hypothalamic-pituitary-adrenal (HPA) axis
An In-depth Technical Guide on the Effects of Crinecerfont Hydrochloride on the Hypothalamic-Pituitary-Adrenal (HPA) Axis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a novel, orally administered, selective corticotropin-releasing factor type 1 (CRF1) receptor antagonist that has been developed for the treatment of congenital adrenal hyperplasia (CAH).[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of crinecerfont and its effects on the hypothalamic-pituitary-adrenal (HPA) axis, with a focus on its clinical application in CAH. Detailed summaries of quantitative data from pivotal clinical trials are presented, along with descriptions of the experimental protocols employed. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of crinecerfont's pharmacology and its impact on HPA axis dysregulation in CAH.
Introduction to Congenital Adrenal Hyperplasia and the HPA Axis
Congenital adrenal hyperplasia is a group of autosomal recessive disorders characterized by enzyme deficiencies in the adrenal cortex, leading to impaired cortisol synthesis.[4] The most common form, accounting for approximately 95% of cases, is 21-hydroxylase deficiency.[1] The lack of cortisol production disrupts the negative feedback loop of the HPA axis, resulting in chronic overstimulation of the adrenal glands by adrenocorticotropic hormone (ACTH).[4] This leads to adrenal hyperplasia and the shunting of steroid precursors towards the androgen synthesis pathway, causing hyperandrogenism.[4]
The standard treatment for CAH involves lifelong glucocorticoid replacement therapy to correct the cortisol deficiency and suppress excess androgen production.[5] However, the supraphysiologic doses of glucocorticoids often required to control hyperandrogenism are associated with significant long-term side effects.[5] Crinecerfont offers a novel therapeutic approach by targeting the HPA axis at a different point to reduce ACTH and consequently adrenal androgen production, independent of glucocorticoid action.[6]
Mechanism of Action of Crinecerfont
Crinecerfont is a potent and selective antagonist of the CRF1 receptor.[7] In the HPA axis, corticotropin-releasing factor (CRF) is released from the hypothalamus and binds to CRF1 receptors on the corticotroph cells of the anterior pituitary gland.[3][7] This binding stimulates the synthesis and release of ACTH into the circulation.[3] ACTH then acts on the adrenal cortex to stimulate the production of cortisol and other adrenal steroids.
By competitively blocking the binding of CRF to its receptor in the pituitary, crinecerfont directly reduces the secretion of ACTH.[7] This reduction in ACTH levels leads to decreased stimulation of the adrenal cortex, resulting in lower production of adrenal androgens and their precursors.[7]
Summary of Clinical Trial Data
Crinecerfont has been evaluated in several clinical trials in both adult and pediatric patients with CAH. The following tables summarize the key quantitative findings from these studies.
Phase 2 Studies
Table 1: Median Percent Reduction in HPA Axis Hormones after 14 Days of Crinecerfont Treatment in Adults with CAH (NCT03525886) [8][9]
| Hormone | 50 mg QD | 100 mg QD | 100 mg BID |
| ACTH | - | - | -66% |
| 17-OHP | - | - | -64% |
| Androstenedione | - | - | -64% |
| Testosterone (females) | - | - | 73% of participants had ≥50% reduction |
| Androstenedione/Testosterone Ratio (males) | - | - | -26% to -65% |
Table 2: Median Percent Reduction in HPA Axis Hormones after 14 Days of Crinecerfont Treatment in Adolescents with CAH (NCT04045145) [10][11][12]
| Hormone | 50 mg BID |
| ACTH | -57.1% |
| 17-OHP | -69.5% |
| Androstenedione | -58.3% |
| Testosterone (females) | 60% of participants had ≥50% reduction |
Phase 3 Studies (CAHtalyst)
Table 3: Efficacy of Crinecerfont in Adults with CAH at Week 24 (CAHtalyst Adult Trial) [1][13][14][15]
| Endpoint | Crinecerfont | Placebo | p-value |
| Percent Reduction in Daily Glucocorticoid Dose | -27.3% | -10.3% | <0.001 |
| Patients Achieving Physiologic GC Dose | 62.7% | 17.5% | <0.001 |
| Change in Androstenedione from Baseline at Week 4 (ng/dL) | -299 | +45.5 | <0.001 |
Table 4: Efficacy of Crinecerfont in Pediatric Patients with CAH (CAHtalyst Pediatric Trial) [16][17][18][19]
| Endpoint | Crinecerfont | Placebo | p-value |
| Change in Androstenedione from Baseline at Week 4 (ng/dL) | -197 | +71 | <0.001 |
| Percent Reduction in Daily Glucocorticoid Dose at Week 28 | -18.0% | +5.6% | <0.0001 |
| Patients Achieving Physiologic GC Dose at Week 28 | 30% | 0% | - |
Experimental Protocols
The clinical development of crinecerfont has involved rigorous, well-controlled studies. The general methodologies are outlined below.
Study Design
-
Phase 2 Studies (NCT03525886, NCT04045145): These were open-label, sequential-cohort, dose-finding studies to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of crinecerfont over a 14-day treatment period.[9][12]
-
Phase 3 Studies (CAHtalyst Adult and Pediatric): These were randomized, double-blind, placebo-controlled trials designed to assess the efficacy and safety of crinecerfont over a longer duration (24-28 weeks), followed by an open-label extension period.[4][8]
Patient Population
Participants in the clinical trials were diagnosed with classic 21-hydroxylase deficiency CAH, confirmed by hormonal and/or genetic testing.[20] Key inclusion criteria typically involved evidence of inadequate disease control despite being on stable glucocorticoid therapy.
Dosing and Administration
Crinecerfont was administered orally, typically twice daily with meals.[21] Dosing in pediatric patients was weight-based.[3]
Hormone Quantification
-
Steroid Hormones (17-OHP, Androstenedione, Testosterone, Cortisol): Serum concentrations of these hormones were quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[2][22][23] This technique offers high specificity and sensitivity, which is crucial for accurately measuring steroid levels and avoiding cross-reactivity issues often associated with immunoassays.[5][6][24]
-
ACTH: Plasma ACTH concentrations were measured using validated immunochemiluminescent assays.[25][26][27][28][29]
Sample Collection
In some studies, serial blood samples were collected over a 24-hour period to assess the diurnal rhythm of HPA axis hormones and the effect of crinecerfont on these profiles.[11] Morning samples were also a key focus to evaluate the impact on the early morning ACTH surge.
Statistical Analysis
Efficacy analyses in the Phase 3 trials were typically based on a mixed-effects model for repeated measures (MMRM) or analysis of covariance (ANCOVA) to compare the change from baseline in the primary and key secondary endpoints between the crinecerfont and placebo groups.[19]
Safety and Tolerability
Across the clinical trial program, crinecerfont has been generally well-tolerated.[1][13][15][16] The most commonly reported adverse events were fatigue and headache.[1][13]
Conclusion
This compound represents a significant advancement in the management of congenital adrenal hyperplasia. By selectively antagonizing the CRF1 receptor, it effectively reduces ACTH and adrenal androgen levels, thereby addressing the core pathophysiology of the disease. The robust data from the clinical trial program demonstrate that crinecerfont can lead to substantial reductions in key disease-related hormones and allows for a significant reduction in the daily glucocorticoid dose, potentially mitigating the long-term adverse effects of supraphysiologic steroid therapy. This technical guide provides a foundational understanding of the impact of crinecerfont on the HPA axis for professionals involved in endocrine research and drug development.
References
- 1. Steroid Hormone Analysis by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. SAT-418 Crinecerfont Allows for More Physiologic Glucocorticoid Treatment With Reduction of Androstenedione to a Normal Range in Pediatric Patients With Classic Congenital Adrenal Hyperplasia: Post Hoc Analysis of the CAHtalyst™ Pediatric Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 3 Trial of Crinecerfont in Adult Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography-tandem mass spectrometry applications in endocrinology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. meridian.allenpress.com [meridian.allenpress.com]
- 7. nadf.us [nadf.us]
- 8. Phase 3 Trial of Crinecerfont in Pediatric Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crinecerfont Lowers Elevated Hormone Markers in Adults With 21-Hydroxylase Deficiency Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. Crinecerfont, a CRF1 Receptor Antagonist, Lowers Adrenal Androgens in Adolescents With Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov:443]
- 14. endocrinology.org [endocrinology.org]
- 15. Neurocrine Biosciences Reports Positive Phase II Data for Crinecerfont in Adults with Congenital Adrenal Hyperplasia at ENDO Online 2020 - BioSpace [biospace.com]
- 16. Global Safety and Efficacy Registration Study of Crinecerfont in Pediatric Participants With Classic Congenital Adrenal Hyperplasia (CAHtalyst Pediatric Study) [ctv.veeva.com]
- 17. crenessity.com [crenessity.com]
- 18. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 19. hcplive.com [hcplive.com]
- 20. researchgate.net [researchgate.net]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. Simultaneous quantification of 17-hydroxyprogesterone, androstenedione, testosterone and cortisol in human serum by LC-MS/MS using TurboFlow online sample extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. An integrated PK‐PD model for cortisol and the 17‐hydroxyprogesterone and androstenedione biomarkers in children with congenital adrenal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Novel liquid chromatography tandem mass spectrometry (LC-MS/MS) methods for measuring steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. idsplc.com [idsplc.com]
- 26. Rapid measurement of corticotropin (ACTH) with a modified immunochemiluminescent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Validation of a chemiluminescent enzyme immunometric assay for plasma adrenocorticotropic hormone in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. ADRENOCORTICOTROPIC HORMONE IMMUNOASSAY INTERFERENCE IN A PATIENT WITH SUBCLINICAL HYPERCORTISOLISM - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Pharmacological Profile of Crinecerfont Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crinecerfont hydrochloride, a potent and selective corticotropin-releasing factor type 1 (CRF1) receptor antagonist, represents a significant advancement in the therapeutic landscape for conditions characterized by hypothalamic-pituitary-adrenal (HPA) axis hyperactivation, such as congenital adrenal hyperplasia (CAH). This document provides an in-depth technical guide to the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways and experimental workflows.
Introduction
This compound is a non-peptide small molecule that selectively antagonizes the CRF1 receptor.[1] By blocking the action of corticotropin-releasing factor (CRF) at the pituitary, Crinecerfont effectively reduces the secretion of adrenocorticotropic hormone (ACTH).[1] This mechanism of action is particularly relevant in classic CAH, a genetic disorder where deficient cortisol production leads to a compensatory overproduction of ACTH and subsequent adrenal androgen excess.[2] Crinecerfont aims to normalize adrenal androgen levels, thereby addressing a core pathophysiological feature of CAH.[2]
Mechanism of Action: CRF1 Receptor Antagonism
Crinecerfont exerts its pharmacological effect by competitively binding to and inhibiting the CRF1 receptor, a G-protein coupled receptor (GPCR). The primary signaling pathway associated with CRF1 receptor activation involves the Gs alpha subunit, which stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking this pathway, Crinecerfont mitigates the downstream effects of CRF, including ACTH release.
References
- 1. 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride (SSR125543A): a potent and selective corticotrophin-releasing factor(1) receptor antagonist. I. Biochemical and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
The Discovery and Development of Crinecerfont (SSR-125543): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crinecerfont (formerly SSR-125543) is a first-in-class, orally active, non-peptide, selective corticotropin-releasing factor type 1 (CRF1) receptor antagonist. Initially investigated for stress-related psychiatric disorders, its development trajectory pivoted to address a significant unmet need in the management of congenital adrenal hyperplasia (CAH). This technical guide provides an in-depth overview of the discovery, preclinical and clinical development of Crinecerfont, detailing its mechanism of action, key experimental data, and the methodologies employed in its evaluation.
Introduction: The Unmet Need in Congenital Adrenal Hyperplasia
Congenital adrenal hyperplasia is a group of autosomal recessive disorders characterized by enzyme deficiencies in the adrenal cortex, most commonly 21-hydroxylase deficiency. This enzymatic block impairs cortisol synthesis, leading to a lack of negative feedback on the hypothalamic-pituitary-adrenal (HPA) axis. The consequence is chronic overstimulation of the adrenal glands by adrenocorticotropic hormone (ACTH), resulting in adrenal hyperplasia and excessive production of adrenal androgens.
Standard-of-care for CAH has traditionally involved lifelong glucocorticoid replacement therapy to compensate for the cortisol deficiency and to suppress excess ACTH and androgen production. However, the supraphysiologic doses of glucocorticoids often required to control hyperandrogenism are associated with significant long-term side effects, including metabolic syndrome, cardiovascular disease, and osteoporosis. This created a critical need for a novel therapeutic approach that could effectively control androgen excess without relying on high-dose glucocorticoids.
Discovery and Initial Development as SSR-125543
Crinecerfont was originally synthesized and developed by Sanofi as SSR-125543. The initial therapeutic targets were stress-related disorders such as depression and anxiety, driven by the well-established role of the CRF system in the pathophysiology of these conditions.
Chemical Synthesis
The chemical name for Crinecerfont is (S)-4-(2-chloro-4-methoxy-5-methylphenyl)-N-(2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl)-5-methyl-N-(prop-2-ynyl)thiazol-2-amine. While the detailed, step-by-step synthesis protocol is proprietary, the structure reveals a complex molecule featuring a substituted thiazole core. The synthesis likely involves multi-step organic chemistry techniques to assemble the substituted phenyl, ethyl, and propargyl moieties onto the central thiazole ring, ensuring the correct stereochemistry of the chiral center.
Mechanism of Action: Selective CRF1 Receptor Antagonism
Crinecerfont is a potent and selective antagonist of the CRF1 receptor. The pathophysiology of CAH involves the overproduction of corticotropin-releasing factor (CRF) from the hypothalamus due to the lack of negative feedback from cortisol. This excess CRF stimulates the anterior pituitary to release large amounts of ACTH, which in turn drives the adrenal glands to produce excess androgens.
By blocking the CRF1 receptor in the pituitary, Crinecerfont directly addresses a key upstream driver of the disease. This antagonism reduces the release of ACTH, thereby decreasing the stimulus for adrenal androgen production. This targeted mechanism allows for the control of hyperandrogenism through a non-glucocorticoid pathway, enabling a reduction in the required glucocorticoid dose to more physiological replacement levels.
Preclinical Pharmacology
The preclinical development of SSR-125543 established its potent and selective CRF1 receptor antagonist activity through a series of in vitro and in vivo studies.
In Vitro Studies
4.1.1. Receptor Binding Affinity
The binding affinity of Crinecerfont for the CRF1 receptor was determined using radioligand binding assays. These assays typically involve incubating cell membranes expressing the receptor with a radiolabeled CRF1 ligand in the presence of varying concentrations of the test compound.
Experimental Protocol: CRF1 Receptor Radioligand Binding Assay (General Protocol)
-
Membrane Preparation: Cell lines stably expressing the human CRF1 receptor (e.g., CHO or HEK293 cells) are cultured and harvested. The cells are then homogenized in a suitable buffer and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in an assay buffer.
-
Binding Assay: The membrane preparation is incubated with a specific CRF1 radioligand (e.g., [125I]Tyr0-ovine CRF or [125I]sauvagine) and various concentrations of Crinecerfont.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of Crinecerfont that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
4.1.2. Functional Antagonism
The ability of Crinecerfont to antagonize CRF-stimulated signaling was assessed using functional assays, primarily by measuring the production of cyclic AMP (cAMP).
Experimental Protocol: CRF-Stimulated cAMP Functional Assay (General Protocol)
-
Cell Culture: A cell line expressing the CRF1 receptor and responsive to CRF stimulation by producing cAMP (e.g., human retinoblastoma Y79 cells or mouse pituitary tumor AtT-20 cells) is used.
-
Assay Setup: Cells are plated in multi-well plates and pre-incubated with various concentrations of Crinecerfont.
-
Stimulation: The cells are then stimulated with a fixed concentration of CRF.
-
cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., ELISA or HTRF).
-
Data Analysis: The concentration of Crinecerfont that inhibits 50% of the CRF-stimulated cAMP production (IC50) is determined.
Table 1: In Vitro Pharmacological Profile of Crinecerfont (SSR-125543A)
| Parameter | Receptor/Assay | Value | Reference |
| pKi | Human cloned CRF1 receptor | 8.73 | [1] |
| pKi | Native human CRF1 receptor | 9.08 | [1] |
| Selectivity | CRF1 vs. CRF2α receptor | >1000-fold | [1] |
| IC50 | CRF-induced cAMP synthesis (Y79 cells) | 3.0 ± 0.4 nM | [1] |
In Vivo Studies
The in vivo activity of SSR-125543 was initially evaluated in animal models of stress, anxiety, and depression.
4.2.1. Animal Models
-
Flinders Sensitive Line (FSL) Rats: This is a genetic animal model of depression that exhibits exaggerated immobility in the forced swim test. Chronic treatment with SSR-125543 was shown to increase swimming behavior in these rats, suggesting antidepressant-like effects.
-
Stress-Induced Models: SSR-125543 was also tested in various models where a stressor was applied to induce a physiological or behavioral response. For example, it inhibited the increase in plasma ACTH levels in rats following intravenous CRF injection or restraint stress.
Experimental Protocol: In Vivo CRF-Challenge Model (General Protocol)
-
Animal Acclimation: Rodents (e.g., rats) are acclimated to the experimental conditions.
-
Drug Administration: Animals are treated with Crinecerfont or vehicle via the desired route of administration (e.g., oral gavage).
-
CRF Challenge: After a specified time, animals are challenged with an intravenous injection of CRF.
-
Blood Sampling: Blood samples are collected at various time points post-challenge.
-
Hormone Measurement: Plasma ACTH levels are measured using a specific immunoassay.
-
Data Analysis: The dose of Crinecerfont that inhibits 50% of the CRF-induced ACTH release (ID50) is determined.
Table 2: In Vivo Pharmacological Profile of Crinecerfont (SSR-125543A)
| Parameter | Model/Assay | Value | Reference |
| ID50 (ex vivo binding) | Rat brain | 6.5 mg/kg p.o. | [1] |
| ID50 (vs. i.v. CRF) | Rat plasma ACTH | 5 mg/kg p.o. | [1] |
| Effect on Restraint Stress | Rat plasma ACTH | 73% reduction at 10 mg/kg p.o. | [2] |
Clinical Development for Congenital Adrenal Hyperplasia
Following its initial development, Neurocrine Biosciences acquired the rights to Crinecerfont and repositioned it for the treatment of CAH, a condition with a clear link to CRF1 receptor signaling. The clinical development program, named CAHtalyst™, consisted of Phase 2 and pivotal Phase 3 studies in both pediatric and adult patients.
Phase 2 Clinical Trials
Phase 2 studies were designed to evaluate the safety, tolerability, and efficacy of Crinecerfont in reducing key hormone levels in adults and adolescents with classic CAH.
Table 3: Key Results from Phase 2 Clinical Trials
| Population | Duration | Key Findings (Median % Reduction from Baseline) | Reference |
| Adolescents (14-17 years) | 14 days | ACTH: 57%; 17-OHP: 69%; Androstenedione: 58% | |
| Adults (18-50 years) | 14 days | ACTH: 66%; 17-OHP: 64%; Androstenedione: 64% |
Phase 3 Clinical Trials (CAHtalyst™)
The Phase 3 program included two randomized, double-blind, placebo-controlled studies: one in adults and one in pediatric patients. These studies were designed to assess the ability of Crinecerfont to reduce glucocorticoid dosage while maintaining or improving androgen control.
5.2.1. CAHtalyst™ Adult Study
This study enrolled 182 adults with classic CAH. The primary endpoint was the percent change from baseline in the daily glucocorticoid dose at week 24, while maintaining androstenedione control.
5.2.2. CAHtalyst™ Pediatric Study
This study enrolled 103 children and adolescents (ages 4-17) with classic CAH. The study had two primary questions: the change in androstenedione levels at week 4, and the change in glucocorticoid dose at week 28.
Table 4: Key Efficacy Results from Phase 3 CAHtalyst™ Clinical Trials
| Study Population | Endpoint | Crinecerfont Group | Placebo Group | P-value | Reference |
| Adults | % Change in Glucocorticoid Dose at Week 24 | -27.3% | -10.3% | <0.001 | |
| Adults | % of Patients Achieving Physiologic Glucocorticoid Dose at Week 24 | 63% | 18% | <0.001 | |
| Pediatrics | Change in Androstenedione at Week 4 | Statistically significant reduction | Increase | <0.001 | |
| Pediatrics | % Change in Glucocorticoid Dose at Week 28 | -18% | +5.6% | <0.001 |
Pharmacokinetics and Metabolism
Crinecerfont is orally bioavailable and is primarily metabolized by the cytochrome P450 enzyme CYP3A4, with minor contributions from other CYP enzymes. Its pharmacokinetic profile supports twice-daily dosing.
Table 5: Pharmacokinetic Properties of Crinecerfont
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~4 hours | |
| Plasma Protein Binding | ≥99.9% | |
| Apparent Volume of Distribution | 852 L (in adults) | |
| Effective Half-life | ~14 hours | |
| Metabolism | Primarily CYP3A4, lesser extent CYP2B6, minor CYP2C8 & CYP2C19 | |
| Excretion | Primarily in feces (~47.3%), with a small amount in urine (~2%) |
Conclusion
The development of Crinecerfont represents a significant advancement in the treatment of congenital adrenal hyperplasia. By selectively targeting the CRF1 receptor, it offers a novel, non-glucocorticoid mechanism to control the excess androgen production that is a hallmark of the disease. The robust preclinical data demonstrating its potency and selectivity, combined with the compelling efficacy and safety results from the pivotal Phase 3 CAHtalyst™ program, have established Crinecerfont as a transformative therapy. Its approval provides a much-needed option for patients with CAH, enabling them to reduce their reliance on supraphysiologic doses of glucocorticoids and potentially mitigate the long-term complications associated with traditional therapy. The journey of Crinecerfont from a potential treatment for stress disorders to a breakthrough therapy for a rare endocrine disease highlights the importance of understanding fundamental disease pathophysiology and the potential for strategic repositioning in drug development.
References
Crinecerfont Hydrochloride: A Technical Guide to its Potential as a Click Chemistry Reagent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crinecerfont is a potent, selective, and orally active non-peptide corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[1] Recently approved for the treatment of classic congenital adrenal hyperplasia (CAH), its primary mechanism of action is the inhibition of adrenocorticotropic hormone (ACTH) secretion, which in turn reduces adrenal androgen production.[2][3] Beyond its therapeutic application, the chemical structure of crinecerfont hydrochloride incorporates a terminal alkyne group. This functional moiety positions crinecerfont as a valuable reagent for bioorthogonal ligation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This technical guide explores this potential, providing a summary of its chemical properties, a detailed experimental protocol for its application in CuAAC reactions, and diagrams illustrating its biological and chemical functionalities.
Introduction: Crinecerfont and Click Chemistry
This compound's primary therapeutic role is in the management of CAH by modulating the hypothalamic-pituitary-adrenal (HPA) axis.[4] It selectively blocks CRF1 receptors in the pituitary, reducing the release of ACTH and thereby lowering the production of adrenal androgens.[2][3]
The unique feature of crinecerfont's chemical structure, however, is the presence of a prop-2-yn-1-yl group, more commonly known as a propargyl group.[5] This group contains a terminal alkyne, a key functional handle for click chemistry.[1][5] Click chemistry refers to a class of reactions that are rapid, high-yielding, and biocompatible. The most prominent example is the CuAAC reaction, which forms a stable triazole linkage between an alkyne (like the one in crinecerfont) and an azide-functionalized molecule.
This "clickable" nature opens up numerous possibilities for researchers:
-
Target Identification and Validation: Conjugating crinecerfont to fluorescent dyes or affinity tags (e.g., biotin) to visualize its distribution in cells and tissues or to perform pulldown assays to identify off-target interactions.
-
Pharmacokinetic Studies: Labeling crinecerfont with imaging agents or radioisotopes to track its metabolism and distribution in vivo.
-
Development of Targeted Drug Delivery Systems: Linking crinecerfont to nanoparticles, antibodies, or other carrier molecules to enhance its delivery to specific sites.
Physicochemical and Handling Properties
Accurate quantitative data is essential for experimental design. The properties of this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Name | 4-(2-chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine hydrochloride | [5] |
| Synonyms | SSR-125543 hydrochloride | [1] |
| CAS Number | 321839-75-2 | [2][5] |
| Molecular Formula | C₂₇H₂₉Cl₂FN₂OS | [2][5] |
| Molecular Weight | 519.50 g/mol | [2][5] |
| Purity | ≥98% | [1] |
| Appearance | Solid Powder | - |
| Storage (Solid) | 4°C, sealed, away from moisture and light. | [2] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month. | [1] |
| Solubility (In Vitro) | DMSO: ≥ 100 mg/mL (192.49 mM) - requires sonication. | [2][5] |
| Solubility (In Vivo) | ≥ 2.5 mg/mL (4.81 mM) in 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | [1][2] |
| Solubility (In Vivo) | ≥ 2.5 mg/mL (4.81 mM) in 10% DMSO / 90% Corn Oil | [1][2] |
Signaling Pathway and Bioorthogonal Application
Biological Mechanism of Action
Crinecerfont acts on the HPA axis. The diagram below illustrates the signaling cascade it modulates.
Conceptual Workflow for Click Chemistry Application
The following diagram outlines a general workflow for using this compound as a click chemistry reagent to create a fluorescent probe for cellular imaging studies.
Experimental Protocol: CuAAC Ligation
The following is a representative protocol for the copper(I)-catalyzed cycloaddition of this compound to an azide-containing molecule (e.g., Azide-Fluorophore). Note: This is a general guideline. Optimization of reactant concentrations, solvent, temperature, and reaction time may be necessary for specific applications.
Materials and Reagents
-
This compound
-
Azide-functionalized molecule of interest (e.g., a fluorescent dye, biotin-azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (Na-Ascorbate)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for protecting biomolecules)
-
Solvent: Dimethyl sulfoxide (DMSO) or a mixture of tert-butanol and water (1:1)
-
Deionized water
-
Nitrogen or Argon gas
-
Purification system (e.g., HPLC, column chromatography)
Procedure
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the azide-functionalized molecule in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh immediately before use.
-
(Optional) Prepare a 50 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of this compound stock solution (e.g., 10 µL for a final concentration of 1 mM in a 100 µL reaction).
-
Add the azide-functionalized molecule. A slight excess (1.2 to 1.5 equivalents relative to crinecerfont) is often beneficial.
-
Add the solvent (e.g., DMSO or t-BuOH/H₂O) to bring the volume to ~80% of the final reaction volume.
-
(Optional) If using THPTA, add 1 equivalent relative to the copper sulfate (e.g., 1 µL of 50 mM THPTA for a final copper concentration of 0.5 mM). Mix gently.
-
-
Initiation of the Click Reaction:
-
Degas the reaction mixture by bubbling with nitrogen or argon gas for 5-10 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
-
Add the CuSO₄ stock solution to the reaction mixture (e.g., 1 µL for a final concentration of 0.5 mM).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 2 µL for a final concentration of 5 mM, a 10-fold excess over copper). The solution may turn a faint yellow/orange color.
-
-
Reaction and Monitoring:
-
Incubate the reaction at room temperature. The reaction is often complete within 1-4 hours but can be left overnight. Incubation can be performed on a shaker or rotator.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or HPLC.
-
-
Purification:
-
Once the reaction is complete, quench it by exposing it to air or by adding a chelating agent like EDTA.
-
Purify the crinecerfont conjugate from unreacted starting materials, catalyst, and byproducts using a suitable method. Reverse-phase HPLC is often effective for small molecule conjugates.
-
-
Analysis and Storage:
-
Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy.
-
Lyophilize the purified product and store it under appropriate conditions (typically -20°C or -80°C, protected from light).
-
Conclusion
This compound's inherent terminal alkyne makes it a readily available and valuable tool for researchers in chemical biology and drug development. Its ability to participate in click chemistry reactions allows for the straightforward synthesis of molecular probes and conjugates. This enables deeper investigation into its own mechanism of action, pharmacokinetics, and target engagement, and facilitates the development of novel, targeted therapeutic strategies. The protocols and data provided in this guide serve as a foundational resource for scientists looking to leverage the bioorthogonal capabilities of this first-in-class therapeutic agent.
References
Pharmacological Profile of Crinecerfont Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crinecerfont hydrochloride (also known as NBI-74788 or SSR-125543A) is a first-in-class, orally active, non-peptide, selective corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[1][2][3] It is developed for the treatment of classic congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency.[4] In patients with CAH, deficient cortisol production leads to a loss of negative feedback on the hypothalamic-pituitary-adrenal (HPA) axis, resulting in chronic overstimulation by corticotropin-releasing factor (CRF) and excessive secretion of adrenocorticotropic hormone (ACTH).[5] This, in turn, drives adrenal hyperplasia and the overproduction of adrenal androgens.[6] Crinecerfont aims to normalize adrenal androgen levels by targeting the HPA axis at the level of the pituitary, thereby allowing for the reduction of supraphysiologic glucocorticoid doses that are often required for androgen control and are associated with significant long-term morbidities.[6][7]
Mechanism of Action
Crinecerfont functions as a selective antagonist of the CRF1 receptor, which is highly abundant in the anterior pituitary.[8] In the HPA axis, CRF secreted by the hypothalamus binds to CRF1 receptors on pituitary corticotrophs, stimulating the synthesis and release of ACTH.[9] By competitively blocking this binding, crinecerfont directly inhibits ACTH secretion.[10] This reduction in ACTH leads to decreased stimulation of the adrenal glands, thereby diminishing the production of adrenal androgens and their precursors, such as 17-hydroxyprogesterone (17OHP) and androstenedione.[8][10] This mechanism of action is independent of glucocorticoids and targets a key upstream driver of androgen excess in CAH.[11]
Pharmacodynamics
Crinecerfont demonstrates potent and selective antagonism at the CRF1 receptor. Preclinical studies established its high affinity for human CRF1 receptors. Clinical studies in patients with CAH have consistently shown that treatment with crinecerfont leads to clinically meaningful reductions in key biomarkers of adrenal androgen production.
Table 1: Receptor Binding Affinity
| Receptor/Protein | Parameter | Value | Species |
| CRF1 Receptor | pKi | 8.73 | Human (cloned) |
| CRF1 Receptor | pKi | 9.08 | Human (native) |
| CRF2α Receptor | Selectivity | >1000-fold vs CRF1 | Human |
| CRF Binding Protein | Selectivity | >1000-fold vs CRF1 | Human |
| Source:[12][13] |
Table 2: Pharmacodynamic Effects on Hormones in Phase 2 Studies
| Population | Hormone | Median Percent Reduction from Baseline |
| Adults (100 mg BID, 14 days) | ACTH | -66% |
| 17OHP | -64% | |
| Androstenedione | -64% | |
| Adolescents (50 mg BID, 14 days) | ACTH | -57% |
| 17OHP | -69% | |
| Androstenedione | -58% | |
| Testosterone (females only) | -76.2% | |
| Source:[5][14] |
Pharmacokinetics
Crinecerfont is administered orally and is metabolized primarily by the hepatic cytochrome P450 system. Its pharmacokinetic profile supports twice-daily dosing.
Table 3: Summary of Pharmacokinetic Parameters in Adults
| Parameter | Value |
| Absorption | |
| Tmax (Peak Plasma Time) | ~4 hours |
| Steady State Achieved | ~7 days |
| Distribution | |
| Apparent Volume of Distribution (Vd/F) | 852 L |
| Plasma Protein Binding | ≥99.9% |
| Metabolism | |
| Primary Metabolic Pathway | CYP3A4 |
| Secondary Metabolic Pathway | CYP2B6 (lesser extent) |
| Minor Contributions | CYP2C8, CYP2C19 |
| Active Metabolite | M6 (similar affinity for CRF1, not expected to contribute significantly to activity) |
| Elimination | |
| Apparent Clearance (CL/F) | 3.5 L/h |
| Elimination Half-life (t½) | ~14 hours |
| Route of Excretion | Feces (~47.3%), Urine (~2%) |
| Source: DrugBank Online, Drugs.com Monograph.[15] |
Clinical Efficacy (Phase 3 CAHtalyst Program)
The efficacy of crinecerfont was established in two pivotal, randomized, double-blind, placebo-controlled Phase 3 trials: CAHtalyst Adult and CAHtalyst Pediatric.
Table 4: Key Efficacy Endpoints from Phase 3 CAHtalyst Trials
| Trial | Endpoint | Crinecerfont Group | Placebo Group | P-value |
| CAHtalyst Adult (N=182) | Primary: % change in daily glucocorticoid (GC) dose from baseline to Week 24 | -27.3% | -10.3% | <0.001 |
| Key Secondary: % of patients achieving physiologic GC dose at Week 24 | 63% | 18% | <0.001 | |
| Change in androstenedione from baseline to Week 4 (ng/dL) | -299 | +45.5 | <0.001 | |
| CAHtalyst Pediatric (N=103) | Primary: Change in androstenedione from baseline to Week 4 (ng/dL) | -197 | +71 | <0.001 |
| Key Secondary: % change in daily GC dose from baseline to Week 28 | -18.0% | +5.6% | <0.001 | |
| Source:[9][12][16] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and interpretation of pharmacological data. While specific proprietary protocols are not publicly available, the following sections describe the standard methodologies employed for key experiments based on published trial designs and established bioanalytical techniques.
CRF1 Receptor Binding Assay (Representative Protocol)
This protocol describes a standard radioligand binding assay to determine the affinity of a test compound (e.g., crinecerfont) for the CRF1 receptor.
-
Source of Receptor: Cell membranes prepared from a stable cell line (e.g., HEK293 or CHO) expressing the recombinant human CRF1 receptor.
-
Radioligand: [¹²⁵I]-Sauvagine or [¹²⁵I]-Tyr-Ovine CRF, a high-affinity CRF1 receptor agonist.
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing bovine serum albumin (BSA), MgCl₂, and a protease inhibitor cocktail.
-
Procedure:
-
Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (crinecerfont).
-
Competition: The test compound competes with the radioligand for binding to the CRF1 receptor.
-
Separation: After incubation to equilibrium (e.g., 60-90 minutes at room temperature), the reaction is terminated by rapid filtration through a glass fiber filter (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed rapidly with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Quantification: The radioactivity trapped on the filters is measured using a gamma counter.
-
-
Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined. The affinity constant (Ki) is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Hormone Quantification by UPLC-MS/MS (Representative Protocol)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for steroid hormone quantification in clinical trials due to its high specificity and sensitivity, avoiding the cross-reactivity issues common with immunoassays.
-
Sample Preparation:
-
Internal Standard: A stable isotope-labeled internal standard (e.g., [²H₈] 17-OHP, [²H₇] Androstenedione) is added to a small volume (50-100 µL) of serum, calibrator, or quality control sample.[15]
-
Extraction: Steroids are extracted from the serum matrix using liquid-liquid extraction (LLE) with an organic solvent like methyl-tert-butyl-ether (MTBE) or solid-phase extraction (SPE).[15]
-
Evaporation & Reconstitution: The organic layer is evaporated to dryness under a stream of nitrogen. The residue is reconstituted in a small volume of a mobile phase-compatible solution (e.g., 45% methanol).[15]
-
-
Chromatography (UPLC):
-
System: An ultra-performance liquid chromatography (UPLC) system (e.g., Waters ACQUITY).[15]
-
Column: A reverse-phase column designed for steroid separation (e.g., ACQUITY UPLC HSS T3, 1.8 µm).[15]
-
Mobile Phase: A gradient of two solvents, such as water with a formic acid modifier (Mobile Phase A) and methanol or acetonitrile with a formic acid modifier (Mobile Phase B), is used to separate the analytes.
-
-
Mass Spectrometry (MS/MS):
-
System: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQ MS).[15]
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used.
-
Detection: Detection is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and its internal standard, ensuring high selectivity and accurate quantification.
-
-
Data Analysis: A calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against the known concentrations of the calibrators. The concentrations of the unknown samples are interpolated from this curve.
Phase 3 Clinical Trial Protocol (CAHtalyst Adult - NCT04490915)
This protocol outlines the design of the pivotal study that evaluated the efficacy and safety of crinecerfont in adults with classic CAH.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (SSR-125543 hydrochloride) | CRF1R拮抗剂 | MCE [medchemexpress.cn]
- 4. OR18-4 Crinecerfont (NBI-74788), a Novel CRF1 Receptor Antagonist, Lowers Adrenal Androgens and Precursors in Adolescents with Classic Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crinecerfont, a CRF1 Receptor Antagonist, Lowers Adrenal Androgens in Adolescents With Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. crinecerfont | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 7. Crinecerfont: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nadf.us [nadf.us]
- 9. medkoo.com [medkoo.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of NBI-74788 (Crinecerfont) in Pediatric Participants With Congenital Adrenal Hyperplasia [ctv.veeva.com]
- 12. lcms.cz [lcms.cz]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Phase 3 Trial of Crinecerfont in Pediatric Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assay of steroids by liquid chromatography–tandem mass spectrometry in monitoring 21-hydroxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lcms.cz [lcms.cz]
Methodological & Application
Crinecerfont Hydrochloride: In Vivo Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crinecerfont hydrochloride (also known as NBI-74788) is a selective, orally active, non-peptide corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[1][2] It has been developed for the treatment of classic congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency.[2] this compound acts on the pituitary gland to reduce the release of adrenocorticotropic hormone (ACTH), which in turn decreases the production of adrenal androgens.[3] This novel, glucocorticoid-independent mechanism aims to control the hyperandrogenism associated with CAH, potentially allowing for a reduction in the supraphysiologic doses of glucocorticoids typically required for disease management.[4][5] This document provides a summary of in vivo experimental protocols for this compound, based on publicly available data from preclinical and clinical studies.
Mechanism of Action
Crinecerfont is a selective antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor.[6] In congenital adrenal hyperplasia, a deficiency in cortisol production leads to a lack of negative feedback in the hypothalamic-pituitary-adrenal (HPA) axis, resulting in oversecretion of CRF and subsequently ACTH.[7] Elevated ACTH levels stimulate the adrenal glands, leading to excessive production of androgens.[7] By blocking the CRF1 receptor in the pituitary, crinecerfont reduces ACTH secretion, thereby decreasing the stimulus for adrenal androgen production.[6]
Caption: Signaling pathway of Crinecerfont in the HPA axis.
In Vivo Experimental Protocols
Preclinical Studies
Detailed preclinical efficacy studies for crinecerfont in animal models of congenital adrenal hyperplasia are not extensively published in the public domain. However, general toxicology and safety pharmacology studies have been conducted in rats and rabbits as part of the drug development program.[8] Early preclinical studies also indicated that crinecerfont exhibited antidepressant effects in animal models.[5]
General Preclinical Toxicology Protocol (Rat/Rabbit):
-
Animal Models: Sprague-Dawley rats and New Zealand White rabbits are commonly used for toxicology studies.
-
Administration: this compound is typically administered orally via gavage.
-
Dosing: A range of doses are evaluated, including a control group (vehicle only) and multiple dose levels of crinecerfont. For example, in developmental toxicity studies, pregnant rats received oral doses up to 2000 mg/kg/day, and pregnant rabbits received up to 1000 mg/kg/day.[8]
-
Duration: Studies can range from single-dose acute toxicity to chronic repeated-dose toxicity studies lasting several months.
-
Parameters Monitored:
-
Clinical observations (e.g., changes in behavior, appearance, body weight).
-
Food and water consumption.
-
Hematology and clinical chemistry.
-
Urinalysis.
-
Gross pathology and histopathology of major organs at necropsy.
-
-
Reproductive and Developmental Toxicity: Specific studies in pregnant animals assess for embryo-fetal toxicity and effects on postnatal development.[8]
Clinical Studies
Crinecerfont has undergone extensive investigation in Phase I, II, and III clinical trials in adult and pediatric patients with classic CAH.
Phase II Proof-of-Concept Study (Adults):
-
Study Design: Open-label, multiple-dose, dose-escalation study.[2]
-
Patient Population: Adults with a confirmed diagnosis of classic 21-hydroxylase deficiency CAH.[2]
-
Intervention: Sequential cohorts received different doses of crinecerfont administered for 14 consecutive days.[2]
-
Key Assessments:
-
Safety and tolerability.
-
Pharmacokinetics (PK) of crinecerfont.
-
Pharmacodynamics (PD), including changes from baseline in key biomarkers such as ACTH, 17-hydroxyprogesterone (17-OHP), and androstenedione.[2]
-
CAHtalyst™ Phase III Clinical Trial Program (Adults and Pediatrics):
The CAHtalyst™ program consisted of two pivotal Phase III studies: one in adults and one in pediatric patients.
-
Study Design: Randomized, double-blind, placebo-controlled studies, followed by an open-label treatment period.[9]
-
Patient Population:
-
Adults: Individuals aged 18 years and older with classic CAH.
-
Pediatrics: Children and adolescents aged 2 to 17 years with classic CAH.[9]
-
-
Treatment Protocol:
-
Screening Period: To determine eligibility.
-
Randomized, Placebo-Controlled Period (e.g., 24 weeks for adults): Patients are randomized (e.g., 2:1 ratio) to receive either crinecerfont or placebo, administered orally twice daily.[7]
-
Open-Label Treatment Period: All participants receive crinecerfont.
-
-
Key Methodologies:
-
Hormone Level Assessment: Blood samples are collected at specified time points to measure levels of ACTH, 17-OHP, androstenedione, and other relevant hormones.
-
Glucocorticoid Dose Titration: A key feature of the Phase III trials is the systematic attempt to reduce the daily glucocorticoid dose while maintaining androgen control.
-
Safety Monitoring: Regular monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
-
Caption: Phase III clinical trial workflow for Crinecerfont.
Data Presentation
Pharmacokinetic Parameters of Crinecerfont in Adults
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | ~4 hours | DrugBank Online |
| Protein Binding | ≥99.9% | DrugBank Online |
| Metabolism | Primarily by CYP3A4 and to a lesser extent CYP2B6 | DrugBank Online |
| Elimination Half-Life | Approximately 14 hours | DrugBank Online |
| Apparent Clearance | 3.5 L/h | DrugBank Online |
| Excretion | ~47.3% in feces, ~2% in urine | DrugBank Online |
Efficacy of Crinecerfont in Phase II and III Clinical Trials
| Study Population | Duration of Treatment | Key Findings | Reference |
| Adults (Phase II) | 14 days | Median percent reductions from baseline in plasma ACTH (-54%), serum 17-OHP (-60%), and serum androstenedione (-21%). | [1] |
| Adolescents (Phase II) | 14 days | Median percent reductions from baseline in ACTH (-57.1%), 17-OHP (-69.5%), and androstenedione (-58.3%). | [10] |
| Adults (Phase III) | 24 weeks | Statistically significant reduction in daily glucocorticoid dose compared to placebo. 63% of patients on crinecerfont achieved a physiologic glucocorticoid dose versus 18% on placebo. | [7] |
| Pediatrics (Phase III) | 28 weeks | Statistically significant decrease from baseline in serum androstenedione. Statistically significant decrease from baseline in daily glucocorticoid dose while maintaining androgen control. | Neurocrine Biosciences Press Release |
Dosing and Administration in Clinical Trials
-
Adults: The typical dose studied in Phase III trials was 100 mg orally twice daily.
-
Pediatrics (4 years and older): Dosing is weight-based. For example:
-
10 kg to <20 kg: 25 mg orally twice daily
-
20 kg to <55 kg: 50 mg orally twice daily
-
≥55 kg: 100 mg orally twice daily[8]
-
-
Administration: Crinecerfont is administered orally with meals.[10]
Conclusion
The in vivo experimental program for this compound has demonstrated its efficacy and safety in treating classic congenital adrenal hyperplasia in both adult and pediatric populations. The well-defined clinical trial protocols have provided robust data supporting its mechanism of action and clinical utility. While detailed preclinical efficacy studies are not widely available, the collective evidence from the comprehensive clinical development program has established crinecerfont as a significant therapeutic advancement for patients with CAH.
References
- 1. OR25-03 The Effects of Crinecerfont (NBI-74788), a Novel CRF1 Receptor Antagonist, on Adrenal Androgens and Precursors in Patients with Classic Congenital Adrenal Hyperplasia: Results from A Multiple-Dose Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurocrine Biosciences Reports Positive Interim Results from Phase II Study of NBI-74788 in Adults with Classic Congenital Adrenal Hyperplasia [prnewswire.com]
- 3. crenessity.com [crenessity.com]
- 4. Neurocrine Biosciences Announces U.S. FDA Accepts New Drug Applications and Grants Priority Review for Crinecerfont for Pediatric and Adult Patients with CAH | Neurocrine Biosciences [neurocrine.gcs-web.com]
- 5. Neurocrine Biosciences: After 30 years, a breakthrough in the development of CRF1 antagonists is imminent [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Crinecerfont for classic congenital adrenal hyperplasia | MedRAC@UNC [medrac.web.unc.edu]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. hra.nhs.uk [hra.nhs.uk]
- 10. OR18-4 Crinecerfont (NBI-74788), a Novel CRF1 Receptor Antagonist, Lowers Adrenal Androgens and Precursors in Adolescents with Classic Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Crinecerfont Studies in Animal Models of Congenital Adrenal Hyperplasia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Congenital Adrenal Hyperplasia (CAH) is a group of autosomal recessive disorders characterized by impaired cortisol synthesis, most commonly due to 21-hydroxylase deficiency.[1][2] This deficiency leads to a lack of negative feedback on the hypothalamic-pituitary-adrenal (HPA) axis, resulting in oversecretion of corticotropin-releasing factor (CRF) and adrenocorticotropic hormone (ACTH).[1][2][3] The subsequent overstimulation of the adrenal cortex causes hyperplasia and excessive production of adrenal androgens.[1][2][3] Crinecerfont (CRENESSITY™) is an oral, selective corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[4][5] By blocking CRF1 receptors in the pituitary, Crinecerfont reduces ACTH secretion, thereby decreasing the production of adrenal androgens.[4][5][6] This mechanism offers a novel therapeutic approach to manage hyperandrogenism in CAH, potentially allowing for the reduction of supraphysiologic glucocorticoid doses and their associated side effects.[7]
These application notes provide an overview of the current understanding of animal models relevant to CAH and outline protocols for preclinical studies of Crinecerfont, based on available research. While direct preclinical studies of Crinecerfont in a definitive CAH animal model are not extensively published, this document leverages data from studies on CRF1 receptor antagonists in rodents and the development of a humanized CAH mouse model to guide future research.
Relevant Animal Models for CAH Studies
The development of animal models that accurately recapitulate the pathophysiology of CAH has been a significant challenge. However, a promising model has recently been established:
-
Humanized CYP21A2-R484Q Mutant Mouse: This model was generated by introducing a clinically relevant human CYP21A2 gene mutation (p.R484Q) into a humanized mouse strain.[8][9][10][11] These mice exhibit key characteristics of human CAH, including:
-
Reduced levels of corticosterone (the primary glucocorticoid in mice)[8][9][10][11]
-
Female infertility[9]
This viable rodent model is considered an excellent candidate for testing novel therapies for CAH, including Crinecerfont, and for facilitating the translation of basic research to clinical applications.[8][11]
Crinecerfont: Mechanism of Action and Preclinical Considerations
Crinecerfont acts as a selective antagonist of the CRF1 receptor, which is highly expressed in the pituitary gland. By blocking the action of CRF, Crinecerfont effectively reduces the secretion of ACTH. This, in turn, lessens the stimulation of the adrenal cortex and leads to a decrease in the production of adrenal androgens.[4][5][6] Preclinical studies with other CRF1 receptor antagonists in rodents have demonstrated their ability to modulate the HPA axis. For instance, studies have shown that these antagonists can reduce plasma corticosterone concentrations under basal and stress-induced conditions.
Data from Clinical Studies with Crinecerfont
While preclinical data in CAH animal models is limited, extensive data from human clinical trials (CAHtalyst Phase 3 studies) in both adult and pediatric patients with classic CAH provide a strong rationale for its use and highlight key biomarkers for evaluation.
Table 1: Summary of Crinecerfont Efficacy in Adult Patients with Classic CAH (24-Week CAHtalyst Study)
| Parameter | Crinecerfont (n=122) | Placebo (n=60) | p-value |
| Change in Daily Glucocorticoid Dose | |||
| Mean Percent Change from Baseline | -27.3% | -10.3% | <0.001 |
| Patients Achieving a Physiologic Dose | 63% | 18% | <0.001 |
| Change in Androstenedione Levels at Week 4 | |||
| Mean Change from Baseline (ng/dL) | -299 | +45.5 | <0.001 |
Data sourced from the Phase 3 trial of Crinecerfont in adult congenital adrenal hyperplasia.[7]
Table 2: Summary of Crinecerfont Efficacy in Pediatric Patients with Classic CAH (28-Week CAHtalyst Pediatric Study)
| Parameter | Crinecerfont (n=69) | Placebo (n=34) | p-value |
| Change in Androstenedione Levels at Week 4 | |||
| Mean Change from Baseline (nmol/L) | -6.9 | +2.5 | 0.0002 |
| Change in Daily Glucocorticoid Dose at Week 28 | |||
| Mean Percent Change from Baseline | -18.0% | +5.6% | <0.0001 |
| Patients Achieving a Physiologic Dose | ~30% | 0% | N/A |
Data sourced from the Phase 3 CAHtalyst Pediatric study.[2][5][9]
Experimental Protocols
The following protocols are based on methodologies used in studies of Crinecerfont and other CRF1 receptor antagonists in mice. These can be adapted for use in the humanized CAH mouse model.
Protocol 1: Evaluation of Crinecerfont on Basal and Stress-Induced HPA Axis Activity
Objective: To determine the effect of Crinecerfont on basal and stress-induced corticosterone levels in a CAH mouse model.
Animal Model: Humanized CYP21A2-R484Q mutant mice and wild-type littermates.
Materials:
-
Crinecerfont (formerly SSR125543)
-
Vehicle (e.g., 5% DMSO, 5% Cremophor)
-
Dexamethasone
-
Saline (0.9% NaCl)
-
Restraint stress device
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Corticosterone ELISA kit
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.
-
Drug Administration:
-
Administer Crinecerfont (e.g., 20 mg/kg, intraperitoneally) or vehicle daily for a predetermined period (e.g., 5 weeks, based on chronic stress studies).
-
The route and dose may be optimized based on pharmacokinetic studies.
-
-
Basal Corticosterone Measurement:
-
Collect blood samples at various time points throughout the light-dark cycle to assess circadian corticosterone rhythm.
-
-
Stress-Induced Corticosterone Measurement:
-
Subject a cohort of mice to a standardized stressor (e.g., 30 minutes of restraint stress).
-
Collect blood samples immediately before, immediately after, and at timed intervals following the stressor.
-
-
Dexamethasone Suppression Test:
-
Administer dexamethasone (e.g., 0.1 mg/kg, i.p.) to assess the negative feedback sensitivity of the HPA axis.
-
Collect blood samples at a specified time post-injection (e.g., 2 hours).
-
-
Hormone Analysis:
-
Centrifuge blood samples to separate plasma.
-
Measure corticosterone concentrations using a commercially available ELISA kit according to the manufacturer's instructions.
-
Protocol 2: Assessment of Crinecerfont's Effect on Adrenal Steroidogenesis
Objective: To evaluate the impact of Crinecerfont on the adrenal steroid profile in a CAH mouse model.
Animal Model: Humanized CYP21A2-R484Q mutant mice.
Materials:
-
Crinecerfont
-
Vehicle
-
Blood collection supplies
-
LC-MS/MS system for steroid profiling
Procedure:
-
Treatment Groups: Establish treatment groups (e.g., vehicle-treated wild-type, vehicle-treated CAH mice, Crinecerfont-treated CAH mice).
-
Chronic Dosing: Administer Crinecerfont or vehicle daily for an extended period (e.g., 4-8 weeks) to assess long-term effects.
-
Sample Collection:
-
At the end of the treatment period, collect terminal blood samples.
-
Harvest adrenal glands for histological and molecular analysis.
-
-
Steroid Profiling:
-
Analyze plasma samples using a validated LC-MS/MS method to quantify a panel of adrenal steroids, including:
-
Corticosterone
-
11-deoxycorticosterone
-
Progesterone
-
17-hydroxyprogesterone
-
Androstenedione
-
-
-
Adrenal Gland Analysis (Optional):
-
Perform histological examination of adrenal glands to assess changes in morphology and hyperplasia.
-
Conduct gene expression analysis (e.g., qRT-PCR) on adrenal tissue to measure the expression of key steroidogenic enzymes.
-
Visualizations
Signaling Pathway of CAH and Crinecerfont's Mechanism of Action
Caption: Pathophysiology of CAH and the mechanism of action of Crinecerfont.
Experimental Workflow for Preclinical Evaluation of Crinecerfont
References
- 1. Effects of corticotropin-releasing factor 1 receptor antagonism on the hypothalamic-pituitary-adrenal axis of rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CRF1 and CRF2 antagonists disclosed in Neurocrine Biosciences patent | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological Characterization of the Novel CRF1 Receptor Antagonist, Thiazolo[4,5-d] Pyrimidine Analog, M43 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single-Dose Study of a Corticotropin-Releasing Factor Receptor-1 Antagonist in Women With 21-Hydroxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of central CRF receptor 1 by cortagine results in enhanced passive coping with a naturalistic threat in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spruce Biosciences Announces Topline Results from CAHmelia-204 in Adult CAH and CAHptain-205 in Adult and Pediatric CAH | Spruce Biosciences [investors.sprucebio.com]
Application Notes and Protocols for Crinecerfont Hydrochloride in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Crinecerfont hydrochloride (also known as SSR125543A) in cell culture experiments. Crinecerfont is a potent and selective, orally active, non-peptide corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[1] It is primarily used in research related to conditions involving the hypothalamic-pituitary-adrenal (HPA) axis, such as congenital adrenal hyperplasia (CAH).[2]
Physicochemical Properties and Mechanism of Action
This compound selectively blocks the binding of corticotropin-releasing factor (CRF) to its type 1 receptor (CRF1), thereby inhibiting the downstream signaling cascade that leads to the secretion of adrenocorticotropic hormone (ACTH) from the pituitary.[2] This antagonistic action makes it a valuable tool for studying the role of the CRF1 receptor in various physiological and pathological processes. In vitro, Crinecerfont is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2B6.[2]
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the quantitative data on the in vitro activity of this compound from published studies.
| Parameter | Cell Line | Assay Description | Value | Reference |
| IC50 | Human Retinoblastoma Y-79 | Inhibition of CRF-induced cAMP synthesis | 3.0 ± 0.4 nM | [1] |
| Antagonism | Mouse Pituitary Tumor AtT-20 | Inhibition of CRF-stimulated ACTH secretion | Concentration-dependent rightward shift of the CRF dose-response curve | [3] |
Signaling Pathway of this compound
This compound acts as an antagonist at the CRF1 receptor, a G-protein coupled receptor (GPCR). The binding of CRF to the CRF1 receptor typically activates a Gs alpha subunit, leading to the activation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA proceeds to phosphorylate various downstream targets, ultimately leading to a cellular response, such as the secretion of ACTH in pituitary corticotrophs. Crinecerfont blocks this initial binding of CRF, thereby preventing the entire downstream signaling cascade.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Determine the required concentration and volume: Based on the desired final concentrations for your experiments, calculate the required concentration and volume of the stock solution. A common stock concentration is 10 mM.
-
Weigh the compound: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 519.50 g/mol ), you would need 5.195 mg.
-
Dissolution: Add the appropriate volume of DMSO to the microcentrifuge tube containing the powder. For a 10 mM stock, you would add 1 mL of DMSO.
-
Solubilization: Vortex the tube thoroughly to dissolve the powder completely. Gentle warming (e.g., in a 37°C water bath) or sonication may be used to aid dissolution if necessary. Ensure the solution is clear and free of particulates.
-
Sterilization: While DMSO at high concentrations is generally sterile, if there are concerns about contamination, the stock solution can be filtered through a 0.22 µm sterile syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Experimental Workflow: Preparation of this compound
References
- 1. 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride (SSR125543A): a potent and selective corticotrophin-releasing factor(1) receptor antagonist. I. Biochemical and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Crinecerfont Hydrochloride in Human Plasma
Introduction
Crinecerfont hydrochloride is a non-peptide corticotropin-releasing factor type 1 (CRF1) receptor antagonist under investigation for the treatment of congenital adrenal hyperplasia (CAH).[1][2] Reliable quantification of this compound in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies in clinical trials. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The proposed method utilizes a straightforward protein precipitation for sample preparation and offers excellent accuracy and precision over a clinically relevant concentration range.
Experimental Workflow
Caption: Overall workflow for the quantification of this compound in plasma.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (purity >98%)
-
Stable isotope-labeled this compound (internal standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
2. Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of this compound and the internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the IS stock solution in acetonitrile.
3. Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma.[3][4]
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| LC System | Standard UHPLC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 3 min, hold at 95% B for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Crinecerfont: m/z 483.0 -> 121.1IS: m/z 488.0 -> 126.1 (example) |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
| Declustering Potential | 80 V |
| Entrance Potential | 10 V |
| Collision Energy | 35 eV |
| Collision Cell Exit Potential | 15 V |
Quantitative Data Summary
The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[2][5][6]
Table 1: Calibration Curve and Linearity
| Parameter | Result |
| Linear Range | 0.5 - 500 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | < 10 | 95 - 105 | < 15 | 90 - 110 |
| Low QC | 1.5 | < 8 | 97 - 103 | < 10 | 95 - 105 |
| Mid QC | 50 | < 5 | 98 - 102 | < 8 | 97 - 103 |
| High QC | 400 | < 5 | 98 - 102 | < 8 | 97 - 103 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| Low QC | 1.5 | 92.5 | 98.1 |
| High QC | 400 | 95.2 | 101.3 |
Signaling Pathway (Illustrative)
While not a signaling pathway in the traditional sense, the following diagram illustrates the logical relationship of the analytical method.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 6. fda.gov [fda.gov]
Application Notes and Protocols: CYP3A4-Mediated Metabolism of Crinecerfont Hydrochloride in Human Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crinecerfont hydrochloride is a corticotropin-releasing factor type 1 (CRF1) receptor antagonist developed for the treatment of congenital adrenal hyperplasia (CAH). Understanding the metabolic fate of new chemical entities is a critical aspect of drug development, providing insights into potential drug-drug interactions (DDIs), pharmacokinetic variability, and overall safety and efficacy. In vitro studies have identified cytochrome P450 3A4 (CYP3A4) as the primary enzyme responsible for the metabolism of Crinecerfont.[1] This document provides detailed application notes and protocols for assessing the CYP3A4-mediated metabolism of this compound using human liver microsomes (HLMs), a standard in vitro model for drug metabolism studies.
Data Presentation
The following tables present a summary of hypothetical quantitative data for the CYP3A4-mediated metabolism of this compound. These values are for illustrative purposes to guide researchers in data presentation and interpretation, as specific experimental data for Crinecerfont is not publicly available.
Table 1: Michaelis-Menten Kinetic Parameters for Crinecerfont Metabolism by CYP3A4 in Human Liver Microsomes
| Parameter | Value | Units |
| Michaelis-Menten Constant (Km) | [Hypothetical Value, e.g., 5.2] | µM |
| Maximum Velocity (Vmax) | [Hypothetical Value, e.g., 150] | pmol/min/mg protein |
| Intrinsic Clearance (CLint) | [Calculated Value, e.g., 28.8] | µL/min/mg protein |
Table 2: Metabolic Stability of this compound in Human Liver Microsomes
| Time (minutes) | % Parent Compound Remaining |
| 0 | 100 |
| 5 | [Hypothetical Value, e.g., 85] |
| 15 | [Hypothetical Value, e.g., 60] |
| 30 | [Hypothetical Value, e.g., 35] |
| 60 | [Hypothetical Value, e.g., 10] |
Table 3: In Vitro Half-Life and Intrinsic Clearance of this compound
| Parameter | Value | Units |
| In Vitro Half-Life (t1/2) | [Hypothetical Value, e.g., 20.4] | minutes |
| Intrinsic Clearance (CLint) | [Hypothetical Value, e.g., 34.0] | µL/min/mg protein |
Experimental Protocols
Protocol for Determining Michaelis-Menten Kinetics of Crinecerfont Metabolism by CYP3A4
This protocol is designed to determine the Km and Vmax for the metabolism of this compound by CYP3A4 in pooled human liver microsomes.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
CYP3A4-selective inhibitor (e.g., Ketoconazole) for control experiments
-
Acetonitrile (ACN) or other suitable organic solvent for reaction termination
-
Internal standard (IS) for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO, acetonitrile) to prepare a high-concentration stock solution.
-
Prepare Working Solutions: Serially dilute the stock solution to create a range of working concentrations (e.g., 0.1 to 100 µM).
-
Incubation Mixture Preparation: In a 96-well plate, prepare the incubation mixture containing:
-
Potassium phosphate buffer
-
Pooled human liver microsomes (final concentration typically 0.2-0.5 mg/mL)
-
Varying concentrations of this compound working solutions.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
Incubation: Incubate the plate at 37°C with gentle shaking for a predetermined linear time (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the microsomal protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the formation of the Crinecerfont metabolite(s) using a validated LC-MS/MS method.
-
Data Analysis: Plot the velocity of metabolite formation against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Protocol for Metabolic Stability Assay of this compound
This protocol determines the rate of disappearance of this compound when incubated with human liver microsomes.
Materials:
-
Same as in Protocol 1.
Procedure:
-
Prepare this compound Working Solution: Prepare a single working concentration of this compound (typically 1 µM).
-
Incubation Mixture Preparation: Prepare a master mix of the incubation mixture containing potassium phosphate buffer, pooled human liver microsomes, and the this compound working solution.
-
Pre-incubation: Pre-incubate the master mix at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system.
-
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), aliquot a portion of the reaction mixture into a separate well of a 96-well plate containing cold acetonitrile with an internal standard to stop the reaction.
-
Sample Processing: Centrifuge the plate to pellet the microsomal protein.
-
LC-MS/MS Analysis: Analyze the remaining concentration of this compound in the supernatant at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint = (0.693/t1/2) * (incubation volume/mg microsomal protein)).
Protocol for CYP3A4 Reaction Phenotyping of this compound
This protocol confirms the contribution of CYP3A4 to the metabolism of this compound using a selective chemical inhibitor.
Materials:
-
Same as in Protocol 1, including a selective CYP3A4 inhibitor (e.g., Ketoconazole).
Procedure:
-
Prepare Incubation Mixtures: Prepare two sets of incubation mixtures as described in the metabolic stability assay. One set will serve as the control, and the other will contain a pre-determined concentration of the CYP3A4 inhibitor (e.g., 1 µM Ketoconazole).
-
Pre-incubation with Inhibitor: Pre-incubate the microsomes with the CYP3A4 inhibitor for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Substrate Addition: Add this compound to both sets of incubation mixtures.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation and Termination: Incubate for a fixed time point and terminate the reaction as described previously.
-
LC-MS/MS Analysis: Analyze the amount of this compound remaining in both the control and inhibitor-treated samples.
-
Data Analysis: Calculate the percentage of inhibition by comparing the rate of metabolism in the presence and absence of the selective inhibitor. A significant reduction in metabolism in the presence of the inhibitor confirms the involvement of CYP3A4.
Visualizations
Caption: Experimental workflow for in vitro metabolism assay.
Caption: Crinecerfont metabolic pathway.
References
Application Notes and Protocols for Weight-Based Dosing of Crinecerfont Hydrochloride in Pediatric Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the weight-based dosing of Crinecerfont hydrochloride in pediatric animal models. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacokinetics of this compound in a pediatric setting.
Application Notes
This compound is a selective corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[1][2][3] It has been approved for the treatment of classic congenital adrenal hyperplasia (CAH) in pediatric patients aged 4 years and older.[4][5][6][7] The primary mechanism of action involves blocking the CRF1 receptor in the pituitary gland, which in turn inhibits the secretion of adrenocorticotropic hormone (ACTH).[1][2][8][9] This reduction in ACTH leads to decreased production of adrenal androgens, which are chronically elevated in individuals with CAH.[3][5]
Pharmacokinetic Profile:
| Parameter | Description |
| Mechanism of Action | Selective CRF type 1 (CRF1) receptor antagonist.[1][2][3] |
| Metabolism | Primarily metabolized by CYP3A4, with minor contributions from CYP2B6, CYP2C8, and CYP2C19.[1][3] |
| Half-life | Approximately 14 hours in humans.[1][3] |
| Protein Binding | Highly bound to plasma proteins (≥99.9%).[1][3] |
| Excretion | Primarily excreted in the feces, with a small amount in the urine.[1][3] |
Pediatric Dosing in Humans:
The approved pediatric dosage of this compound for CAH is based on body weight.[1][10]
| Body Weight | Recommended Dosage |
| 10 kg to <20 kg | 25 mg twice daily |
| 20 kg to <55 kg | 50 mg twice daily |
| ≥55 kg | 100 mg twice daily |
Experimental Protocols
The following protocols are designed for conducting studies in pediatric rodent models. These should be adapted based on the specific animal model, age, and study objectives. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Preparation of this compound Dosing Solution
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Mortar and pestle or appropriate homogenization equipment
-
Analytical balance
-
Volumetric flasks and pipettes
-
Stir plate and stir bar
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose concentration (e.g., mg/mL) and the total volume of dosing solution needed for the study.
-
Weigh the this compound powder: Use an analytical balance to accurately weigh the calculated amount.
-
Prepare the vehicle: If using 0.5% methylcellulose, prepare it according to standard laboratory procedures.
-
Create a suspension:
-
Levigate the weighed this compound powder with a small amount of the vehicle in a mortar to form a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring or triturating to ensure a homogenous suspension.
-
For larger volumes, use a homogenizer for a more uniform suspension.
-
-
Store the dosing solution: Store the prepared suspension in a labeled, light-protected container at the recommended temperature (typically 2-8°C). Ensure to re-suspend thoroughly before each use.
Protocol 2: Weight-Based Dosing Calculation and Administration by Oral Gavage in Pediatric Rodents
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needles (flexible or stainless steel with a ball tip)[11][12][13]
-
Syringes (1 mL or 3 mL)
-
Animal scale
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the housing facility for a minimum of 3-5 days before the start of the experiment.
-
Fasting (optional): Depending on the study design, a short fasting period (e.g., 2-4 hours) may be considered to ensure stomach emptying and consistent absorption.[14]
-
Weigh each animal: On each day of dosing, accurately weigh each animal to the nearest 0.1 gram.
-
Calculate the dose volume: Use the following formula:
-
Dose Volume (mL) = (Animal Weight (kg) x Dose (mg/kg)) / Concentration of Dosing Solution (mg/mL)
-
-
Prepare the dosing syringe: Draw the calculated volume of the thoroughly re-suspended this compound solution into a syringe fitted with an appropriate gavage needle.
-
Animal Restraint: Gently but firmly restrain the animal to immobilize its head and straighten the neck and back.[11][12][13]
-
Oral Gavage Administration:
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[11][12]
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-attempt. Do not force the needle. [11][12]
-
Once the needle is in the correct position (esophagus), slowly administer the dosing solution.[11]
-
-
Post-Dosing Monitoring: Observe the animal for at least 5-10 minutes post-administration for any signs of distress, such as labored breathing or leakage of the substance from the mouth or nose.[11][12]
-
Record Keeping: Meticulously record the animal's ID, weight, calculated dose volume, and any observations.
Example Dosing Calculation Table for a Study in Juvenile Rats:
This table is for illustrative purposes. The actual dose levels should be determined based on allometric scaling from human data or preliminary dose-range finding studies.
| Animal ID | Weight (g) | Target Dose (mg/kg) | Dosing Solution Conc. (mg/mL) | Calculated Volume (mL) |
| R-01 | 50 | 10 | 2 | 0.25 |
| R-02 | 52 | 10 | 2 | 0.26 |
| R-03 | 48 | 10 | 2 | 0.24 |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for weight-based dosing in animal models.
References
- 1. drugs.com [drugs.com]
- 2. Crenessity (crinecerfont) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. fda.gov [fda.gov]
- 5. Crinecerfont for classic congenital adrenal hyperplasia | MedRAC@UNC [medrac.web.unc.edu]
- 6. hcplive.com [hcplive.com]
- 7. Crinecerfont for Classic Adrenal Hyperplasia [webmd.com]
- 8. crenessity.com [crenessity.com]
- 9. What is Crinecerfont used for? [synapse.patsnap.com]
- 10. drugs.com [drugs.com]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. research.sdsu.edu [research.sdsu.edu]
- 14. research-support.uq.edu.au [research-support.uq.edu.au]
Application Notes and Protocols for Monitoring Androstenedione Levels in Response to Crinecerfont Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crinecerfont hydrochloride (marketed as CRENESSITY™) is a first-in-class, oral, selective corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[1][2] It is indicated for the treatment of congenital adrenal hyperplasia (CAH) in adult and pediatric patients.[3][4] CAH is a group of autosomal recessive disorders characterized by impaired cortisol synthesis, leading to chronic overstimulation of the adrenal glands by adrenocorticotropic hormone (ACTH) and subsequent excess production of adrenal androgens, such as androstenedione.[2][5] this compound acts by blocking the CRF1 receptor in the pituitary gland, which reduces the secretion of ACTH and, consequently, lowers the production of adrenal androgens.[2][3][6]
Monitoring androstenedione levels is a critical component in managing CAH and evaluating the therapeutic efficacy of this compound. These application notes provide a summary of the expected changes in androstenedione levels based on clinical trial data and detailed protocols for monitoring these changes.
Mechanism of Action
In classic CAH, deficient cortisol production disrupts the negative feedback loop of the hypothalamic-pituitary-adrenal (HPA) axis, leading to elevated CRF and ACTH levels.[2] Elevated ACTH then drives the adrenal glands to produce excessive androgens.[2] this compound, a CRF1 receptor antagonist, interrupts this pathological cascade at the level of the pituitary gland, reducing ACTH secretion and thereby decreasing the overproduction of adrenal androgens like androstenedione.[3][6][7]
Expected Therapeutic Response: Androstenedione Levels
Clinical trials have demonstrated that this compound significantly reduces androstenedione levels in both adult and pediatric patients with CAH. This reduction is a primary indicator of the drug's efficacy.
Summary of Clinical Trial Data
The following tables summarize the key findings from the Phase III CAHtalyst studies.
Table 1: Androstenedione Levels in Pediatric Patients (CAHtalyst Pediatric Study) [1][8]
| Time Point | Crinecerfont (n=69) | Placebo (n=34) | LSMD (P-value) |
| Baseline Mean Androstenedione | 431 ng/dL | 431 ng/dL | - |
| Change from Baseline at Week 4 | -197 ng/dL | +71 ng/dL | -268 ng/dL (<0.001) |
| Observed Mean Androstenedione at Week 4 (AM dose) | 208 ng/dL | 545 ng/dL | - |
LSMD: Least-Squares Mean Difference
Table 2: Androstenedione Levels in Adult Patients (CAHtalyst Adult Study) [9]
| Time Point | Crinecerfont (n=122) | Placebo (n=60) | LSMD (P-value) |
| Baseline Mean Androstenedione | 620 ng/dL | 620 ng/dL | - |
| Change from Baseline at Week 4 | -299 ng/dL | +45.5 ng/dL | -345 ng/dL (<0.001) |
Table 3: Glucocorticoid Dose Reduction with Androstenedione Control
| Population | Time Point | Crinecerfont | Placebo | LSMD (P-value) |
| Pediatric | Week 28 | -18.0% | +5.6% | -23.5% (<0.001)[8] |
| Adult | Week 24 | -27.3% | -10.3% | -17.0% (<0.001)[9] |
Androstenedione control was defined as ≤120% of the baseline value or within the reference range.[8][9]
Experimental Protocols
Protocol 1: Monitoring Serum Androstenedione Levels
Objective: To quantify changes in serum androstenedione levels in patients undergoing treatment with this compound.
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended method for its high specificity and accuracy.[10][11] Automated chemiluminescence immunoassays can be a suitable alternative for adult patients.[10]
Specimen Collection and Handling:
-
Patient Preparation: It is recommended that the specimen be collected in the morning between 6-10 a.m.[12][13]
-
Collection Tube: Use a red-top tube. Serum gel separator tubes (SST) are not acceptable.[11][13]
-
Specimen Volume: A minimum of 0.6 mL of serum is required.[11][13]
-
Processing:
-
Allow the blood to clot at room temperature.
-
Centrifuge the sample to separate the serum.
-
Transfer the serum to a clean plastic vial for transport.[13]
-
-
Storage and Transport:
Analytical Procedure (LC-MS/MS - General Overview):
-
Sample Preparation: Perform protein precipitation and liquid-liquid or solid-phase extraction to isolate androstenedione and internal standards from the serum matrix.
-
Chromatographic Separation: Use a suitable C18 column to separate androstenedione from other steroids.
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific detection and quantification of androstenedione.
-
Data Analysis: Quantify androstenedione concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Monitoring Schedule:
-
Baseline: Collect a sample before initiating treatment with this compound.
-
Follow-up: The primary endpoint for androstenedione reduction in clinical trials was at 4 weeks post-treatment initiation.[1][8][9] Subsequent monitoring should be performed in conjunction with glucocorticoid dose adjustments, typically at intervals determined by the clinical protocol (e.g., every 4-8 weeks).
Protocol 2: Glucocorticoid Dose Adjustment Based on Androstenedione Levels
Objective: To safely reduce the daily glucocorticoid dose to physiologic levels while maintaining control of androstenedione.
Procedure:
-
Initial Stable Dosing: Maintain a stable glucocorticoid dose for the first 4 weeks of this compound treatment to accurately assess the drug's effect on androstenedione levels.[8][9]
-
Assessment for Dose Reduction: After 4 weeks, if androstenedione levels are controlled (defined as ≤120% of the baseline value or within the normal reference range), a gradual reduction of the glucocorticoid dose can be initiated.[8][9]
-
Dose Tapering: The glucocorticoid dose should be tapered slowly, with continued monitoring of androstenedione and clinical signs of adrenal insufficiency. The goal is to reach the lowest possible dose that maintains androstenedione control.
-
Ongoing Monitoring: Androstenedione levels, along with other relevant androgens like testosterone, and clinical assessments should be performed regularly throughout the dose adjustment period and for long-term management.[11]
Conclusion
Monitoring androstenedione is a cornerstone for evaluating the efficacy of this compound in patients with CAH. The provided data from pivotal clinical trials demonstrate a significant and rapid reduction in androstenedione levels, which enables a subsequent reduction in glucocorticoid dosage. Adherence to standardized protocols for sample collection, analysis, and interpretation is essential for optimal patient management and for generating reliable data in research and clinical settings.
References
- 1. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 2. Crinecerfont for classic congenital adrenal hyperplasia | MedRAC@UNC [medrac.web.unc.edu]
- 3. crenessity.com [crenessity.com]
- 4. New Drug Cuts Steroid Need in CAH | Conexiant [conexiant.com]
- 5. Frontiers | Corticotropin releasing factor-1 receptor antagonism associated with favorable outcomes of male reproductive health biochemical parameters [frontiersin.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Crinecerfont - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Phase 3 Trial of Crinecerfont in Pediatric Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase 3 Trial of Crinecerfont in Adult Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cross-method comparison of serum androstenedione measurement with respect to the validation of a new fully automated chemiluminescence immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ANST - Overview: Androstenedione, Serum [mayocliniclabs.com]
- 12. Androstenedione | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 13. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]
Troubleshooting & Optimization
Improving the solubility of Crinecerfont hydrochloride for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Crinecerfont hydrochloride in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO at a concentration of 100 mg/mL (192.49 mM), though ultrasonic treatment may be necessary to achieve complete dissolution.[1][2] For long-term storage, it is recommended to store the DMSO stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, sealed and protected from moisture and light.[3]
Q2: I am observing precipitation of this compound when diluting my DMSO stock solution into aqueous assay buffer. What can I do to prevent this?
A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for hydrophobic compounds. Here are several strategies to mitigate this:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is as low as possible while maintaining the solubility of this compound. Many cell lines can tolerate DMSO up to 0.5-1%, but it is crucial to determine the tolerance of your specific cell type in a separate vehicle control experiment.
-
Use a Surfactant: Incorporating a non-ionic surfactant, such as Tween-80 or Pluronic F-68, in your final assay buffer can help to maintain the solubility of hydrophobic compounds. A typical concentration range to test is 0.01% to 0.1%.
-
Employ a Co-solvent System: For in vivo studies, a co-solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been reported to achieve a clear solution of at least 2.5 mg/mL.[1][3][4] While this specific formulation is for in vivo use, a similar, simplified approach using a lower concentration of PEG300 as a co-solvent in your in vitro assay buffer could be explored.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual decrease in solvent polarity can sometimes prevent immediate precipitation.
Q3: What is the mechanism of action of Crinecerfont?
A3: Crinecerfont is a selective, non-peptide antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor.[5][6][7][8] By blocking the binding of corticotropin-releasing factor (CRF) to the CRF1 receptors, primarily in the pituitary gland, Crinecerfont inhibits the secretion of adrenocorticotropic hormone (ACTH).[5][6] This reduction in ACTH leads to decreased production of adrenal androgens.[5][6]
Troubleshooting Guide: Solubility Issues with this compound
This guide provides a systematic approach to troubleshooting solubility problems with this compound in your in vitro assays.
Experimental Workflow for Solubility Troubleshooting
Caption: A workflow for troubleshooting solubility issues with this compound.
Quantitative Solubility Data
| Solvent/System | Concentration | Molar Equivalent | Notes | Reference(s) |
| DMSO | 100 mg/mL | 192.49 mM | Ultrasonic treatment may be required. | [1][2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 4.81 mM | Clear solution; formulation for in vivo use. | [1][3][4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 4.81 mM | Clear solution; formulation for in vivo use. | [1] |
Experimental Protocols
Protocol for Preparing a 100 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (MW: 519.50 g/mol )
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated balance
-
Ultrasonic water bath
-
-
Procedure:
-
Weigh out the desired amount of this compound. For 1 mL of a 100 mM stock solution, you will need 51.95 mg.
-
Transfer the weighed compound to a sterile amber vial.
-
Add the appropriate volume of anhydrous DMSO. For a 100 mM solution, add 1 mL of DMSO for every 51.95 mg of compound.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in an ultrasonic water bath and sonicate for 10-15 minutes, or until the solution is clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Signaling Pathway
Crinecerfont Mechanism of Action and CRF1 Receptor Signaling
Crinecerfont acts as a selective antagonist at the CRF1 receptor. The CRF1 receptor is a G protein-coupled receptor (GPCR) that, upon binding its endogenous ligand CRF, can activate multiple downstream signaling cascades. The primary pathway involves coupling to Gs protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[9][10][11] However, the CRF1 receptor can also couple to other G proteins, such as Gq to activate the phospholipase C (PLC) pathway or Gi to modulate other signaling events.[10][12] By blocking CRF binding, Crinecerfont inhibits these downstream signaling events.
Caption: Crinecerfont blocks CRF binding to the CRF1 receptor, inhibiting downstream signaling.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. go.drugbank.com [go.drugbank.com]
- 6. crenessity.com [crenessity.com]
- 7. What is Crinecerfont used for? [synapse.patsnap.com]
- 8. targetmol.com [targetmol.com]
- 9. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]
- 11. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 12. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
Crinecerfont hydrochloride stability and proper storage conditions for research
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of crinecerfont hydrochloride for research purposes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container, protected from moisture and light. For short-term storage, 4°C is recommended. For long-term storage, -20°C is advisable, which can preserve the compound for up to three years.[1]
Q2: How should I store stock solutions of this compound?
A2: Stock solutions should also be stored in tightly sealed containers, protected from light and moisture. For monthly use, storage at -20°C is suitable. For longer-term storage of up to six months (or even a year according to some suppliers), it is recommended to store aliquots at -80°C to avoid repeated freeze-thaw cycles.[1][2][3]
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in DMSO, with concentrations of 45 mg/mL to 100 mg/mL being achievable; sonication or ultrasound may be necessary to fully dissolve the compound.[1][2][4] For in vivo studies, solvent systems such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO and 90% corn oil have been used to achieve a clear solution.[2][4]
Q4: Is this compound stable under normal laboratory conditions?
A4: this compound is considered stable under the recommended storage conditions.[5] However, it is incompatible with strong acids, strong bases, and strong oxidizing/reducing agents.[5] For in vivo experiments, it is best practice to prepare working solutions fresh on the day of use.[6]
Q5: What is the appearance of this compound?
A5: this compound is a light yellow to yellow solid.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty Dissolving the Compound | Insufficient solvent volume or low temperature. | Increase the solvent volume or gently warm the solution. The use of sonication or ultrasound is also recommended to aid dissolution, particularly in DMSO.[1][2][4] |
| Precipitation in Stock Solution After Storage | The solution may be supersaturated or stored at an inappropriate temperature. | Gently warm the solution and sonicate until the precipitate redissolves. Consider preparing a slightly more dilute stock solution for long-term storage. Ensure storage at the recommended -20°C or -80°C. |
| Inconsistent Experimental Results | Potential degradation of the compound due to improper storage or handling. | Always aliquot stock solutions to minimize freeze-thaw cycles.[3][6] Protect solutions from light. Prepare fresh dilutions for daily experimental use. Consider performing a purity check of your stock solution using HPLC. |
| Compound Color Change | Possible degradation due to exposure to light, air (oxidation), or incompatible substances. | Discard the compound if a significant color change is observed. Ensure the compound is stored in a tightly sealed, light-protected container. Review handling procedures to avoid contact with incompatible materials.[5] |
Stability and Storage Conditions Summary
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | 4°C | Short-term | Sealed, away from moisture and light.[4][7] |
| -20°C | Up to 3 years | Sealed, away from moisture and light.[1] | |
| Stock Solution in Solvent | -20°C | Up to 1 month | Sealed, away from moisture and light.[2][3] |
| -80°C | Up to 6 months to 1 year | Sealed, away from moisture and light.[1][2][3] | |
| Oral Solution (CRENESSITY®) | Room Temperature (15°C to 25°C) or Refrigerator | Up to 30 days after opening | Do not freeze. Store in the original container.[8] |
Signaling Pathway
Crinecerfont is a selective antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor.[9] The CRF1 receptor is a G-protein coupled receptor (GPCR) that, upon binding of its endogenous ligand CRF, primarily activates the Gs alpha subunit. This initiates a signaling cascade involving adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][10] PKA then phosphorylates downstream targets, including transcription factors like CREB, which ultimately leads to the synthesis and secretion of adrenocorticotropic hormone (ACTH) from the pituitary gland.[1] By blocking this receptor, crinecerfont inhibits the release of ACTH, thereby reducing the downstream production of adrenal androgens.[9][11] The CRF1 receptor can also couple to other G-proteins, such as Gq to activate the PLC/PKC pathway or Gi to modulate other signaling cascades.[1][4]
Experimental Protocols
General Protocol for Forced Degradation Study
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[12]
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of methanol and water) to obtain a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 12, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified duration. Also, heat the stock solution at 60°C.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
-
Analyze a non-stressed sample as a control.
4. Data Evaluation:
-
Calculate the percentage of degradation for each condition.
-
Identify and characterize major degradation products using techniques like LC-MS.
General Workflow for Developing a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[12]
References
- 1. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]
- 5. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crinecerfont for classic congenital adrenal hyperplasia | MedRAC@UNC [medrac.web.unc.edu]
- 10. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 11. Crinecerfont, a CRF1 Receptor Antagonist, Lowers Adrenal Androgens in Adolescents With Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
Potential off-target effects of Crinecerfont hydrochloride in screening assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Crinecerfont hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: Crinecerfont is a potent and selective antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor.[1][2][3] By blocking the binding of corticotropin-releasing factor (CRF) to CRF1 receptors, primarily in the pituitary gland, Crinecerfont inhibits the secretion of adrenocorticotropic hormone (ACTH).[1][4][5] This leads to a reduction in ACTH-mediated production of adrenal androgens.[5]
Q2: Has Crinecerfont been observed to have significant off-target effects in preclinical screening assays?
A2: Preclinical receptor binding and activity studies have demonstrated that Crinecerfont is highly selective for the CRF1 receptor.[4] Off-target effects are considered negligible when compared to the nanomolar affinity Crinecerfont has for the CRF1 receptor.[4] Specific screening assays have shown that Crinecerfont does not bind to receptors, transporters, or ion channels that are typically associated with a potential for abuse.[4]
Q3: What are the reported binding affinities of Crinecerfont for the CRF1 receptor?
A3: In vitro studies have shown that Crinecerfont selectively binds to the CRF1 receptor with high affinity. The IC50 values, which represent the concentration of the drug that inhibits 50% of the binding of a radioligand, have been determined in various cell lines and tissues.
| Assay Target | Species | IC50 (nM) |
| CRF1 Receptor | Human (cell lines) | 0.6 - 2.5 |
| CRF1 Receptor | Mouse (brain tissue) | 0.6 - 2.5 |
| CRF1 Receptor | Rat (brain tissue) | 0.6 - 2.5 |
| CRF1 Receptor | Gerbil (brain tissue) | 0.6 - 2.5 |
| Data sourced from the FDA nonclinical review.[4] |
Q4: What is the clinical safety profile of Crinecerfont?
A4: In clinical trials, Crinecerfont has been generally well-tolerated.[6] The most commonly reported adverse effects in adults are fatigue and headache.[6] In pediatric patients, the most common side effects include headache, abdominal pain, fatigue, nasal congestion, and nosebleeds.[7] Most of these side effects were reported as mild to moderate in severity and were temporary.[6]
Troubleshooting Guide
Issue 1: Inconsistent results in in-vitro assays.
-
Potential Cause: Degradation of the compound.
-
Troubleshooting Step: Ensure proper storage of this compound as per the manufacturer's instructions. Prepare fresh solutions for each experiment.
-
-
Potential Cause: Variability in cell line expression of the CRF1 receptor.
-
Troubleshooting Step: Regularly perform quality control checks on your cell lines to ensure consistent CRF1 receptor expression levels.
-
-
Potential Cause: Interference from assay components.
-
Troubleshooting Step: Review the assay protocol for any potential incompatibilities with this compound. Consider running control experiments to test for interference.
-
Issue 2: Unexpected cellular responses in functional assays.
-
Potential Cause: Off-target effects at high concentrations.
-
Troubleshooting Step: While preclinical data shows high selectivity, it is crucial to use Crinecerfont at concentrations relevant to its known IC50 for the CRF1 receptor to minimize the potential for off-target pharmacology. Perform dose-response experiments to confirm the on-target effect.
-
-
Potential Cause: Downstream effects of CRF1 receptor antagonism.
-
Troubleshooting Step: The blockade of the CRF1 receptor will impact downstream signaling pathways. Ensure your experimental design accounts for these expected secondary effects.
-
Experimental Protocols
Radioligand Binding Assay for CRF1 Receptor Affinity
This protocol provides a general framework for determining the binding affinity of Crinecerfont to the CRF1 receptor.
-
Cell Culture and Membrane Preparation:
-
Culture a cell line expressing the human CRF1 receptor (e.g., CHO or HEK293 cells) under standard conditions.
-
Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) to prepare a crude membrane fraction.
-
Centrifuge the homogenate and resuspend the pellet in a binding buffer. Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand for the CRF1 receptor (e.g., [125I]-CRF).
-
Add increasing concentrations of this compound.
-
To determine non-specific binding, include wells with the radioligand and a high concentration of a known non-radiolabeled CRF1 receptor antagonist.
-
Add the cell membrane preparation to each well.
-
Incubate the plate for a specified time at a controlled temperature to allow the binding to reach equilibrium.
-
-
Detection and Analysis:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with cold binding buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC50 value of Crinecerfont.
-
Visualizations
Caption: Mechanism of action of Crinecerfont at the pituitary gland.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. crenessity.com [crenessity.com]
- 3. biospace.com [biospace.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Neurocrine Biosciences Presents One-Year Data Showing Sustained Efficacy of CRENESSITY® (crinecerfont) in Adult Patients, at ENDO 2025 [prnewswire.com]
- 7. hcplive.com [hcplive.com]
Managing common adverse effects of Crinecerfont hydrochloride in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing Crinecerfont in animal studies. The information is compiled from publicly available preclinical data.
Disclaimer: Limited specific general toxicology data for Crinecerfont in animal models is publicly available. Therefore, this guide includes data from studies on Pexacerfont, another Corticotropin-Releasing Factor type 1 (CRF1) receptor antagonist, to provide insights into potential class-related adverse effects. Researchers should always refer to their specific study protocols and institutional guidelines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Crinecerfont?
A1: Crinecerfont is a selective CRF1 receptor antagonist. By blocking CRF1 receptors in the pituitary gland, it inhibits the release of adrenocorticotropic hormone (ACTH). This reduction in ACTH leads to decreased production of adrenal androgens.
Q2: What are the known adverse effects of Crinecerfont in animal studies?
A2: Specific data on Crinecerfont is primarily from developmental and reproductive toxicology (DART) studies. In these studies, a low incidence of craniofacial defects was observed in rabbits at exposures twice the maximum recommended human dose (MRHD). No developmental toxicity was seen in rats at exposures four times the MRHD. Crinecerfont is also known to be excreted in the milk of lactating rats. For a broader understanding of potential adverse effects of CRF1 receptor antagonists, data from Pexacerfont studies are informative (see tables below).
Q3: Are there any known effects of Crinecerfont on fertility in animal models?
A3: In preclinical studies, Crinecerfont showed no adverse effects on male or female fertility in rats.
Troubleshooting Guides
This section provides guidance on managing potential adverse effects that may be observed during animal studies with Crinecerfont or other CRF1 receptor antagonists.
Issue 1: Unexpected Developmental Abnormalities
-
Symptom: Observation of craniofacial or other malformations in fetuses from treated dams, particularly in rabbit studies.
-
Potential Cause: As noted in Crinecerfont's preclinical data, high systemic exposure in pregnant rabbits may be associated with a low incidence of poly-malformations.[1]
-
Troubleshooting Steps:
-
Dose-Response Assessment: If not already part of the study design, consider including a wider range of doses to establish a clear No Observed Adverse Effect Level (NOAEL) for developmental toxicity.
-
Species Selection: Be aware of the potential for species-specific differences in developmental toxicity. Effects observed in rabbits may not be directly translatable to other species.[1]
-
Histopathological Examination: Conduct thorough histopathological examinations of fetuses to characterize the full extent of any observed abnormalities.
-
Maternal Toxicity Assessment: Evaluate for signs of maternal toxicity, as developmental effects can sometimes be secondary to adverse effects on the dam.
-
Issue 2: Alterations in Hepatic, Thyroid, or Pituitary Function (Based on Pexacerfont Data)
-
Symptom: Changes in liver enzymes, thyroid hormone levels, or pituitary histology. In studies with the CRF1 antagonist Pexacerfont, hepatocellular hypertrophy, thyroid gland hypertrophy/hyperplasia, and pituitary thyrotroph hypertrophy/hyperplasia were observed in rats.[2][3]
-
Potential Cause: These effects in rats were considered adaptive responses to hepatic enzyme induction.[2][3]
-
Troubleshooting Steps:
-
Clinical Pathology Monitoring: Regularly monitor serum levels of liver enzymes (ALT, AST) and thyroid hormones (T3, T4, TSH).
-
Histopathology: At the end of the study, perform detailed histopathological analysis of the liver, thyroid, and pituitary glands.
-
Hepatic Enzyme Induction Assays: Consider conducting in vitro or in vivo assays to assess the potential of the test compound to induce hepatic enzymes (e.g., cytochrome P450 enzymes).
-
Dose De-escalation: If adverse effects are severe, consider reducing the dose in subsequent cohorts to establish a NOAEL.
-
Issue 3: Reproductive System Findings (Based on Pexacerfont Data)
-
Symptom: Mammary gland hyperplasia and altered estrous cycles in female rats, or testicular degeneration in male dogs, were observed with Pexacerfont.[2][3]
-
Potential Cause: These effects may be secondary to hormonal changes resulting from the modulation of the hypothalamic-pituitary-adrenal (HPA) axis or off-target effects.[2]
-
Troubleshooting Steps:
-
Hormonal Profiling: Measure relevant sex hormones (e.g., testosterone, estrogen, progesterone) to assess for any drug-induced changes.
-
Estrous Cycle Monitoring: For studies involving female rodents, perform regular vaginal cytology to monitor the estrous cycle.
-
Spermatogenesis Evaluation: In male animals, conduct detailed histopathological examination of the testes, including evaluation of seminiferous tubules.
-
Reversibility Assessment: If reproductive toxicity is observed, include a recovery group in the study design to determine if the effects are reversible upon cessation of treatment.
-
Data Presentation
Table 1: Summary of Developmental and Reproductive Toxicology Findings for Crinecerfont
| Species | Study Type | Findings | Reference |
| Rat | Developmental Toxicity | No developmental toxicity observed at exposures 4-fold higher than MRHD. | [1] |
| Rabbit | Developmental Toxicity | Low incidence of poly-malformations (craniofacial defects) at exposures 2-fold higher than MRHD. | [1] |
| Rat | Fertility | No effects on male or female fertility. | [1] |
| Rat | Postnatal Development | Excreted in milk; no effects on postnatal development. | [1] |
Table 2: Summary of Repeat-Dose Toxicology Findings for Pexacerfont (a CRF1 Receptor Antagonist)
| Species | Duration | Target Organs | Findings | Reference |
| Rat | 3 and 6 months | Liver, Thyroid, Pituitary, Mammary Gland | Hepatocellular hypertrophy, thyroid follicular cell hypertrophy/hyperplasia, pituitary thyrotroph hypertrophy/hyperplasia, mammary gland hyperplasia, altered estrous cycling. | [2][3] |
| Dog | 3 months and 1 year | Liver, Testes | Increased liver weights, reversible testicular degeneration. | [2][3] |
Experimental Protocols
Protocol 1: Monitoring for Potential Hepatotoxicity
-
Animal Model: Sprague-Dawley rats.
-
Dosing: Administer Crinecerfont or vehicle control orally once daily for the duration of the study.
-
Blood Collection: Collect blood samples via tail vein or other appropriate method at baseline and at regular intervals (e.g., weekly or bi-weekly).
-
Clinical Chemistry Analysis: Analyze serum samples for key liver enzymes, including Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
-
Histopathology: At the termination of the study, collect liver tissue, fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). A board-certified veterinary pathologist should examine the slides for any evidence of hepatocellular hypertrophy, necrosis, or other abnormalities.
Protocol 2: Assessment of Developmental Toxicity
-
Animal Model: New Zealand White rabbits.
-
Mating and Dosing: Time-mate female rabbits. Administer Crinecerfont or vehicle control orally daily during the period of organogenesis (gestation days 6-18).
-
Maternal Observations: Monitor dams daily for clinical signs of toxicity, body weight, and food consumption.
-
Cesarean Section: On gestation day 29, perform a cesarean section.
-
Fetal Examination: Examine fetuses for external, visceral, and skeletal malformations.
Visualizations
Caption: Mechanism of action of Crinecerfont.
Caption: General toxicology experimental workflow.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Toxicity of Pexacerfont, a Corticotropin-Releasing Factor Type 1 Receptor Antagonist, in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity of Pexacerfont, a Corticotropin-Releasing Factor Type 1 Receptor Antagonist, in Rats and Dogs | Semantic Scholar [semanticscholar.org]
Navigating Crinecerfont and CYP3A4 Inducer Interactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for professionals investigating the drug-drug interactions (DDI) between crinecerfont and cytochrome P450 3A4 (CYP3A4) inducers. Crinecerfont, a corticotropin-releasing factor type 1 (CRF1) receptor antagonist, is primarily metabolized by CYP3A4, making it susceptible to interactions with drugs that induce this enzyme.[1][2] This guide offers troubleshooting advice and frequently asked questions (FAQs) to facilitate smoother, more accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for crinecerfont and its significance in DDI studies?
A1: In vitro studies have established that crinecerfont is predominantly metabolized by CYP3A4, with minor contributions from CYP2C8, CYP2C19, and to a lesser extent, CYP2B6.[1] This heavy reliance on CYP3A4 for its breakdown means that co-administration with strong CYP3A4 inducers can significantly decrease crinecerfont's plasma concentration and potentially reduce its efficacy.[2][3] Therefore, DDI studies are crucial to determine the clinical impact of such co-administrations.
Q2: What effect does a strong CYP3A4 inducer have on the pharmacokinetics of crinecerfont?
A2: Co-administration of a strong CYP3A4 inducer, such as rifampin, has been shown to significantly decrease the systemic exposure of crinecerfont. A clinical study demonstrated a notable reduction in both the maximum concentration (Cmax) and the area under the concentration-time curve (AUC) of crinecerfont when administered with rifampin.[3] For specific quantitative data, please refer to Table 1.
Q3: Are there any dose adjustment recommendations when crinecerfont is co-administered with a strong CYP3A4 inducer?
A3: Yes, due to the decreased exposure of crinecerfont, a dose increase is recommended when it is taken concomitantly with a strong CYP3A4 inducer. The current recommendation is to increase the morning and evening doses of crinecerfont two-fold.[3]
Q4: Is crinecerfont itself an inducer or inhibitor of CYP3A4?
A4: Based on available data, crinecerfont is not considered to be a clinically relevant inhibitor or inducer of CYP3A4.[4] A study evaluating the pharmacokinetics of an oral contraceptive (ethinylestradiol/levonorgestrel), which is a CYP3A4 substrate, found no significant changes in its exposure when co-administered with crinecerfont.[3]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected crinecerfont concentrations in in vivo studies with a CYP3A4 inducer.
-
Possible Cause 1: Potent Induction of CYP3A4: The chosen inducer may be a stronger inducer of CYP3A4 than anticipated, leading to rapid metabolism of crinecerfont.
-
Troubleshooting Step: Verify the induction potential of the co-administered drug from literature or through a preliminary in vitro study. Consider using a moderate or weak CYP3A4 inducer if the goal is to observe a more nuanced interaction.
-
-
Possible Cause 2: Variability in Subject Metabolism: Genetic polymorphisms in CYP3A4 can lead to inter-individual differences in metabolic activity, causing variable responses to inducers.
-
Troubleshooting Step: If feasible, genotype the study subjects for common CYP3A4 polymorphisms. Analyze the data based on genotype to identify any outliers or trends.
-
-
Possible Cause 3: Issues with Drug Formulation or Administration: Inconsistent bioavailability of crinecerfont or the inducer can affect the study outcome.
-
Troubleshooting Step: Ensure consistent formulation and administration protocols. Monitor for any issues with absorption, such as gastrointestinal problems in the subjects. Crinecerfont should be taken with food, as this increases its overall exposure.[1]
-
Issue 2: High variability in results from in vitro metabolism studies using human liver microsomes.
-
Possible Cause 1: Microsome Quality and Activity: The metabolic activity of human liver microsomes can vary between donors and batches.
-
Troubleshooting Step: Use a well-characterized pool of human liver microsomes with certified CYP3A4 activity. Run a positive control with a known CYP3A4 substrate to validate the activity of the microsomes in each experiment.
-
-
Possible Cause 2: Inappropriate Substrate or Inhibitor Concentrations: The concentrations of crinecerfont, the inducer, and any control inhibitors may not be in the optimal range for the assay.
-
Troubleshooting Step: Perform concentration-response experiments to determine the Km and Vmax of crinecerfont metabolism by CYP3A4. This will help in selecting appropriate concentrations for subsequent induction studies.
-
-
Possible Cause 3: Non-specific Binding: Crinecerfont is highly protein-bound (≥99.9%).[1] Non-specific binding to the incubation matrix can reduce the free concentration of the drug available for metabolism.
-
Troubleshooting Step: Measure the extent of non-specific binding in the experimental setup and adjust the nominal concentrations accordingly. Consider using incubation conditions that minimize non-specific binding.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Crinecerfont with and without a Strong CYP3A4 Inducer (Rifampin) [3]
| Parameter | Crinecerfont Alone (Reference) | Crinecerfont with Rifampin (Test) | Geometric Mean Ratio (GMR) [90% CI] |
| Cmax | Not specified | Not specified | 77.1% [66.6-89.4%] |
| AUCinf | Not specified | Not specified | 37.8% [33.3-42.9%] |
Cmax: Maximum plasma concentration AUCinf: Area under the plasma concentration-time curve from time zero to infinity CI: Confidence Interval
Experimental Protocols
While specific, detailed protocols for the crinecerfont DDI studies were not available in the public domain, a generalized methodology for such a clinical study is provided below.
Generalized In Vivo Drug-Drug Interaction Study Protocol
-
Study Design: A randomized, open-label, two-period, crossover study in healthy adult volunteers.
-
Period 1: Subjects receive a single oral dose of crinecerfont (e.g., 100 mg). Serial blood samples are collected over a specified period (e.g., 72 hours) to determine the single-dose pharmacokinetic profile of crinecerfont.
-
Washout Period: A sufficient washout period is allowed for the complete elimination of crinecerfont.
-
Period 2: Subjects receive a daily oral dose of a strong CYP3A4 inducer (e.g., rifampin 600 mg) for a predefined duration to achieve maximal induction of CYP3A4. On the last day of inducer administration, a single oral dose of crinecerfont (e.g., 100 mg) is co-administered. Serial blood samples are collected again to determine the pharmacokinetic profile of crinecerfont in the presence of the inducer.
-
Bioanalysis: Plasma concentrations of crinecerfont are determined using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, AUC, and half-life are calculated using non-compartmental methods. Geometric mean ratios and 90% confidence intervals are calculated to assess the magnitude of the drug-drug interaction.
Visualizations
Caption: Metabolic pathway of crinecerfont and the effect of a CYP3A4 inducer.
Caption: Generalized workflow for an in vivo drug-drug interaction study.
References
Optimizing Crinecerfont hydrochloride dosage to minimize side effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Crinecerfont hydrochloride. The information is designed to address specific issues that may be encountered during experimentation, with a focus on optimizing dosage to minimize side effects.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: Crinecerfont is a selective, non-peptide corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[1][2] In conditions like congenital adrenal hyperplasia (CAH), a deficiency in cortisol production leads to a compensatory increase in adrenocorticotropic hormone (ACTH) secretion from the pituitary gland. This, in turn, results in the overproduction of adrenal androgens. Crinecerfont works by blocking the CRF1 receptors in the pituitary, which reduces ACTH secretion and consequently decreases the production of adrenal androgens.[1][2] This mechanism allows for a reduction in the required glucocorticoid dosage to control the symptoms of CAH.[3][4]
Q2: What are the most commonly reported side effects of this compound in clinical trials?
A2: The most common side effects reported in clinical trials for both adults and pediatric patients include fatigue and headache.[5][6][7] Other frequently observed adverse events are dizziness, joint pain, back pain, decreased appetite, and abdominal pain.[6][8] In pediatric patients, nasal congestion and nosebleeds have also been noted.[3][5] Most of these side effects were reported as mild to moderate in severity.[5][9]
Q3: What is the approved dosage of this compound?
A3: The approved dosage for adults and pediatric patients weighing 55 kg or more is 100 mg administered orally twice daily with meals. For pediatric patients, the dosage is weight-based:
It is important to note that Crinecerfont is an adjunctive therapy and must be administered with continued glucocorticoid replacement.[10]
Q4: Are there any known drug interactions with this compound?
A4: Yes, Crinecerfont is a substrate of the cytochrome P450 enzyme CYP3A4. Co-administration with strong or moderate CYP3A4 inducers can decrease the plasma concentration of Crinecerfont, potentially reducing its efficacy. Therefore, dose adjustments are recommended when used concomitantly with these inducers.[10][11][12]
Q5: Is there any information on the dose-response relationship for the side effects of Crinecerfont?
A5: While a clear dose-response relationship for side effects is not extensively published, Phase 2 dose-finding studies in adults evaluated doses ranging from 50 mg once daily to 100 mg twice daily. The 100 mg twice-daily dose showed the greatest reduction in key hormone markers.[10] Side effects like headache and fatigue were more frequent during the initial phase of glucocorticoid dose reduction in clinical trials, suggesting a potential link to the dynamic changes in hormone levels.[5] A systematic dose-escalation study with a primary endpoint of side effect incidence and severity would be necessary to fully characterize this relationship.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Troubleshooting Steps |
| Higher than expected incidence of fatigue or headache in study subjects. | 1. Rapid glucocorticoid dose tapering.2. Individual patient sensitivity.3. Concomitant medications. | 1. Review the glucocorticoid tapering schedule; a more gradual reduction may be better tolerated.2. Stratify subjects based on baseline characteristics to identify potential sensitivity factors.3. Review all concomitant medications for potential interactions or overlapping side effect profiles. |
| Variability in efficacy (androgen reduction) at a given dose. | 1. Non-adherence to dosing with meals.2. Genetic variations in the CRF1 receptor.3. Drug-drug interactions affecting Crinecerfont metabolism. | 1. Ensure strict adherence to the protocol of administering Crinecerfont with food.2. Consider exploratory genetic analysis of the CRHR1 gene to identify potential polymorphisms affecting drug response.3. Screen for the use of any CYP3A4 inducers or inhibitors among study participants. |
| Difficulty in objectively quantifying fatigue. | Subjective nature of the symptom. | 1. Implement validated patient-reported outcome (PRO) questionnaires for fatigue.2. Utilize actigraphy or other biosensors to objectively measure changes in activity levels and sleep patterns.3. Incorporate neurocognitive tests to assess attention and reaction time, which can be affected by fatigue. |
Data Presentation
Table 1: Incidence of Common Adverse Events in Adult Phase 3 Clinical Trial of Crinecerfont
| Adverse Event | Crinecerfont (n=122) | Placebo (n=60) |
| Fatigue | 25% | 15% |
| Headache | 16% | 15% |
| Dizziness | 8% | 3% |
| Arthralgia (Joint Pain) | 7% | 0% |
| Back Pain | 6% | 3% |
| Decreased Appetite | 4% | 2% |
| Myalgia (Muscle Pain) | 4% | 3% |
Data compiled from published Phase 3 trial results.
Table 2: Dose-Finding and Efficacy from Phase 2 Study in Adults
| Dosing Regimen | Median Percent Reduction in ACTH | Median Percent Reduction in 17-OHP | Median Percent Reduction in Androstenedione |
| 50 mg once daily | 54% | Data not specified | 21% |
| 100 mg once daily | Data not specified | Data not specified | Data not specified |
| 100 mg twice daily | 75% | >50% | 64% |
Data from a Phase 2, open-label, multiple-dose study.[10]
Experimental Protocols
Protocol 1: In Vitro Assessment of CRF1 Receptor Antagonism
Objective: To determine the potency and selectivity of this compound in blocking the CRF1 receptor.
Methodology:
-
Cell Culture: Use a stable cell line expressing the human CRF1 receptor (e.g., HEK293 or CHO cells).
-
Receptor Binding Assay:
-
Perform a competitive binding assay using a radiolabeled CRF1 receptor agonist (e.g., [125I]-CRF).
-
Incubate cell membranes with a fixed concentration of the radioligand and increasing concentrations of Crinecerfont.
-
Measure the displacement of the radioligand to determine the inhibitory constant (Ki) of Crinecerfont.
-
-
Functional Assay (cAMP Measurement):
-
Stimulate the CRF1 receptor-expressing cells with CRF in the presence of varying concentrations of Crinecerfont.
-
Measure the intracellular accumulation of cyclic adenosine monophosphate (cAMP), a downstream second messenger of CRF1 receptor activation.
-
Calculate the IC50 value, representing the concentration of Crinecerfont that inhibits 50% of the CRF-stimulated cAMP production.
-
-
Selectivity Profiling:
-
Conduct similar binding or functional assays using cell lines expressing other related receptors (e.g., CRF2 receptor, vasopressin receptors) to assess the selectivity of Crinecerfont.
-
Protocol 2: Preclinical In Vivo Dose-Ranging Study for Efficacy and Side Effects
Objective: To establish a dose-response relationship for both the desired therapeutic effect (androgen reduction) and potential adverse effects in an animal model.
Methodology:
-
Animal Model: Utilize a relevant animal model of congenital adrenal hyperplasia or, if unavailable, a model where the HPA axis can be pharmacologically stimulated.
-
Dose Groups: Establish multiple dose groups of Crinecerfont (e.g., vehicle control, low dose, mid dose, high dose) based on allometric scaling from in vitro data.
-
Drug Administration: Administer Crinecerfont orally for a predefined period (e.g., 14-28 days).
-
Efficacy Assessment:
-
Collect blood samples at regular intervals to measure plasma concentrations of ACTH, 17-hydroxyprogesterone, and androstenedione.
-
-
Side Effect Monitoring:
-
Behavioral Assessments: Conduct tests to assess sedation or changes in motor activity (e.g., open field test, rotarod test).
-
Physiological Monitoring: Monitor body weight, food and water intake, and body temperature.
-
Clinical Observations: Perform daily health checks for any visible signs of toxicity.
-
-
Data Analysis: Correlate the pharmacokinetic profile of Crinecerfont at different doses with the observed efficacy and adverse effect data to determine a therapeutic window.
Protocol 3: Clinical Trial Protocol for Assessing Fatigue and Headache
Objective: To quantitatively assess the incidence, severity, and impact of fatigue and headache in patients treated with Crinecerfont.
Methodology:
-
Patient Population: Enroll patients with classic congenital adrenal hyperplasia.
-
Study Design: A randomized, double-blind, placebo-controlled trial with different dosage arms of Crinecerfont.
-
Assessment of Fatigue:
-
Patient-Reported Outcomes: Administer validated fatigue scales (e.g., Functional Assessment of Chronic Illness Therapy-Fatigue [FACIT-F], Brief Fatigue Inventory [BFI]) at baseline and regular intervals throughout the study.
-
Objective Measures: Equip a subset of patients with wrist-worn actigraphy devices to monitor 24-hour activity and sleep patterns.
-
Cognitive Function: Use computerized neurocognitive tests to measure reaction time and attention.
-
-
Assessment of Headache:
-
Headache Diary: Patients will maintain a daily diary to record the frequency, duration, and severity (using a visual analog scale) of any headaches.
-
Standardized Questionnaires: Use validated headache questionnaires (e.g., Headache Impact Test [HIT-6]) to assess the impact of headaches on daily life.
-
-
Data Analysis:
-
Compare the changes from baseline in fatigue and headache scores between the Crinecerfont and placebo groups.
-
Analyze the correlation between Crinecerfont dosage and the incidence and severity of these side effects.
-
Visualizations
Caption: Signaling pathway of the HPA axis and the mechanism of action of Crinecerfont.
Caption: Experimental workflow for dosage optimization of a novel therapeutic agent.
References
- 1. Crinecerfont, a CRF1 Receptor Antagonist, Lowers Adrenal Androgens in Adolescents With Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crinecerfont, a CRF1 Receptor Antagonist, Lowers Adrenal Androgens in Adolescents With Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. trial.medpath.com [trial.medpath.com]
- 4. patientcareonline.com [patientcareonline.com]
- 5. Neurocrine Biosciences Presents One-Year Data Showing Sustained Efficacy of CRENESSITY® (crinecerfont) in Adult Patients, at ENDO 2025 [prnewswire.com]
- 6. Crinecerfont: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. The FDA Approval Journey of Crinecerfont for CAH [webmd.com]
- 8. Crinecerfont Side Effects: Common, Severe, Long Term [drugs.com]
- 9. contemporarypediatrics.com [contemporarypediatrics.com]
- 10. crenessity.com [crenessity.com]
- 11. reference.medscape.com [reference.medscape.com]
- 12. Crinecerfont Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
Overcoming resistance to Crinecerfont hydrochloride in preclinical models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results or potential resistance when working with Crinecerfont hydrochloride in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: Crinecerfont is a selective corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[1][2] It works by blocking the binding of corticotropin-releasing factor (CRF) to CRF1 receptors, which are highly abundant in the pituitary gland.[1] This action inhibits the secretion of adrenocorticotropic hormone (ACTH), leading to a reduction in adrenal androgen production.[1][3][4]
Q2: Are there any known preclinical models of resistance to Crinecerfont?
A2: Currently, there is no specific published preclinical model demonstrating resistance to Crinecerfont. However, the broader class of CRF1 receptor antagonists has faced translational challenges in the past, which may offer insights into potential mechanisms of reduced efficacy.[5][6]
Q3: What are some potential reasons for observing a diminished response to Crinecerfont in my animal model?
A3: Several factors could contribute to a diminished response. These can be broadly categorized as issues with the compound itself, the experimental model, or the underlying biology of the CRF1 receptor system. See the Troubleshooting Guide below for more specific scenarios.
Q4: How does Crinecerfont metabolism affect its efficacy?
A4: Crinecerfont is primarily metabolized by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2B6, CYP2C8, and CYP2C19.[1][3] Co-administration with strong or moderate inducers of CYP3A4 can decrease Crinecerfont's plasma concentration and potentially reduce its efficacy.[4] It is crucial to consider the potential for drug-drug interactions with other compounds used in your experimental setup.
Troubleshooting Guide
This guide addresses specific issues researchers might encounter during preclinical experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Lack of expected reduction in ACTH or adrenal androgens. | 1. Inadequate Dosing or Bioavailability: The dose of Crinecerfont may be insufficient to achieve therapeutic concentrations at the target site. | - Verify the formulation and route of administration are appropriate for the animal model.- Conduct pharmacokinetic studies to determine the plasma concentration of Crinecerfont.- Consider a dose-response study to establish the optimal dose in your model. |
| 2. Metabolic Induction: The animal model may have high expression or induction of CYP3A4 enzymes, leading to rapid metabolism of Crinecerfont.[4] | - Avoid co-administration of known CYP3A4 inducers.- If unavoidable, consider adjusting the Crinecerfont dose. | |
| 3. CRF1 Receptor Downregulation or Desensitization: Prolonged or high levels of stress in the animal model could lead to changes in CRF1 receptor expression or sensitivity.[7] | - Assess CRF1 receptor expression levels in the pituitary and other relevant tissues using techniques like qPCR or Western blotting.- Minimize non-experimental stressors in the animal housing and handling protocols. | |
| Initial response to Crinecerfont followed by a return to baseline levels of ACTH and androgens. | 1. Development of Compensatory Mechanisms: The hypothalamic-pituitary-adrenal (HPA) axis may adapt to chronic CRF1 receptor blockade by upregulating other signaling pathways that can stimulate ACTH release. | - Investigate alternative pathways that may influence ACTH secretion, such as vasopressin.- Measure vasopressin levels and the expression of its receptors (V1b) in the pituitary. |
| 2. Plasticity of the CRF System: Repeated activation of the CRF system can induce plasticity, potentially reducing the reliance on ongoing CRF1 signaling.[5][6] | - Evaluate the experimental timeline. Consider if the duration of the study allows for the development of such plastic changes. | |
| High variability in response between individual animals. | 1. Genetic Variability: Differences in the genes encoding for the CRF1 receptor or metabolizing enzymes (e.g., CYP3A4) among animals could lead to varied responses. | - Use a genetically homogenous animal strain if possible.- Increase the sample size to ensure statistical power can overcome individual variability. |
| 2. Differences in Stress Levels: Individual animals may experience different levels of stress, impacting the baseline activity of the HPA axis. | - Standardize all housing, handling, and experimental procedures to minimize variability in stress. |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to investigating the efficacy of and potential resistance to Crinecerfont.
Protocol 1: In Vivo Assessment of Crinecerfont Efficacy in a Rodent Model
-
Animal Model: Use a suitable rodent model, such as a wild-type mouse or rat strain (e.g., C57BL/6 or Sprague-Dawley).
-
Acclimation: Acclimate animals to the housing facility for at least one week before the experiment to minimize stress.
-
Grouping: Randomly assign animals to vehicle control and Crinecerfont treatment groups.
-
Dosing:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administer Crinecerfont or vehicle via the appropriate route (e.g., oral gavage) at the predetermined dose and frequency.
-
-
Sample Collection:
-
At specified time points after dosing, collect blood samples for hormone analysis. To minimize stress-induced hormone fluctuations, use a consistent and rapid blood collection technique (e.g., tail vein sampling).
-
At the end of the study, euthanize the animals and collect pituitary and adrenal tissues for further analysis.
-
-
Hormone Analysis:
-
Measure plasma ACTH and corticosterone (the primary glucocorticoid in rodents) concentrations using commercially available ELISA kits.
-
Measure adrenal androgens (e.g., androstenedione) using LC-MS/MS.
-
-
Data Analysis: Compare hormone levels between the vehicle and Crinecerfont-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: Quantitative PCR (qPCR) for CRF1 Receptor Expression
-
Tissue Preparation:
-
Isolate the pituitary gland from euthanized animals.
-
Immediately snap-freeze the tissue in liquid nitrogen and store it at -80°C.
-
-
RNA Extraction:
-
Extract total RNA from the pituitary tissue using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe the RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using a real-time PCR system with a suitable master mix (e.g., SYBR Green) and primers specific for the CRF1 receptor gene (Crhr1) and a reference gene (e.g., Gapdh or Actb).
-
Primer sequences should be designed to span an exon-exon junction to avoid amplification of genomic DNA.
-
-
Data Analysis: Calculate the relative expression of Crhr1 using the delta-delta Ct method, normalizing to the reference gene expression. Compare expression levels between different treatment groups.
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. crenessity.com [crenessity.com]
- 3. drugs.com [drugs.com]
- 4. reference.medscape.com [reference.medscape.com]
- 5. Don’t stress about CRF: Assessing the translational failures of CRF1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Don't stress about CRF: assessing the translational failures of CRF1antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in experimental results with Crinecerfont hydrochloride
Welcome to the Crinecerfont Hydrochloride Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address potential variability and challenges encountered during experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, orally active, non-peptide antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor.[1] By blocking the CRF1 receptor, Crinecerfont inhibits the downstream signaling cascade that leads to the production of adrenocorticotropic hormone (ACTH) from the pituitary gland. This, in turn, reduces ACTH-mediated adrenal androgen production.[1][2]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical to prevent degradation and ensure experimental consistency.
-
Powder: Store at 4°C, sealed, and protected from moisture and light.[3] For long-term storage, -20°C for up to 3 years is recommended.[4]
-
Stock Solutions: Once dissolved, aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[1] Solutions should be sealed and protected from moisture and light.[1]
Q3: What are the best solvents for dissolving this compound?
A3: this compound has specific solubility characteristics.
-
In Vitro: Soluble in DMSO at concentrations up to 100 mg/mL. Ultrasonic assistance may be needed for complete dissolution.[5]
-
In Vivo: For animal studies, multi-component vehicles are often necessary. Common formulations include:
Q4: Are there known off-target effects or drug interactions to be aware of in experimental settings?
A4: Crinecerfont is primarily metabolized by the cytochrome P450 enzyme CYP3A4, and to a lesser extent by CYP2B6.[6] Therefore, co-administration with strong or moderate inducers or inhibitors of CYP3A4 can alter its metabolism and concentration.
-
CYP3A4 Inducers: Compounds like rifampicin, carbamazepine, and phenytoin can decrease the effective concentration of Crinecerfont.[7]
-
CYP3A4 Inhibitors: Compounds like ketoconazole and ritonavir can increase the concentration of Crinecerfont.[8] It is crucial to consider these potential interactions when designing in vivo experiments, especially when using other therapeutic agents.
Troubleshooting Guides
In Vitro Experimentation
Issue 1: High Variability in cAMP Assay Results
| Potential Cause | Troubleshooting Step |
| Cell Health and Density | Ensure cells are healthy, in the logarithmic growth phase, and plated at a consistent density. Optimize cell number to ensure the cAMP response is within the linear range of the assay kit.[9] |
| Agonist Concentration | Use a submaximal effective concentration (EC50 to EC80) of the CRF agonist to ensure a sufficient window for observing antagonism.[10] |
| Incubation Times | Optimize the pre-incubation time with Crinecerfont to ensure it reaches equilibrium with the CRF1 receptors. Also, optimize the agonist stimulation time.[9] |
| Reagent Degradation | Prepare fresh agonist and antagonist solutions for each experiment. Ensure proper storage of stock solutions. |
| Phosphodiesterase (PDE) Activity | Include a PDE inhibitor, such as IBMX, in the assay buffer to prevent the degradation of cAMP.[9] |
Issue 2: No or Low Antagonist Activity Observed
| Potential Cause | Troubleshooting Step |
| Incorrect Concentration Range | Perform a wide range of Crinecerfont concentrations to determine the IC50. Ensure the concentrations used are appropriate to observe inhibition. |
| Solubility Issues | Visually inspect the solution for any precipitation. If solubility is a concern, sonicate the solution or prepare a fresh stock in anhydrous DMSO. |
| Receptor Expression Levels | Confirm the expression of functional CRF1 receptors in your cell line using a positive control agonist and antagonist. Low receptor expression can lead to a small assay window.[11] |
| Assay Interference | The vehicle (e.g., DMSO) concentration may be too high, affecting cell viability or assay components. Keep the final DMSO concentration below 0.5%. |
In Vivo Experimentation
Issue 1: Inconsistent Efficacy or High Variability Between Animals
| Potential Cause | Troubleshooting Step |
| Formulation Instability | Prepare the dosing solution fresh for each experiment. If using a suspension, ensure it is homogenous by vortexing or sonicating before each administration.[12] |
| Incorrect Dosing | Ensure accurate dosing based on the most recent body weight of each animal. |
| Metabolic Differences | Be aware of potential inter-animal variability in metabolism. Ensure a sufficient number of animals per group to account for this. |
| Drug Interactions | If other compounds are being co-administered, check for potential interactions with CYP3A4 enzymes that could alter Crinecerfont metabolism.[13] |
Data Presentation
Table 1: Summary of Key In Vitro and In Vivo Parameters for this compound
| Parameter | Value | Source |
| Molecular Weight | 519.50 g/mol | [5] |
| In Vitro Solubility (DMSO) | Up to 100 mg/mL | [5] |
| Plasma Protein Binding | ≥99.9% | [6] |
| Primary Metabolism | CYP3A4 | [6] |
| Effective Half-life | Approximately 14 hours | [6] |
Table 2: Summary of Clinical Trial Results for Crinecerfont in Congenital Adrenal Hyperplasia (CAH)
| Study Population | Key Finding | Quantitative Result | Source |
| Adults with CAH | Reduction in daily glucocorticoid dose at week 24 | -27.3% with Crinecerfont vs. -10.3% with placebo | [14] |
| Androstenedione level reduction at week 4 | -299 ng/dL with Crinecerfont vs. +45.5 ng/dL with placebo | ||
| Pediatrics with CAH | Reduction in androstenedione level at week 4 | -197 ng/dL with Crinecerfont vs. +71 ng/dL with placebo | |
| Reduction in daily glucocorticoid dose at week 28 | -18.0% with Crinecerfont vs. +5.6% with placebo | ||
| Adolescents with CAH | Median reduction in ACTH after 14 days | -57% | |
| Median reduction in 17-OHP after 14 days | -69% | ||
| Median reduction in androstenedione after 14 days | -58% |
Experimental Protocols
Protocol 1: In Vitro cAMP Antagonism Assay
This protocol is a general guideline for determining the antagonist activity of this compound in a cell line expressing the CRF1 receptor.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and culture overnight.
-
Preparation: On the day of the assay, aspirate the culture medium and wash the cells once with Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
Antagonist Addition: Add this compound diluted in Assay Buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to the appropriate wells. For a dose-response curve, use a serial dilution. Include "vehicle" control wells.
-
Pre-incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow Crinecerfont to bind to the receptors.
-
Agonist Addition: Add the CRF agonist (e.g., CRF peptide) at its EC80 concentration to all wells except the negative control.
-
Stimulation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).
-
Lysis & Detection: Stop the reaction by adding the lysis buffer provided with your cAMP assay kit. Proceed with the detection protocol as per the manufacturer's instructions (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound. Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50.
Protocol 2: CRF1 Receptor Radioligand Binding Assay
This protocol provides a general framework for a competitive binding assay to determine the affinity of this compound for the CRF1 receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the CRF1 receptor.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
This compound at various concentrations (for competition curve) or a known non-specific ligand for determining non-specific binding.
-
A fixed concentration of a suitable radioligand for the CRF1 receptor (e.g., [125I]-Sauvagine or [3H]-Urocortin).[14]
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) with gentle agitation to reach binding equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate (e.g., GF/C) using a cell harvester. Wash the filters several times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the Ki value.
Visualizations
Caption: this compound blocks the CRF1 receptor signaling pathway.
Caption: A logical workflow for troubleshooting experimental variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Crinecerfont Monograph for Professionals - Drugs.com [drugs.com]
- 3. abmole.com [abmole.com]
- 4. Crinecerfont | CRFR | TargetMol [targetmol.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Crenessity (crinecerfont) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Crinecerfont - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Labelling of CRF1 and CRF2 receptors using the novel radioligand, [3H]-urocortin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sonication-Assisted Dissolution of Crinecerfont Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with guidance on using sonication for the effective dissolution of Crinecerfont hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your laboratory work.
Solubility Data
The solubility of this compound can vary depending on the solvent system used. Sonication is often recommended to facilitate dissolution, particularly at higher concentrations.
| Solvent System | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (192.49 mM) | Ultrasonic assistance is required.[1] |
| Dimethyl Sulfoxide (DMSO) | 45 mg/mL (93.16 mM) | Sonication is recommended.[2] |
| 10% DMSO >> 90% corn oil | ≥ 2.5 mg/mL (4.81 mM) | Clear solution is achievable.[1] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.5 mg/mL (4.81 mM) | A clear solution can be obtained.[1] |
Experimental Protocol: Sonication-Assisted Dissolution
This protocol outlines a general procedure for dissolving this compound using a bath sonicator. Parameters may need to be optimized for your specific experimental conditions.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO)
-
Vials or tubes suitable for sonication
-
Bath sonicator
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Preparation: Weigh the desired amount of this compound powder and place it in a suitable vial.
-
Solvent Addition: Add the appropriate volume of the chosen solvent to the vial.
-
Initial Mixing: Briefly vortex the mixture to wet the powder.
-
Sonication:
-
Place the vial in a bath sonicator. Ensure the water level in the sonicator is adequate.
-
Sonicate the sample. If your sonicator has power and temperature controls, start with a moderate setting.
-
Monitor the dissolution process periodically.
-
-
Completion: Continue sonication until the solid is completely dissolved, and the solution is clear. This may take several minutes.
-
Post-Sonication: Once dissolved, the solution is ready for use in your experiments.
Caption: Experimental workflow for dissolving this compound.
Troubleshooting Guide
Q1: The this compound is not fully dissolving even after prolonged sonication. What should I do?
A1:
-
Increase Sonication Time: Some compounds require longer sonication times. Continue to sonicate in intervals and check for dissolution.
-
Increase Power/Intensity: If your sonicator allows, gradually increase the power setting. High-intensity ultrasonic waves can more effectively break down solid particles.[3]
-
Check Solvent and Concentration: Ensure you are using the correct solvent and that the concentration of this compound does not exceed its solubility limit in that solvent.
-
Particle Size: If possible, try to reduce the particle size of the powder before adding the solvent by crushing larger crystals.[3]
-
Temperature: For some compounds, a slight increase in temperature can aid dissolution. If your sonicator has a heating function, you can try gently warming the sample. However, be cautious as excessive heat can degrade the compound.
Q2: The solution appears cloudy or has particulates after sonication. What could be the cause?
A2:
-
Incomplete Dissolution: This may indicate that the compound has not fully dissolved. Refer to the steps in A1.
-
Precipitation: The compound may have precipitated out of the solution. This can happen if the solution is supersaturated or if the temperature changes significantly.
-
Contamination: Ensure that the solvent and vial are clean and free of any contaminants that could be causing the cloudiness.
-
Filtering: If you suspect undissolved particles, you may need to filter the solution. However, be aware that this could be an issue if the filter is not efficient at stopping all undissolved drug particles.[4]
Q3: I am concerned about the stability of this compound during sonication. Can sonication cause degradation?
A3:
-
Heat Generation: Sonication can generate heat, which may degrade sensitive compounds. Monitor the temperature of the sonicator bath and use a temperature-controlled unit if available. You can also sonicate in shorter bursts with cooling periods in between.[3]
-
Minimize Sonication Time: Use the minimum sonication time necessary to achieve dissolution to reduce the risk of degradation.
-
Chemical Reactivity: While sonication primarily provides mechanical energy for dissolution, the localized high pressures and temperatures from cavitation could potentially initiate chemical reactions in some cases. It is good practice to check for any changes in the compound's properties after sonication if you have concerns.
Frequently Asked Questions (FAQs)
Q1: What is sonication and how does it help dissolve compounds?
A1: Sonication, or ultrasonication, uses high-frequency sound waves to agitate particles in a liquid.[5] These sound waves create microscopic bubbles that rapidly form and collapse, a process called cavitation.[3] The collapse of these bubbles generates shockwaves that break down solid particles, increasing their surface area and accelerating the rate of dissolution.[3][5]
Q2: What is the difference between a bath sonicator and a probe sonicator?
A2: A bath sonicator uses a tank of water to transmit ultrasonic waves to the sample in a separate container. It is good for general dissolving of solids.[3] A probe sonicator has a tip that is inserted directly into the sample, delivering more concentrated and intense ultrasonic energy. Probe sonicators are often used for cell lysis and DNA shearing.[3] For dissolving this compound, a bath sonicator is generally sufficient.
Q3: Can I use sonication for preparing solutions for in vivo studies?
A3: Yes, sonication can be a useful technique for preparing formulations for in vivo studies. For this compound, a common in vivo solvent system is a mixture of DMSO, PEG300, Tween-80, and saline.[1] Sonication can help ensure the compound is fully dissolved and evenly dispersed in this vehicle.
Q4: How do I know if my sonicator is working properly?
A4: You should hear a characteristic high-pitched sound from the sonicator when it is running. You can also often see ripples or waves on the surface of the water in a bath sonicator. If you suspect a problem, such as a decrease in dissolving efficiency, check the manufacturer's instructions for troubleshooting or maintenance. Sometimes, the tip of a probe sonicator can wear out and need replacement.[6]
Caption: Troubleshooting decision tree for incomplete dissolution.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Crinecerfont | CRFR | TargetMol [targetmol.com]
- 3. youtube.com [youtube.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Co-solvent Selection for In Vivo Administration of Crinecerfont Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Crinecerfont hydrochloride. The information provided aims to assist in the selection of appropriate co-solvents for in vivo administration to achieve desired concentrations while maintaining safety and stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is co-solvent selection important for its in vivo administration?
A1: this compound is a potent and selective corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[1][2] It is a small molecule drug developed for the treatment of congenital adrenal hyperplasia (CAH).[3][4][5] As a hydrochloride salt of a weakly basic and highly hydrophobic compound, this compound exhibits poor aqueous solubility.[6] This makes its direct administration in simple aqueous vehicles for in vivo studies challenging, often leading to low and variable bioavailability. Therefore, the selection of a suitable co-solvent system is critical to dissolve the compound at the desired concentration for accurate and reproducible experimental results.
Q2: What are the known successful co-solvent formulations for the in vivo administration of this compound?
A2: Based on available data, two co-solvent systems have been successfully used to achieve a concentration of ≥ 2.5 mg/mL for this compound for in vivo studies.[6][7] These are:
-
Formulation 1: A lipid-based formulation composed of 10% Dimethyl sulfoxide (DMSO) and 90% corn oil.[6][7]
-
Formulation 2: An aqueous co-solvent system consisting of 10% DMSO, 40% Polyethylene glycol 300 (PEG300), 5% Tween-80, and 45% saline.[6][7]
Q3: What are the key physicochemical properties of Crinecerfont to consider when selecting a co-solvent?
A3: Understanding the physicochemical properties of Crinecerfont is essential for formulation development. Key properties include:
| Property | Value |
| Molecular Weight | 519.50 g/mol (hydrochloride salt)[6] |
| Molecular Formula | C27H29Cl2FN2OS[6] |
| Appearance | Light yellow to yellow solid[7] |
| Solubility in DMSO | 100 mg/mL (requires sonication)[6] |
| Plasma Protein Binding | ≥99.9%[1] |
| Metabolism | Primarily by CYP3A4[1] |
Crinecerfont is a hydrophobic molecule, and its hydrochloride salt form is intended to improve aqueous solubility. However, its inherent low solubility necessitates the use of co-solvents for many experimental applications.
Troubleshooting Guides
Issue 1: Difficulty achieving the desired concentration of this compound in solution.
Possible Cause: The selected solvent or co-solvent system has insufficient solubilizing capacity for the target concentration.
Troubleshooting Steps:
-
Verify Solubility in Pure Solvents: Before preparing a co-solvent mixture, it is advisable to determine the approximate solubility of this compound in individual solvents. This will help in selecting the most appropriate primary solvent.
-
Optimize Co-solvent Ratios: If using a mixture, systematically vary the ratios of the co-solvents. For instance, in the DMSO/PEG300/Tween-80/saline system, slight adjustments to the PEG300 or DMSO concentration might enhance solubility.
-
Employ Mechanical Assistance: Sonication can be particularly effective in dissolving this compound, especially when preparing stock solutions in DMSO.[6] Gentle heating may also be considered, but care must be taken to avoid degradation.
-
Consider Alternative Co-solvents: If the standard formulations are inadequate, consider other pharmaceutically acceptable co-solvents. A logical approach to this is outlined in the experimental protocol section.
Issue 2: Precipitation of this compound upon addition to an aqueous buffer or culture medium.
Possible Cause: The high concentration of the drug in the initial co-solvent is not maintained upon dilution in an aqueous environment, leading to supersaturation and precipitation.
Troubleshooting Steps:
-
Decrease the Stock Solution Concentration: Using a more dilute stock solution can mitigate precipitation upon further dilution.
-
Modify the Dilution Method: Instead of adding the stock solution directly to the aqueous medium, try adding the aqueous medium to the stock solution with vigorous stirring.
-
Incorporate a Surfactant: Surfactants like Tween-80 or Cremophor EL can help to maintain the drug in a dispersed state and prevent precipitation.
-
pH Adjustment: As a weakly basic compound, the solubility of this compound is pH-dependent. Ensuring the final pH of the solution is in a range where the compound is more soluble may prevent precipitation.
Issue 3: Observed toxicity or adverse effects in experimental animals.
Possible Cause: The co-solvent system, at the administered volume and concentration, may be causing toxicity.
Troubleshooting Steps:
-
Vehicle Control Group: Always include a vehicle-only control group in your in vivo experiments to differentiate between the effects of the drug and the co-solvent.
-
Reduce Co-solvent Concentration: If toxicity is observed, try to reduce the concentration of the organic co-solvents. For example, a formulation with a lower percentage of DMSO could be tested.
-
Consider Alternative, Less Toxic Co-solvents: Investigate the use of co-solvents with a better-established safety profile for the specific route of administration and animal model. For example, propylene glycol or ethanol are sometimes used.
-
Refine the Dosing Volume and Administration Rate: A large bolus injection can sometimes lead to acute toxicity. Reducing the injection volume or administering the dose more slowly might be beneficial.
Experimental Protocols
Protocol 1: Preparation of 10% DMSO / 90% Corn Oil Formulation
Objective: To prepare a 10 mL solution of this compound at a concentration of 2.5 mg/mL.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Corn oil, sterile filtered
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh 25 mg of this compound and place it in a sterile 15 mL conical tube.
-
Add 1 mL of DMSO to the tube.
-
Vortex the mixture until the powder is fully wetted.
-
Sonicate the mixture in a water bath until the this compound is completely dissolved, resulting in a clear solution.
-
Add 9 mL of sterile corn oil to the solution.
-
Vortex thoroughly to ensure a homogenous mixture.
-
The final solution contains 2.5 mg/mL of this compound in 10% DMSO and 90% corn oil.
Protocol 2: Preparation of 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline Formulation
Objective: To prepare a 10 mL solution of this compound at a concentration of 2.5 mg/mL.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO. To do this, dissolve 25 mg of this compound in 1 mL of DMSO, using sonication to aid dissolution.
-
In a sterile 15 mL conical tube, add 1 mL of the 25 mg/mL this compound stock solution.
-
Add 4 mL of PEG300 to the tube and vortex until the solution is clear.
-
Add 0.5 mL of Tween-80 and vortex thoroughly.
-
Add 4.5 mL of sterile saline to the mixture and vortex until a clear, homogenous solution is formed.
-
The final solution contains 2.5 mg/mL of this compound in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Visualizations
Caption: Mechanism of action of Crinecerfont.
Caption: Workflow for Co-solvent Selection.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. drugs.com [drugs.com]
- 3. crenessity.com [crenessity.com]
- 4. Crinecerfont - Wikipedia [en.wikipedia.org]
- 5. Neurocrine Biosciences Announces U.S. FDA Accepts New Drug Applications and Grants Priority Review for Crinecerfont for Pediatric and Adult Patients with CAH | Neurocrine Biosciences [neurocrine.gcs-web.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Crinecerfont Hydrochloride and Other CRF1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Crinecerfont hydrochloride with other notable Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists, including Pexacerfont, NBI-77860, and Antalarmin. The information is compiled from publicly available preclinical and clinical data to assist researchers in understanding the landscape of CRF1 receptor antagonism.
Introduction to CRF1 Receptor Antagonism
The Corticotropin-Releasing Factor (CRF) system is a critical mediator of the body's response to stress. The CRF1 receptor, a G-protein coupled receptor, plays a pivotal role in this pathway. When activated by CRF, the CRF1 receptor initiates a signaling cascade that ultimately leads to the release of adrenocorticotropic hormone (ACTH) from the pituitary gland. ACTH, in turn, stimulates the adrenal glands to produce cortisol and other adrenal androgens. Dysregulation of the CRF system has been implicated in a variety of stress-related disorders, including anxiety, depression, and congenital adrenal hyperplasia (CAH).[1][2] CRF1 receptor antagonists are a class of drugs that block the activity of the CRF1 receptor, thereby attenuating the downstream effects of CRF. This guide focuses on comparing the efficacy of several key CRF1 receptor antagonists.
Comparative Data of CRF1 Receptor Antagonists
The following tables summarize the available quantitative data for this compound and other selected CRF1 receptor antagonists.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Alternative Names | Receptor | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| Crinecerfont | NBI-74788, SSR-125543 | Human CRF1 | Radioligand Binding | 0.18 (pKi 8.73) | - | [3] |
| Pexacerfont | BMS-562086 | Human CRF1 | Radioligand Binding | - | 6.1 | [4] |
| NBI-77860 | Verucerfont | Human CRF1 | Radioligand Binding | 1.58 (pKi 8.2) | - | [5] |
| Antalarmin | CP-156,181 | Rat CRF1 | Radioligand Binding | 1.0 - 1.9 | 3 | [6][7] |
Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of antagonist potency. Lower values indicate higher binding affinity.
Table 2: Pharmacokinetic Properties
| Compound | Species | Route of Administration | Oral Bioavailability (%) | Elimination Half-life (t1/2) | Reference |
| Crinecerfont | Not specified | Oral | Orally active | Not specified | [8] |
| Pexacerfont | Not specified | Oral | Favorable metabolic profile | Not specified | [9] |
| NBI-77860 | Human | Oral | Not specified | Not specified | [2] |
| Antalarmin | Macaque | Oral | 19.3 | 7.82 hours | [10][11] |
| Antalarmin | Rat | Oral | 27 (for analog CP-154,526) | 1.5 hours (for analog CP-154,526) | [1] |
Table 3: Clinical Efficacy of Crinecerfont in Congenital Adrenal Hyperplasia (CAH)
| Study Phase | Population | Treatment Duration | Key Findings | Reference |
| Phase 3 (Adults) | Adults with CAH | 24 weeks | -27.3% change in glucocorticoid dose with Crinecerfont vs. -10.3% with placebo.[12] | [12] |
| Phase 3 (Adults) | Adults with CAH | 24 weeks | 63% of patients on Crinecerfont reached a physiologic glucocorticoid dose vs. 18% on placebo.[13] | [13] |
| Phase 2 (Adolescents) | Adolescents with CAH | 14 days | Median reductions from baseline: ACTH (-57%), 17-OHP (-69%), androstenedione (-58%).[14] | [14] |
Table 4: Efficacy of Other CRF1 Receptor Antagonists in Clinical and Preclinical Models
| Compound | Indication/Model | Study Type | Key Findings | Reference |
| Pexacerfont | Generalized Anxiety Disorder | Phase 2 Clinical Trial | Did not demonstrate efficacy compared to placebo.[15][16] | [15][16] |
| Pexacerfont | Heroin/Methamphetamine Withdrawal | Clinical Trial | Significant reduction in craving scores compared to placebo.[17] | [17] |
| NBI-77860 | 21-Hydroxylase Deficiency (CAH) | Phase 1b Clinical Trial | Mean reduction in ACTH of 41-43% and 17-OHP of up to 27% with single doses.[2][7] | [2][7] |
| Antalarmin | Anxiety-like behavior (rats) | Preclinical | Blocked the anxiogenic-like effect of CRF in the elevated plus maze.[5] | [5] |
| Antalarmin | Chronic Mild Stress (mice) | Preclinical | Improved stress-induced modifications, similar to fluoxetine.[18] | [18] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are representative protocols for assays commonly used to evaluate CRF1 receptor antagonists.
CRF1 Receptor Radioligand Binding Assay (Competition)
This assay determines the affinity of a test compound for the CRF1 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells stably expressing the human CRF1 receptor (e.g., CHO-pro5 cells).
-
Radioligand: [³H]-SN003 or [¹²⁵I]-Sauvagine.
-
Assay Buffer: 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 2 mM EGTA, and 0.05% pluronic acid.[6]
-
Test compounds (e.g., Crinecerfont, Pexacerfont) dissolved in 100% DMSO.
-
Non-specific binding control: A high concentration of a known CRF1 antagonist (e.g., 10 µM DMP904).[6]
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, incubate cell membranes (e.g., 20 µg protein per well) with the test compound at various concentrations.
-
Add the radioligand at a fixed concentration (e.g., 5 nM [³H]-SN003).[6]
-
The final assay volume should be consistent (e.g., 250 µL), with a final DMSO concentration of 1%.
-
Incubate the plate for a defined period (e.g., 120 minutes) at room temperature to reach equilibrium.[6]
-
To determine non-specific binding, a separate set of wells is incubated with the radioligand and a high concentration of an unlabeled antagonist.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vitro Functional Assay: cAMP Inhibition
This assay measures the ability of a CRF1 receptor antagonist to block CRF-induced cyclic AMP (cAMP) production, a key second messenger in the CRF1 signaling pathway.
Materials:
-
Cells stably expressing the human CRF1 receptor (e.g., HEK293 or CHO-K1 cells).
-
CRF peptide (agonist).
-
Test compounds (antagonists).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium and reagents.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere and grow.
-
On the day of the assay, replace the culture medium with a serum-free medium containing a PDE inhibitor and incubate.
-
Pre-incubate the cells with various concentrations of the test antagonist for a defined period.
-
Stimulate the cells with a fixed concentration of CRF (typically at its EC₈₀ concentration to elicit a robust response).
-
Incubate for a specified time (e.g., 30 minutes at 37°C) to allow for cAMP production.[4]
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve by plotting the percentage of inhibition of the CRF-stimulated cAMP response against the logarithm of the antagonist concentration to determine the IC₅₀ value.
In Vivo Microdialysis for CRF Measurement in Rodent Brain
This technique allows for the in vivo sampling and measurement of extracellular CRF levels in specific brain regions of freely moving animals, providing insights into the pharmacodynamic effects of CRF1 receptor antagonists.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes with a suitable molecular weight cut-off.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
Anesthesia and surgical tools.
-
CRF radioimmunoassay (RIA) or ELISA kit for quantification.
Procedure:
-
Anesthetize the rodent and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., the median eminence or amygdala).[6]
-
Allow the animal to recover from surgery.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals using a fraction collector.
-
Administer the CRF1 receptor antagonist (e.g., systemically or via reverse dialysis through the probe).
-
Continue collecting dialysate samples to measure changes in extracellular CRF levels post-drug administration.
-
Analyze the CRF concentration in the dialysate samples using a sensitive immunoassay.[6]
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the CRF1 receptor signaling pathway and a typical experimental workflow for evaluating CRF1 antagonists.
Caption: CRF1 Receptor Signaling Pathway and Point of Antagonist Intervention.
Caption: General experimental workflow for the development of a CRF1 receptor antagonist.
Discussion and Conclusion
This compound has demonstrated significant efficacy in clinical trials for the treatment of congenital adrenal hyperplasia, leading to reductions in adrenal androgens and allowing for lower, more physiological doses of glucocorticoids.[12][13][14] This represents a major advancement in the management of this rare genetic disorder.
In comparison, other CRF1 receptor antagonists have had a more varied development history. Pexacerfont, while showing some promise in preclinical models and for substance withdrawal, did not demonstrate efficacy in a clinical trial for generalized anxiety disorder.[15][16][17] NBI-77860 showed target engagement and hormonal modulation in an early phase study for CAH, but its development has not progressed as rapidly as Crinecerfont's.[2][7] Antalarmin has been a valuable research tool in preclinical studies, demonstrating anxiolytic-like effects, but has not advanced to later-stage clinical trials for these indications.[5][18]
The differing clinical outcomes among these antagonists may be attributable to a variety of factors, including differences in their pharmacokinetic and pharmacodynamic profiles, the specific patient populations studied, and the complexity of the targeted disease states. The success of Crinecerfont in CAH, a disease with a clear and direct link to HPA axis dysregulation, highlights the potential of CRF1 antagonism in disorders with a well-defined pathophysiology. The challenges faced by other antagonists in more complex neuropsychiatric disorders underscore the need for further research to identify the patient populations most likely to benefit from this therapeutic approach.
This comparative guide provides a snapshot of the current landscape of CRF1 receptor antagonists. Continued research and clinical investigation will further elucidate the therapeutic potential of this class of compounds across a range of stress-related conditions.
References
- 1. medkoo.com [medkoo.com]
- 2. Therapeutic utility of non-peptidic CRF1 receptor antagonists in anxiety, depression, and stress-related disorders: evidence from animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Therapeutic Utility of Non-Peptidic CRF1 Receptor Antagonists in Anxiety, Depression, and Stress-Related Disorders: Evidence from Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-affinity CRF1 receptor antagonist NBI-34041: Preclinical and clinical data suggest safety and efficacy in attenuating elevated stress response :: MPG.PuRe [pure.mpg.de]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Corticotrophin releasing factor receptor 1 antagonists prevent chronic stress-induced behavioral changes and synapse loss in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Brain microdialysis in freely moving animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Don’t stress about CRF: Assessing the translational failures of CRF1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The therapeutic potential of CRF1 antagonists for anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High-affinity CRF1 receptor antagonist NBI-34041: preclinical and clinical data suggest safety and efficacy in attenuating elevated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
Head-to-Head Preclinical Comparison: Crinecerfont vs. Antalarmin in Neuroendocrine and Behavioral Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Preclinical Performance Review of Two Key CRF1 Receptor Antagonists.
Crinecerfont and antalarmin have both been pivotal in the preclinical exploration of therapeutic strategies targeting the corticotropin-releasing factor type 1 (CRF1) receptor, a key mediator of the body's stress response. While crinecerfont has advanced to clinical use for conditions like congenital adrenal hyperplasia (CAH), a thorough head-to-head comparison of their preclinical profiles is essential for researchers designing new studies and developing next-generation CRF1 antagonists. This guide provides a detailed comparison of their performance in preclinical settings, supported by available experimental data.
At a Glance: Key Preclinical Characteristics
| Parameter | Crinecerfont (SSR125543A) | Antalarmin |
| Mechanism of Action | Selective, orally active, non-peptide CRF1 receptor antagonist[1][2] | Selective, orally active, non-peptide CRF1 receptor antagonist[3] |
| CRF1 Receptor Binding Affinity (pKi/Ki) | pKi: 8.73 (human cloned), 9.08 (native)[1][2] | Ki: ~1.0 nM[3] |
| In Vitro Functional Activity | Potent antagonist of CRF-induced signaling[4] | Inhibits CRF-stimulated ACTH release in vitro[5] |
| In Vivo Efficacy (Animal Models) | Anxiolytic and antidepressant-like effects; attenuates stress-induced cognitive deficits[1][2] | Anxiolytic and antidepressant-like effects; reduces stress-induced behaviors and HPA axis activation[3][6][7][8] |
| Pharmacokinetics (Preclinical) | Orally active, readily crosses the blood-brain barrier[2]. Preclinical data suggest limited brain penetration in the context of CAH treatment, where the primary target is the pituitary.[9] | Orally bioavailable with a long duration of action. Pharmacokinetic parameters have been determined in rats and macaques.[10] |
| Effect on HPA Axis | Inhibits stress-induced increases in ACTH and corticosterone[4] | Suppresses pituitary ACTH release in response to stress[6][10] |
In-Depth Preclinical Data
Table 1: CRF1 Receptor Binding Affinity
| Compound | Receptor Source | pKi | Ki (nM) |
| Crinecerfont (SSR125543A) | Human cloned CRF1 | 8.73[1][2] | ~1.86 |
| Crinecerfont (SSR125543A) | Native CRF1 | 9.08[1][2] | ~0.83 |
| Antalarmin | CRF1 Receptor | - | ~1.0[3] |
Note: Direct comparison of binding affinities should be interpreted with caution as experimental conditions may vary between studies.
Table 2: Preclinical Pharmacokinetics
| Compound | Species | Route | Key Findings |
| Crinecerfont (SSR125543A) | Rodents | Oral | Orally active and readily crosses the blood-brain barrier.[2] Preclinical data suggest limited brain penetration, with the primary target for CAH being the pituitary gland which is outside the blood-brain barrier.[9] |
| Antalarmin | Rat | Oral | Orally bioavailable.[10] |
| Antalarmin | Rhesus Macaque | Oral | Significant concentrations detected in systemic circulation and cerebrospinal fluid.[6] |
Table 3: In Vivo Efficacy in Behavioral Models
| Compound | Animal Model | Test | Dose Range | Key Findings |
| Crinecerfont (SSR125543A) | Mouse | Stress-induced cognitive deficit | Not specified | Attenuates long-term cognitive deficits.[1] |
| Crinecerfont (SSR125543A) | Rat (Flinders Sensitive Line) | Not specified | Not specified | Antidepressant-like and anxiolytic-like effects.[2] |
| Antalarmin | Rat | Elevated Plus Maze | Not specified | Blocked the anxiogenic-like effect of CRF.[3] |
| Antalarmin | Rat | Defensive Withdrawal | Not specified | Decreased spontaneous defensive withdrawal behavior.[3] |
| Antalarmin | Rhesus Macaque | Social Stress | 20 mg/kg (oral) | Significantly diminished the behavioral index of anxiety.[6] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
CRF1 Receptor Binding Assay
This assay determines the affinity of a compound for the CRF1 receptor. Membranes from cells expressing the CRF1 receptor are incubated with a radiolabeled ligand (e.g., [125I]Tyr0-sauvagine) and varying concentrations of the test compound (crinecerfont or antalarmin). The amount of radioligand bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is calculated. The Ki (inhibition constant) is then determined from the IC50 value, providing a measure of the compound's binding affinity.
In Vitro Functional Assay (cAMP Measurement)
This assay assesses the functional antagonism of the CRF1 receptor. Cells expressing the CRF1 receptor are treated with the test compound (crinecerfont or antalarmin) followed by stimulation with a CRF agonist. The intracellular accumulation of cyclic AMP (cAMP), a second messenger in the CRF1 signaling pathway, is measured using techniques such as ELISA or HTRF. A reduction in CRF-stimulated cAMP levels in the presence of the test compound indicates its antagonistic activity.
In Vivo Models of Anxiety and Depression
-
Elevated Plus Maze (EPM): This test is used to assess anxiety-like behavior in rodents. The apparatus consists of two open and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms. Animals are administered the test compound or vehicle prior to being placed in the center of the maze, and their behavior is recorded and analyzed.
-
Forced Swim Test (FST): This model is used to screen for antidepressant-like activity. Rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured. Antidepressant compounds typically reduce the time spent immobile. Animals are treated with the test compound or vehicle before the test.
In Vivo Assessment of HPA Axis Activity
To evaluate the effect of the compounds on the hypothalamic-pituitary-adrenal (HPA) axis, animals are administered crinecerfont, antalarmin, or vehicle, and then subjected to a stressor (e.g., restraint stress). Blood samples are collected at various time points, and the plasma concentrations of ACTH and corticosterone (in rodents) or cortisol (in primates) are measured using immunoassays (ELISA or RIA). A reduction in the stress-induced elevation of these hormones indicates that the compound is effectively antagonizing the CRF1 receptor at the level of the pituitary.[11]
Conclusion
Both crinecerfont and antalarmin are potent and selective CRF1 receptor antagonists with demonstrated efficacy in preclinical models of stress, anxiety, and depression. Crinecerfont has shown a high binding affinity for the CRF1 receptor and has been successfully translated to clinical use, particularly for disorders involving HPA axis dysregulation such as CAH. Antalarmin has been extensively characterized in a wide range of preclinical behavioral and neuroendocrine studies, providing a wealth of data on its in vivo effects.
The choice between these compounds for preclinical research may depend on the specific research question. Antalarmin's extensive preclinical characterization makes it a valuable tool for exploring the role of the CRF1 receptor in various physiological and pathological processes. Crinecerfont, with its established clinical relevance, offers a strong translational link for studies aiming to develop novel therapeutics targeting the CRF system. This guide provides a foundation for researchers to make informed decisions in the selection and application of these important research tools.
References
- 1. medkoo.com [medkoo.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Effects of antalarmin, a CRF type 1 receptor antagonist, on anxiety-like behavior and motor activation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Oral administration of a corticotropin-releasing hormone receptor antagonist significantly attenuates behavioral, neuroendocrine, and autonomic responses to stress in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Crinecerfont, a CRF1 Receptor Antagonist, Lowers Adrenal Androgens in Adolescents With Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Integration of in vivo and in vitro approaches to characterize the toxicity of Antalarmin, a corticotropin-releasing hormone receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of the hypothalamic-pituitary-adrenocortical stress response - PMC [pmc.ncbi.nlm.nih.gov]
Crinecerfont Hydrochloride Demonstrates Efficacy in Phase 3 Trials for Congenital Adrenal Hyperplasia, Offering a Potential Paradigm Shift in Treatment
New Phase 3 clinical trial data for Crinecerfont hydrochloride (NBI-74788) show significant efficacy in treating classic congenital adrenal hyperplasia (CAH), a rare genetic disorder. The investigational drug, a novel corticotropin-releasing factor type 1 (CRF1) receptor antagonist, has demonstrated the ability to reduce supraphysiologic glucocorticoid dosing while maintaining or improving androgen control in both adult and pediatric patients. These findings suggest a potential new therapeutic approach that could mitigate the long-term complications associated with current standard-of-care treatments.
Congenital adrenal hyperplasia is characterized by a deficiency in enzymes required for cortisol synthesis, leading to an overproduction of androgens. The current standard of care involves lifelong glucocorticoid replacement therapy, often at high doses, to compensate for cortisol deficiency and suppress excess androgen production. However, these supraphysiologic doses are associated with significant long-term side effects, including obesity, osteoporosis, diabetes, and cardiovascular disease.[1][2][3][4][5]
Crinecerfont offers a novel, non-glucocorticoid mechanism of action by selectively blocking CRF1 receptors in the pituitary gland. This action reduces the secretion of adrenocorticotropic hormone (ACTH), thereby decreasing the adrenal production of androgens.[6]
Comparative Efficacy of Crinecerfont vs. Standard of Care
The efficacy of Crinecerfont has been evaluated in two pivotal Phase 3, randomized, double-blind, placebo-controlled studies: the CAHtalyst Adult trial and the CAHtalyst Pediatric trial. The results from these trials provide a clear comparison with the current standard of care, which is represented by the placebo group continuing on their existing glucocorticoid regimen.
| Efficacy Endpoint | Crinecerfont (Adult - CAHtalyst) | Placebo (Adult - CAHtalyst) | Crinecerfont (Pediatric - CAHtalyst) | Placebo (Pediatric - CAHtalyst) | Standard of Care (Glucocorticoids) |
| Change in Daily Glucocorticoid Dose from Baseline | -27.3% at Week 24[7] | -10.3% at Week 24[7] | -18.0% at Week 28[8] | +5.6% at Week 28[8] | Often requires supraphysiologic doses (10-15 mg/m²/day of hydrocortisone in children, and potentially higher in adults) to control androgen levels.[9][10][11] |
| Patients Achieving Physiologic Glucocorticoid Dose | ~63% at Week 24[12] | ~18% at Week 24[12] | ~30% at Week 28[13] | 0% at Week 28 | Difficult to achieve while maintaining androgen control, leading to long-term side effects.[1][5] |
| Change in Androstenedione from Baseline | Significant decrease at Week 4[12] | Increase at Week 4[7] | Significant decrease at Week 4[14] | Increase at Week 4[14] | Androgen levels are monitored, but control often necessitates higher glucocorticoid doses.[1] |
Experimental Protocols
CAHtalyst Adult Phase 3 Study (NCT04490915)
-
Study Design: A randomized, double-blind, placebo-controlled study with a 24-week treatment period, followed by an open-label extension.[12][15]
-
Participants: 182 adults with classic CAH due to 21-hydroxylase deficiency.[7]
-
Inclusion Criteria: Medically confirmed diagnosis of classic CAH, stable supraphysiologic glucocorticoid dose regimen.[15]
-
Exclusion Criteria: History of bilateral adrenalectomy, hypopituitarism, or other conditions requiring chronic glucocorticoid therapy.[15]
-
Intervention: Participants were randomized (2:1) to receive Crinecerfont or placebo twice daily.[7] Glucocorticoid doses were maintained for the first 4 weeks and then adjusted to the lowest dose that maintained androgen control.[7]
-
Primary Endpoint: Percent change from baseline in the daily glucocorticoid dose at Week 24 while maintaining androgen control.[7]
-
Secondary Endpoints: Change from baseline in androstenedione at Week 4, and the proportion of patients achieving a physiologic glucocorticoid dose at Week 24.[12]
CAHtalyst Pediatric Phase 3 Study (NCT04806451)
-
Study Design: A randomized, double-blind, placebo-controlled study with a 28-week treatment period, followed by an open-label treatment period.[16][17]
-
Participants: 103 pediatric patients (ages 2-17) with classic CAH due to 21-hydroxylase deficiency.[8][14]
-
Inclusion Criteria: Medically confirmed diagnosis of classic CAH, stable steroid regimen, and elevated androgen levels.[16][17]
-
Exclusion Criteria: History of bilateral adrenalectomy, hypopituitarism, or other conditions requiring chronic glucocorticoid therapy.[16]
-
Intervention: Participants were randomized (2:1) to receive Crinecerfont or placebo twice daily.[8] Glucocorticoid doses were kept stable for the first 4 weeks and then reduced, if possible, while maintaining androgen control.[8]
-
Primary Endpoint: Change from baseline in serum androstenedione at Week 4.[8]
-
Secondary Endpoints: Percent change from baseline in daily glucocorticoid dose at Week 28 while maintaining androgen control.[8]
Signaling Pathway and Experimental Workflow
The mechanism of action of Crinecerfont targets the hypothalamic-pituitary-adrenal (HPA) axis, which is dysregulated in CAH.
Caption: Mechanism of Crinecerfont in Congenital Adrenal Hyperplasia.
The experimental workflow of the CAHtalyst trials was designed to rigorously assess the efficacy and safety of Crinecerfont.
Caption: CAHtalyst Phase 3 Trial Workflow.
References
- 1. Glucocorticoid Regimens in the Treatment of Congenital Adrenal Hyperplasia: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Are You Taking Steroids for CAH? [guides.clarahealth.com]
- 3. Congenital Adrenal Hyperplasia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 9 Common Side Effects of Congenital Adrenal Hyperplasia Treatments | CAHteam [cahteam.com]
- 5. Long-term outcomes of congenital adrenal hyperplasia due to 21-hydroxylase deficiency: a retrospective study from a tertiary care center in Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PERSPECTIVE: Treatment with hydrocortisone modified-release capsules in children and adolescents with congenital adrenal hyperplasia: an expert opinion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 3 Trial of Crinecerfont in Adult Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nadf.us [nadf.us]
- 9. ec.bioscientifica.com [ec.bioscientifica.com]
- 10. nyp.org [nyp.org]
- 11. droracle.ai [droracle.ai]
- 12. Neurocrine Biosciences Announces Positive Top-Line Data from Phase 3 Study of Crinecerfont in Adults for the Treatment of Congenital Adrenal Hyperplasia (CAH) | Neurocrine Biosciences [neurocrine.gcs-web.com]
- 13. SAT-418 Crinecerfont Allows for More Physiologic Glucocorticoid Treatment With Reduction of Androstenedione to a Normal Range in Pediatric Patients With Classic Congenital Adrenal Hyperplasia: Post Hoc Analysis of the CAHtalyst™ Pediatric Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. endocrine-abstracts.org [endocrine-abstracts.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Global Safety and Efficacy Registration Study of Crinecerfont in Pediatric Participants With Classic Congenital Adrenal Hyperplasia (CAHtalyst Pediatric Study) [ctv.veeva.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
Crinecerfont in Congenital Adrenal Hyperplasia: A Comparative Analysis of Adult and Pediatric Clinical Studies
For Immediate Release
Crinecerfont (CRENESSITY™), a novel, non-steroidal, oral corticotropin-releasing factor type 1 (CRF1) receptor antagonist, has demonstrated significant efficacy and a favorable safety profile in pivotal Phase 3 clinical trials for the treatment of Congenital Adrenal Hyperplasia (CAH) in both adult and pediatric populations. This guide provides a comprehensive comparative analysis of the CAHtalyst Adult and Pediatric studies, offering researchers, scientists, and drug development professionals a detailed overview of Crinecerfont's performance, supported by experimental data and methodologies.
Executive Summary
Crinecerfont offers a paradigm shift in the management of CAH by targeting the underlying pathophysiology of excess adrenal androgen production through a mechanism independent of glucocorticoids.[1] In both adult and pediatric patients with classic CAH due to 21-hydroxylase deficiency, Crinecerfont has been shown to significantly reduce adrenal androgens, allowing for a substantial reduction in the daily glucocorticoid (GC) dose, a long-sought-after goal to mitigate the debilitating long-term consequences of supraphysiologic steroid therapy.[1][2][3]
Mechanism of Action
In CAH, a deficiency in the 21-hydroxylase enzyme impairs cortisol synthesis, leading to a compensatory overproduction of adrenocorticotropic hormone (ACTH) from the pituitary gland. This, in turn, drives the adrenal glands to produce excessive androgens. Crinecerfont is a selective antagonist of the CRF1 receptor in the pituitary, which blocks the binding of corticotropin-releasing factor (CRF). This action inhibits the excessive secretion of ACTH, thereby reducing the downstream production of adrenal androgens.[1]
Comparative Efficacy Data: Adult vs. Pediatric Studies
The efficacy of Crinecerfont was evaluated in two separate Phase 3, randomized, double-blind, placebo-controlled trials: the CAHtalyst Adult study and the CAHtalyst Pediatric study.[1][4] Below is a summary of the key quantitative outcomes.
Table 1: Primary and Key Secondary Efficacy Endpoints
| Endpoint | CAHtalyst Adult Study | CAHtalyst Pediatric Study |
| Primary Endpoint | Mean percent change from baseline in daily GC dose at Week 24 while maintaining androstenedione control.[1][2] | Mean change from baseline in serum androstenedione at Week 4.[3][5] |
| Crinecerfont Group | -27.3%[1] | -197 ng/dL (-6.9 nmol/L) |
| Placebo Group | -10.3%[1] | +71 ng/dL (+2.5 nmol/L) |
| Least-Squares Mean Difference (p-value) | -17.0 percentage points (p<0.001)[2] | -268 ng/dL (-9.3 nmol/L) (p<0.001)[3] |
| Key Secondary Endpoint | Proportion of patients achieving a physiologic GC dose at Week 24 while maintaining androstenedione control.[1][2] | Percent change in GC dose from baseline to Week 28 while maintaining androstenedione control.[3] |
| Crinecerfont Group | 62.7%[1] | -18.0%[3] |
| Placebo Group | 17.5%[1] | +5.6%[3] |
| (p-value) | p<0.001[2] | p<0.001[3] |
Table 2: Additional Endocrine Biomarker Changes
| Biomarker | CAHtalyst Adult Study (at Week 4) | CAHtalyst Pediatric Study (at Week 4) |
| Androstenedione Change from Baseline | ||
| Crinecerfont Group | -299 ng/dL[2] | -197 ng/dL |
| Placebo Group | +45.5 ng/dL[2] | +71 ng/dL |
| 17-Hydroxyprogesterone (17-OHP) Change from Baseline | Statistically significant decrease vs. placebo. | Statistically significant decrease vs. placebo. |
Comparative Safety and Tolerability
Crinecerfont was generally well-tolerated in both adult and pediatric populations.[1] The most common adverse events are summarized below.
Table 3: Most Common Adverse Events (Incidence ≥5% in Crinecerfont Group)
| Adverse Event | CAHtalyst Adult Study (Crinecerfont vs. Placebo) | CAHtalyst Pediatric Study (Crinecerfont vs. Placebo) |
| Fatigue | Reported[1][2] | Reported |
| Headache | Reported[1][2] | Reported |
| Pyrexia (Fever) | Not reported as a most common AE | Reported |
| Vomiting | Not reported as a most common AE | Reported |
There were few serious adverse events reported in either study, and none were assessed as being related to Crinecerfont.[1]
Experimental Protocols
The CAHtalyst studies were multinational, randomized, double-blind, placebo-controlled trials with subsequent open-label extension periods.[4]
Study Design and Patient Population
-
CAHtalyst Adult Study: Enrolled 182 adults (aged 18-58 years) with classic CAH due to 21-hydroxylase deficiency who were on a stable, supraphysiologic glucocorticoid regimen.[1][4]
-
CAHtalyst Pediatric Study: Enrolled 103 children and adolescents (aged 2-17 years) with classic CAH due to 21-hydroxylase deficiency on stable, supraphysiologic glucocorticoid doses.[6]
Key Methodologies
-
Hormone Level Measurement: Serum concentrations of androstenedione and 17-hydroxyprogesterone were measured at various time points. While specific assay details are not publicly available, the standard for steroid hormone quantification in clinical trials is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
-
Glucocorticoid Dose Reduction Protocol:
-
Initial Stable Dosing: In both studies, patients' existing GC doses were kept stable for the first 4 weeks.[3]
-
Dose Tapering: After the initial stable period, a protocol-defined tapering of the GC dose was initiated. The goal was to reduce the GC dose to the lowest possible level while maintaining androstenedione control (defined as ≤120% of the baseline value or within the reference range).[3] In the pediatric study, the target GC dose was 8.0 to 10.0 mg per square meter of body-surface area per day (hydrocortisone dose equivalents).[3]
-
-
Clinical Outcome Assessments:
-
Hirsutism: In female participants, hirsutism was assessed using the modified Ferriman-Gallwey score, a standardized method for quantifying hair growth across nine body areas.
-
Insulin Resistance: Insulin resistance was evaluated using the Homeostatic Model Assessment for Insulin Resistance (HOMA-IR), calculated from fasting glucose and insulin levels.[7]
-
Conclusion
The CAHtalyst clinical trial program has provided robust evidence for the efficacy and safety of Crinecerfont as an adjunctive therapy for classic Congenital Adrenal Hyperplasia in both adult and pediatric patients. By effectively reducing adrenal androgen levels, Crinecerfont enables a significant reduction in glucocorticoid dosage, addressing a major unmet need in the long-term management of this chronic condition. The consistent findings across both age populations underscore the potential of Crinecerfont to become a new standard of care, improving hormonal control and potentially mitigating the adverse effects associated with chronic supraphysiologic glucocorticoid exposure.
References
- 1. Neurocrine Biosciences Publishes Phase 3 Study Results of Crinecerfont for CAH in NEJM [synapse.patsnap.com]
- 2. Phase 3 Trial of Crinecerfont in Adult Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 3 Trial of Crinecerfont in Pediatric Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurocrine Biosciences Presents One-Year Data Showing Sustained Efficacy of CRENESSITY® (crinecerfont) in Adult Patients, at ENDO 2025 [prnewswire.com]
- 5. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 6. Neurocrine Biosciences Announces Publication of Primary CAHtalyst™ Pediatric Phase 3 Study Results of Crinecerfont for the Treatment of CAH in The New England Journal of Medicine [prnewswire.com]
- 7. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
A Comparative Guide to Crinecerfont Hydrochloride for Congen-ital Adrenal Hyperplasia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the long-term safety and efficacy data for Crinecerfont hydrochloride, a first-in-class corticotropin-releasing factor type 1 (CRF1) receptor antagonist for the treatment of congenital adrenal hyperplasia (CAH). It compares the performance of Crinecerfont as an adjunct to glucocorticoid therapy with the standard of care, which typically involves supraphysiologic doses of glucocorticoids. This document summarizes quantitative data from pivotal clinical trials, details experimental protocols, and visualizes key pathways and workflows.
Introduction to Congenital Adrenal Hyperplasia and Current Treatment Limitations
Congenital adrenal hyperplasia is a group of autosomal recessive disorders characterized by enzyme deficiencies in the adrenal glands, most commonly 21-hydroxylase deficiency. This leads to impaired cortisol production and, consequently, excessive androgen synthesis due to the lack of negative feedback on the hypothalamic-pituitary-adrenal (HPA) axis.
The current standard of care for CAH is lifelong glucocorticoid replacement therapy (e.g., hydrocortisone, prednisone, dexamethasone) to correct the cortisol deficiency.[1][2] However, to suppress the excess production of androgens, supraphysiologic doses of glucocorticoids are often required.[3] This long-term exposure to high-dose steroids is associated with a significant burden of adverse effects, including:
-
Metabolic complications (obesity, insulin resistance, type 2 diabetes)[4]
-
Cardiovascular disease[4]
-
Reduced bone mineral density and osteoporosis[5]
-
Impaired growth in children[5]
-
Negative impacts on quality of life[4]
This compound offers a novel, steroid-sparing therapeutic approach by directly targeting the HPA axis to reduce androgen production.
Mechanism of Action of Crinecerfont
Crinecerfont is a selective antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor. By blocking the action of corticotropin-releasing hormone (CRH) at the pituitary gland, Crinecerfont reduces the secretion of adrenocorticotropic hormone (ACTH). This, in turn, decreases the stimulation of the adrenal glands to produce androgens, without directly interfering with the glucocorticoid or mineralocorticoid replacement therapy necessary for adrenal insufficiency.[6]
Signaling Pathway of the Hypothalamic-Pituitary-Adrenal (HPA) Axis in CAH and the Action of Crinecerfont
Caption: HPA axis in CAH and Crinecerfont's mechanism of action.
Long-Term Safety and Efficacy Data: The CAHtalyst™ Clinical Trials
The long-term safety and efficacy of Crinecerfont have been evaluated in the CAHtalyst™ Phase 3 clinical trial program, which includes studies in both adult and pediatric populations with classic CAH due to 21-hydroxylase deficiency.[7][8]
CAHtalyst™ Adult Study
Experimental Protocol:
The CAHtalyst™ Adult study was a Phase 3, randomized, double-blind, placebo-controlled trial with an open-label extension period.[9][10]
-
Participants: 182 adults (ages 18-58) with classic CAH on stable, supraphysiologic glucocorticoid doses.[11][12]
-
Design:
-
24-week double-blind period: Patients were randomized (2:1) to receive either Crinecerfont (100 mg twice daily) or placebo, in addition to their existing glucocorticoid regimen.[11] For the first 4 weeks, glucocorticoid doses were stable. From weeks 4 to 24, doses were adjusted downwards to the lowest dose that maintained androstenedione control.[11]
-
Open-label extension: All participants received Crinecerfont.[10]
-
-
Primary Endpoint: Percent change in daily glucocorticoid dose from baseline to week 24 while maintaining androstenedione control.[11]
-
Key Secondary Endpoints: Change in androstenedione levels from baseline to week 4, and the proportion of patients achieving a physiologic glucocorticoid dose at week 24.[13]
Efficacy Data:
| Efficacy Endpoint (Adults) | Crinecerfont (n=122) | Placebo (n=60) | p-value |
| Mean % change in glucocorticoid dose from baseline to Week 24 | -27.3%[11] | -10.3%[11] | <0.0001[13] |
| Patients achieving a physiologic glucocorticoid dose at Week 24 | 63%[11] | 18%[11] | <0.0001[13] |
| Mean change in androstenedione from baseline to Week 4 (ng/dL) | -299[11] | +45.5[11] | <0.001[11] |
Safety Data:
Crinecerfont was generally well-tolerated. The most common adverse events reported in the double-blind period are summarized below.
| Adverse Event (Adults) | Crinecerfont | Placebo |
| Fatigue | 25% | 15% |
| Headache | 16% | 15% |
| Dizziness | 8% | 3% |
| Arthralgia | 7% | 0% |
| Back Pain | 6% | 3% |
| Decreased Appetite | 4% | 2% |
| Myalgia | 4% | 3% |
Data from Medscape, 2025[4]
CAHtalyst™ Pediatric Study
Experimental Protocol:
The CAHtalyst™ Pediatric study was a Phase 3, randomized, double-blind, placebo-controlled trial with an open-label extension.[14]
-
Participants: 103 pediatric patients (ages 4-17) with classic CAH.[8]
-
Design:
-
Primary Endpoint: Change in androstenedione levels from baseline to week 4.[15]
-
Key Secondary Endpoint: Percent change in daily glucocorticoid dose from baseline to week 28 while maintaining androstenedione control.[15]
Efficacy Data:
| Efficacy Endpoint (Pediatrics) | Crinecerfont (n=69) | Placebo (n=34) | p-value |
| Mean % change in glucocorticoid dose from baseline to Week 28 | -18.0%[15] | +5.6%[15] | <0.001[16] |
| Mean change in androstenedione from baseline to Week 4 (ng/dL) | -197[17] | +71[17] | <0.001 |
| Patients achieving a physiologic glucocorticoid dose at Week 28 | 30% | 0% | N/A |
Safety Data:
Crinecerfont was also generally well-tolerated in the pediatric population.
| Adverse Event (Pediatrics) | Crinecerfont | Placebo |
| Headache | 25% | 6% |
| Abdominal Pain | 13% | 0% |
| Fatigue | 7% | 0% |
| Nasal Congestion | 7% | 3% |
| Epistaxis (Nosebleed) | 4% | 0% |
Data from Medscape, 2025[4]
CAHtalyst™ Clinical Trial Workflow
Caption: Workflow of the CAHtalyst™ Phase 3 Clinical Trials.
Comparison with Standard of Care and Alternative Treatments
Crinecerfont is the first approved therapy for CAH that is not a glucocorticoid.[13] The primary advantage of Crinecerfont is its ability to reduce the required dose of glucocorticoids, thereby potentially mitigating the long-term adverse effects associated with supraphysiologic steroid use.
Standard of Care: Glucocorticoid Monotherapy
-
Efficacy: Can control both cortisol deficiency and, at higher doses, androgen excess.
-
Safety: Long-term use of supraphysiologic doses is associated with significant morbidity, as detailed previously.[4]
Alternative and Emerging Therapies
Other therapeutic strategies for CAH are in various stages of investigation and use, but none have been as extensively studied in Phase 3 trials as Crinecerfont. These include:
-
Modified-Release Hydrocortisone: Formulations designed to better mimic the natural diurnal cortisol rhythm.[1]
-
GnRH Analogs, Anti-androgens, and Aromatase Inhibitors: Used off-label to manage symptoms of androgen excess, particularly in children.[1]
-
Bilateral Adrenalectomy: A surgical option for severe cases, which necessitates lifelong steroid replacement.
-
Gene Therapy: In early stages of clinical development.[18]
The CAHtalyst trials have demonstrated that the addition of Crinecerfont to a glucocorticoid regimen allows for a significant reduction in the steroid dose while maintaining or improving androgen control, a key differentiator from the current standard of care.
Conclusion
Long-term data from the CAHtalyst™ Phase 3 trials support the efficacy and safety of this compound as an adjunctive therapy for classic congenital adrenal hyperplasia in both adult and pediatric patients. By enabling a significant reduction in the daily glucocorticoid dose while maintaining control of adrenal androgens, Crinecerfont represents a paradigm shift in the management of CAH. This novel therapeutic approach has the potential to reduce the long-term burden of complications associated with supraphysiologic glucocorticoid therapy, a significant unmet need for individuals living with this chronic condition. Further long-term data from the open-label extension studies will continue to be crucial in fully characterizing the durable benefits and safety profile of Crinecerfont.
References
- 1. Emerging treatment for CAH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Clinical Developments in Congenital Adrenal Hyperplasia Treatment [delveinsight.com]
- 3. Crenessity cuts GC dose in CAH - Medthority [medthority.com]
- 4. hcplive.com [hcplive.com]
- 5. Emerging treatment for congenital adrenal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The FDA Approval Journey of Crinecerfont for CAH [webmd.com]
- 7. checkrare.com [checkrare.com]
- 8. Neurocrine Biosciences Presented CAHtalyst™ Pediatric Study Baseline Characteristics and CAHtalog™ Registry Data at PES 2024 | Neurocrine Biosciences [neurocrine.gcs-web.com]
- 9. experts.umn.edu [experts.umn.edu]
- 10. UCSF Congenital Adrenal Hyperplasia Trial → Global Safety and Efficacy Registration Study of Crinecerfont for Congenital Adrenal Hyperplasia [clinicaltrials.ucsf.edu]
- 11. Phase 3 Trial of Crinecerfont in Adult Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neurocrine Biosciences Presents One-Year Data Showing Sustained Efficacy of CRENESSITY® (crinecerfont) in Adult Patients, at ENDO 2025 | Neurocrine Biosciences [neurocrine.gcs-web.com]
- 13. Neurocrine Biosciences Announces Positive Top-Line Data from Phase 3 Study of Crinecerfont in Adults for the Treatment of Congenital Adrenal Hyperplasia (CAH) - BioSpace [biospace.com]
- 14. Global Safety and Efficacy Registration Study of Crinecerfont in Pediatric Participants With Classic Congenital Adrenal Hyperplasia (CAHtalyst Pediatric Study) [ctv.veeva.com]
- 15. Phase 3 Trial of Crinecerfont in Pediatric Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2minutemedicine.com [2minutemedicine.com]
- 17. Future Directions in the Management of Classic Congenital Adrenal Hyperplasia Due to 21-Hydroxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 18. patientcareonline.com [patientcareonline.com]
The Translational Stalemate: Why Have CRF1 Antagonists Failed in Clinical Trials for Depression and Anxiety?
A Comparative Guide for Researchers and Drug Development Professionals
The corticotropin-releasing factor (CRF) system, particularly the CRF1 receptor, has long been a promising target for the development of novel pharmacotherapies for stress-related disorders like depression and anxiety. The robust preclinical data supporting the role of CRF1 in mediating the physiological and behavioral responses to stress fueled decades of research and significant investment from the pharmaceutical industry. However, despite the strong scientific rationale, a string of clinical trial failures has led to a near-abandonment of this once-promising class of drugs. This guide provides a comprehensive comparison of key CRF1 antagonists that have failed in clinical development, delving into the available clinical trial data, pharmacokinetic properties, and the potential reasons for their translational failure.
A Tale of Disappointing Outcomes: Comparative Clinical Trial Data
The journey of CRF1 antagonists from promising preclinical candidates to clinical disappointments is best illustrated by examining the data from their key clinical trials. While initial open-label studies sometimes showed encouraging signals, these findings consistently failed to translate into efficacy in larger, placebo-controlled trials.
| Compound | Indication | Phase | N | Primary Outcome Measure | Key Efficacy Results | Reason for Failure/Discontinuation |
| R121919 (NBI-30775) | Major Depressive Disorder (MDD) | IIa (Open-label) | 20 | Hamilton Depression Rating Scale (HAM-D) | Significant reduction in HAM-D scores from baseline.[1][2] | Development halted due to observations of elevated liver enzymes in healthy volunteers.[1] |
| Pexacerfont (BMS-562086) | Generalized Anxiety Disorder (GAD) | II | 260 | Hamilton Anxiety Rating Scale (HAM-A) | Did not separate from placebo on the primary outcome measure. Response rates were 42% for both pexacerfont and placebo.[3][4] | Lack of efficacy.[3][4] |
| Verucerfont (GSK561679) | Post-Traumatic Stress Disorder (PTSD) in women | II | 128 | Clinician-Administered PTSD Scale (CAPS) | Failed to show superiority over placebo in reducing CAPS total score.[5] | Lack of efficacy.[6] |
| CP-316,311 | Major Depressive Disorder (MDD) | II | - | - | Negative efficacy results in a double-blind, placebo-controlled trial.[6] | Lack of efficacy.[6] |
| Emapunil (XBD173) | Anxiety Disorders | II | - | - | Showed some promise in an induced panic model at high doses, but no efficacy at lower doses compared to placebo.[7] | Lack of consistent efficacy.[7] |
Unpacking the Failure: A Multifaceted Problem
The reasons behind the clinical trial failures of CRF1 antagonists are complex and likely multifactorial. A comparative analysis of the available data points to several key contributing factors:
Pharmacokinetic and Physicochemical Challenges
Many of the early-generation CRF1 antagonists were plagued by suboptimal pharmacokinetic profiles, which may have compromised their clinical utility.
| Compound | Key Pharmacokinetic/Physicochemical Issues |
| Early-generation compounds (e.g., CP-154,526) | High lipophilicity, leading to high plasma protein binding, extensive tissue accumulation, and long elimination half-lives. This raised concerns about potential toxicity and made it difficult to achieve optimal brain exposure.[8] |
| R121919 | While having improved water solubility compared to earlier compounds, it was associated with liver toxicity (elevated liver enzymes).[1] |
The Disconnect Between Preclinical Models and Human Psychopathology
The robust anxiolytic and antidepressant-like effects observed in preclinical rodent models did not translate to humans. This raises critical questions about the predictive validity of these models for complex psychiatric disorders.
-
Forced Swim Test (FST): This widely used test for antidepressant efficacy measures a rodent's immobility in an inescapable cylinder of water. While many CRF1 antagonists showed activity in this model, the construct being measured (behavioral despair) may not accurately reflect the multifaceted nature of human depression.
-
Elevated Plus Maze (EPM): This test assesses anxiety-like behavior based on a rodent's natural aversion to open, elevated spaces. While sensitive to anxiolytics that modulate the GABAergic system, its predictive power for novel mechanisms of action like CRF1 antagonism has been questioned.
The Complexity of the CRF System and Disease Heterogeneity
The CRF system is intricate, involving multiple receptors (CRF1 and CRF2), ligands (CRF, urocortins), and a binding protein (CRF-BP) that modulate its activity. The simplistic model of CRF1 hyper-responsiveness driving depression and anxiety may not capture the full picture.
Furthermore, depression and anxiety are heterogeneous disorders with diverse underlying neurobiology. It is plausible that CRF1 antagonists may only be effective in a specific sub-population of patients with demonstrable HPA axis dysregulation or a particular genetic predisposition. However, clinical trials have generally not been designed to identify such subgroups.
Experimental Methodologies: A Closer Look
To provide a comprehensive understanding, this section details the protocols for key experiments cited in the preclinical and clinical evaluation of CRF1 antagonists.
Preclinical Behavioral Assays
Forced Swim Test (Rodents)
-
Objective: To assess antidepressant-like activity.
-
Apparatus: A cylindrical container (typically 25 cm high, 10-15 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Animals are individually placed in the cylinder for a 15-minute pre-test session 24 hours before the test session.
-
On the test day, following drug administration, animals are placed in the cylinder for a 5-minute session.
-
The duration of immobility (making only movements necessary to keep the head above water) is recorded.
-
-
Interpretation: A decrease in immobility time is interpreted as an antidepressant-like effect.
Elevated Plus Maze (Rodents)
-
Objective: To assess anxiety-like behavior.
-
Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Animals are placed in the center of the maze, facing an open arm.
-
They are allowed to freely explore the maze for a 5-minute session.
-
The time spent in and the number of entries into the open and closed arms are recorded.
-
-
Interpretation: An increase in the time spent in and entries into the open arms is indicative of an anxiolytic effect.
Clinical Stress Paradigm
Trier Social Stress Test (TSST)
-
Objective: To induce acute psychosocial stress in a laboratory setting.
-
Procedure:
-
Anticipatory Phase (10 minutes): The participant is instructed to prepare a 5-minute speech for a mock job interview.
-
Speech Performance (5 minutes): The participant delivers the speech in front of an unresponsive and socially evaluative panel.
-
Mental Arithmetic Task (5 minutes): The participant is asked to perform a challenging serial subtraction task aloud.
-
-
Measures: Physiological stress responses (e.g., cortisol, ACTH, heart rate) and subjective anxiety ratings are collected before, during, and after the stressor.
Visualizing the Science: Diagrams and Pathways
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
CRF1 Receptor Signaling Pathway
Caption: Simplified CRF1 receptor signaling pathways.
Comparative Workflow: Preclinical to Clinical Failure of CRF1 Antagonists
Caption: The translational journey of CRF1 antagonists.
Conclusion: Lessons Learned and Future Directions
The story of CRF1 antagonists serves as a cautionary tale in psychiatric drug development. The repeated failures underscore the significant gap between our understanding of basic neurobiology and the complex reality of human mental illness. Key takeaways for future research include:
-
Improved Preclinical Models: There is a critical need for more sophisticated and predictive animal models that better recapitulate the multifaceted nature of depression and anxiety.
-
Patient Stratification: Future clinical trials of novel therapeutics should incorporate biomarkers and genetic screening to identify patient sub-populations most likely to respond to a specific mechanism of action.
-
Exploring the Broader CRF System: A more nuanced understanding of the interplay between CRF1, CRF2, and CRF-BP may reveal alternative or complementary therapeutic targets within the CRF system.
While the initial promise of CRF1 antagonists as broad-spectrum antidepressants and anxiolytics has not been realized, the wealth of data generated from these endeavors provides invaluable lessons for the field. By critically evaluating these failures, researchers and drug developers can refine their strategies and pave the way for more successful therapeutic innovations in the future.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of the high-affinity corticotropin-releasing hormone receptor 1 antagonist R121919 in major depression: the first 20 patients treated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multicenter, randomized, double-blind, active comparator and placebo-controlled trial of a corticotropin-releasing factor receptor-1 antagonist in generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Update on Corticotropin-Releasing Factor Pharmacotherapy for Psychiatric Disorders: A Revisionist View - PMC [pmc.ncbi.nlm.nih.gov]
- 7. THE CHANGING LANDSCAPE IN TRANSLOCATOR PROTEIN (TSPO) FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in small molecule antagonists of the corticotropin-releasing factor type-1 receptor-focus on pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Crinecerfont Hydrochloride: A Procedural Guide
For researchers and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of crinecerfont hydrochloride, ensuring the protection of personnel and the environment.
Safety and Handling Precautions
While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture, standard laboratory safety protocols should always be observed during handling and disposal.[1] This includes wearing appropriate personal protective equipment (PPE) such as gloves, and eye protection, and avoiding the formation of dust and aerosols.[1] Ensure adequate ventilation in the work area.[1]
Step-by-Step Disposal Procedure
The disposal of this compound, as a non-hazardous pharmaceutical compound, should adhere to the following guidelines, which are in line with general best practices for pharmaceutical waste management.
1. Waste Identification and Segregation:
-
Initial Assessment: Confirm that the waste stream contains only this compound and any associated non-hazardous materials (e.g., contaminated gloves, weigh boats).
-
Segregation: Do not mix this compound waste with hazardous chemical waste, biological waste, or radioactive waste. This is crucial to prevent cross-contamination and ensure the correct disposal pathway.
2. Containerization:
-
Primary Container: Place the this compound waste into a securely sealed, leak-proof primary container. This could be the original manufacturer's container or a designated waste container.
-
Labeling: Clearly label the container as "Non-Hazardous Pharmaceutical Waste" and specify "this compound." Include the date of waste generation.
-
Secondary Containment: For larger quantities or for transportation to a central accumulation area, it is advisable to use a secondary container to mitigate any potential spills.
3. On-site Accumulation and Storage:
-
Designated Area: Store the sealed and labeled waste container in a designated, secure area away from general laboratory traffic.
-
Compatibility: Ensure the storage area is not used for incompatible waste streams.
4. Final Disposal:
-
Professional Waste Management Service: The disposal of all pharmaceutical waste, including non-hazardous materials, should be managed by a licensed and reputable professional waste management service. These services are equipped to handle and transport pharmaceutical waste in compliance with federal, state, and local regulations.
-
Incineration: The most common and recommended method for the final disposal of pharmaceutical waste is incineration at a permitted facility.[2] This ensures the complete destruction of the active pharmaceutical ingredient.
-
Landfill: Avoid disposing of this compound in the regular trash, as this can lead to environmental contamination.[3]
-
Sewer Disposal: Do not flush this compound down the drain.[2][3] The U.S. Environmental Protection Agency (EPA) has specific regulations, such as Subpart P, which prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities.[2] While this compound is not classified as hazardous, it is best practice to avoid sewer disposal for all pharmaceuticals to prevent the contamination of waterways.[3]
Regulatory Framework
The disposal of pharmaceutical waste in the United States is governed by several regulatory bodies, including:
| Regulatory Body | Key Regulations and Responsibilities |
| Environmental Protection Agency (EPA) | Regulates the disposal of hazardous waste, including some pharmaceuticals, under the Resource Conservation and Recovery Act (RCRA).[2][4] |
| Drug Enforcement Administration (DEA) | Regulates the disposal of controlled substances to prevent diversion. |
| State and Local Regulations | Many states and municipalities have their own, often more stringent, regulations for pharmaceutical waste disposal.[4] |
It is imperative for all research institutions and drug development facilities to be aware of and comply with all applicable federal, state, and local regulations.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Comprehensive Safety and Handling Guide for Crinecerfont Hydrochloride
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Crinecerfont hydrochloride. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is crucial to minimize any potential risks.[1] The following personal protective equipment should be worn at all times when handling this compound.
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields are required to protect against splashes. |
| Hand Protection | Wear protective gloves. Given the nature of the compound, nitrile gloves are a suitable choice for chemical resistance. |
| Body Protection | An impervious lab coat or clothing should be worn to prevent skin contact. |
| Respiratory Protection | In situations where dust or aerosols may be generated, a suitable respirator should be used. Ensure adequate ventilation in the work area.[1] |
Standard Operating Procedure for Handling
Proper handling of this compound is essential to maintain its integrity and ensure the safety of laboratory personnel. The following workflow outlines the key steps from receiving to storage.
Emergency Procedures: Spill and Exposure
In the event of a spill or accidental exposure, immediate and appropriate action is necessary to mitigate any potential harm.
Spill Response Protocol
Should a spill occur, the following steps should be taken to ensure a safe and effective cleanup.
First Aid Measures
In case of accidental exposure, follow these first aid guidelines:
-
Inhalation : Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]
-
Skin Contact : Immediately wash the affected area with plenty of water.[1] Remove contaminated clothing.
-
Eye Contact : Rinse eyes thoroughly with water for at least 15 minutes, holding the eyelids open.[1] Seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Storage and Disposal
Storage
This compound should be stored at 4°C in a tightly sealed container, protected from light and moisture.[2]
Disposal
Dispose of this compound and any contaminated materials in accordance with all applicable country, federal, state, and local regulations.[1] Do not allow the substance to enter drains or watercourses.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
